3-(4-Methoxyphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDHUCLROLCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202382 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-18-8 | |
| Record name | 3-(4-Methoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzenepropanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5406-18-8 | |
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| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
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| Record name | 3-(4-methoxyphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.057 | |
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| Record name | 4-Methoxybenzenepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9PVU97PBV | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)propan-1-ol, a substituted aromatic alcohol, serves as a versatile building block in organic synthesis and holds potential in the realm of medicinal chemistry.[1][2] Its structure, featuring a p-methoxyphenyl group attached to a propanol chain, offers a unique combination of aromatic and aliphatic characteristics, making it a valuable synthon for the creation of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an analysis of its characteristic spectroscopic data, and an exploration of its key chemical reactions. The information presented herein is intended to equip researchers and professionals in drug development with the technical knowledge required to effectively utilize this compound in their work.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature, with a melting point of approximately 26°C.[3][4] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5406-18-8 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |
| Molecular Weight | 166.22 g/mol | [3][4] |
| Melting Point | 26 °C | [3][4] |
| Boiling Point | 164-168 °C at 18 mmHg | [1][5] |
| Refractive Index (n20/D) | 1.532 | [1] |
| Density | ~1.037 g/cm³ | [4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as an ester of 4-methoxycinnamic acid. The following protocol details the reduction of ethyl 4-methoxycinnamate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing both the ester and the carbon-carbon double bond.
Experimental Protocol: Reduction of Ethyl 4-methoxycinnamate
Causality behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity, which is necessary to reduce both the ester functionality and the conjugated alkene in a single step.
-
Anhydrous Diethyl Ether or THF: These are standard aprotic solvents for LiAlH₄ reductions as they are unreactive towards the hydride and can dissolve the reactants. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Ice Bath (0°C): The reaction is highly exothermic. An ice bath is used to control the reaction rate and prevent side reactions.
-
Work-up with Water and NaOH: This is a standard procedure to quench the excess LiAlH₄ and the aluminate complexes formed during the reaction. The sequential addition of water and then a base like NaOH is a controlled way to safely decompose the reactive species and precipitate aluminum salts, which can then be filtered off.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Lithium aluminum hydride (LiAlH₄) (1.2 equivalents) is carefully suspended in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cooled to 0°C in an ice bath.
-
Substrate Addition: A solution of ethyl 4-methoxycinnamate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is done while cooling the flask in an ice bath.
-
Work-up: The resulting white precipitate of aluminum salts is removed by filtration. The organic layer is separated from the aqueous layer, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Plausible fragmentation in EI-MS.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the hydroxyl group and the aromatic ring.
Oxidation
The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. A mild oxidation, such as the Swern oxidation, will yield the aldehyde, 3-(4-methoxyphenyl)propanal. [3][6][7][8]
Caption: Oxidation to the corresponding aldehyde.
Etherification
The hydroxyl group can be converted to an ether via the Williamson ether synthesis. [9][10][11][12][13]This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Esterification
Esterification of the primary alcohol can be achieved by reaction with a carboxylic acid or its derivative. The Steglich esterification, using a coupling agent like DCC and a catalyst such as DMAP, is a mild and efficient method for this transformation. [14][15][16][17][18]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of various target molecules in medicinal chemistry. Its structural motif is found in a range of biologically active compounds. The methoxy group can be a key feature for receptor binding or can be deprotected to the corresponding phenol, providing a handle for further functionalization. The propanol side chain allows for the introduction of various pharmacophores. For instance, derivatives of this compound could be explored as potential enzyme inhibitors or receptor ligands in various therapeutic areas.
Safety Information
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. Avoid contact with skin and eyes.
References
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- Swern oxid
- Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Chegg. [Link]
- Steglich esterific
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- 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. PubChem. [Link]
- Swern Oxid
- Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Swern Oxid
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- Swern Oxid
- 3 - (4-Methoxyphenyl)-1-Propanol at ₹ 2950/litre | Propylene Glycol Monomethyl Ether PGME in Mumbai | ID: 4261876333. IndiaMART. [Link]
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- This compound. SIELC Technologies. [Link]
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
- Steglich Esterific
- Steglich esterification – Knowledge and References. Taylor & Francis. [Link]
- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Scribd. [Link]
- Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis | Burapha Science Journal. ThaiJO. [Link]
- 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
- Mass Spectrometry - Fragmentation P
- Synthesis of 4-methoxyphenylmagnesium bromide. PrepChem.com. [Link]
- B. W nsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 3-(4-(MethoxyMethoxy)phenyl)propan-1-ol | CAS#:74882-15-8 | Chemsrc. [Link]
- Propanal, 3-(4-hydroxy-3-methoxyphenyl). the NIST WebBook. [Link]
- mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]
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An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol (CAS: 5406-18-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Phenylpropanoid
3-(4-Methoxyphenyl)propan-1-ol, a seemingly unassuming aromatic alcohol, holds a place of quiet significance in the landscape of chemical synthesis and drug discovery. Its structural motif—a methoxy-substituted phenyl ring linked to a propanol chain—serves as a versatile scaffold, appearing in a variety of biologically active molecules and offering a valuable starting point for the construction of complex pharmaceutical agents. This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of this compound, from its fundamental properties and synthesis to its potential applications in the quest for new therapeutics. By elucidating the "why" behind the "how," this document endeavors to be a practical and insightful resource for those working at the forefront of chemical and biomedical innovation.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its successful application in research and development. This compound is a colorless to light yellow liquid at room temperature, possessing a set of well-defined properties that are crucial for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 5406-18-8 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Melting Point | 26 °C | [2] |
| Boiling Point | 164-168 °C at 18 mmHg | [3] |
| Density | 1.037 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.532 | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether. | |
| LogP | 1.62010 | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Below is a summary and interpretation of its characteristic spectral data.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.11 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to -CH₂CH₂CH₂OH) |
| ~6.83 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to -OCH₃) |
| ~3.79 | s | 3H | -OCH ₃ |
| ~3.66 | t, J ≈ 6.4 Hz | 2H | -CH₂CH ₂OH |
| ~2.64 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂CH₂CH₂OH |
| ~1.85 | m | 2H | -CH₂CH ₂CH₂OH |
| ~1.5 (variable) | br s | 1H | -OH |
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~157.9 | C -OCH₃ (aromatic) |
| ~133.8 | Ar-C -CH₂ (aromatic) |
| ~129.8 | Ar-C H (ortho to -CH₂CH₂CH₂OH) |
| ~113.8 | Ar-C H (ortho to -OCH₃) |
| ~62.2 | -CH₂CH₂C H₂OH |
| ~55.2 | -OC H₃ |
| ~34.1 | -CH₂C H₂CH₂OH |
| ~31.4 | Ar-C H₂CH₂CH₂OH |
The IR spectrum highlights the presence of key functional groups through their characteristic vibrational frequencies.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 1035 | Strong | C-O stretch (primary alcohol) |
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z | Interpretation |
| 166 | Molecular ion [M]⁺ |
| 121 | Base peak, [M - CH₂CH₂OH]⁺ (benzylic cleavage) |
| 107 | [M - C₃H₆OH]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Section 2: Synthesis and Purification
The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, such as 3-(4-methoxyphenyl)propanoic acid or its ester derivative. The choice of starting material often depends on commercial availability and cost.
Synthetic Pathway: Reduction of an Ester Precursor
A reliable and high-yielding route involves the reduction of ethyl 3-(4-methoxyphenyl)propanoate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via the reduction of ethyl 3-(4-methoxyphenyl)propanoate.
Materials:
-
Ethyl 3-(4-methoxyphenyl)propanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Dissolve ethyl 3-(4-methoxyphenyl)propanoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis (e.g., using a 4:1 hexane:ethyl acetate mobile phase) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product can be purified to high purity using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the mobile phase should be optimized based on TLC analysis.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear liquid.
Section 3: Applications in Drug Discovery and Development
The 4-methoxyphenylpropanol scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of biologically active compounds. Its utility stems from the combination of a lipophilic aromatic ring, which can engage in various receptor interactions, and a flexible propanol chain that can be readily functionalized.
Precursor for Selective Estrogen Receptor Modulators (SERMs)
One of the most significant applications of structures related to this compound is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[7][8] Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[9] The 4-methoxyphenyl group is a common feature in many SERMs, where it often mimics the phenolic A-ring of estradiol, allowing for interaction with the estrogen receptor. While not a direct precursor in the most common industrial syntheses of Raloxifene, this compound represents a valuable starting material for the synthesis of novel Raloxifene analogs and other SERMs.[8] The propanol functionality can be readily converted to other groups, such as amines or ethers, to introduce the side chains necessary for SERM activity.
Scaffold for Anti-inflammatory and Antimicrobial Agents
Numerous studies have demonstrated the anti-inflammatory and antimicrobial properties of compounds containing the methoxyphenyl moiety.
-
Anti-inflammatory Activity: Derivatives of 3-(4-methoxyphenyl)propionic acid have been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators and cytokines through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[10] The structural similarity of this compound to these active compounds makes it an attractive starting point for the development of novel anti-inflammatory agents.
-
Antimicrobial Activity: Methoxyphenol compounds, such as eugenol (a related natural product), have well-documented antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[11][12] The mechanism of action is often attributed to the disruption of bacterial cell membranes. The 4-methoxyphenyl group in this compound provides a lipophilic domain that can be crucial for membrane interaction, and the propanol chain offers a site for further modification to enhance potency and spectrum of activity.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is intended for research and development use only and should be handled by technically qualified individuals.
-
Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Building Block with Broad Potential
This compound, with its straightforward synthesis, well-defined properties, and versatile chemical nature, represents a valuable tool in the arsenal of the modern medicinal chemist. Its structural relationship to a variety of bioactive molecules, from SERMs to anti-inflammatory and antimicrobial agents, underscores its potential as a starting point for the discovery and development of new therapeutic agents. This guide has aimed to provide a comprehensive overview of this compound, equipping researchers with the knowledge necessary to harness its potential in their own investigations. As the search for novel and more effective drugs continues, the utility of such fundamental building blocks will undoubtedly remain a cornerstone of innovation.
References
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- The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.).
- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13.
- FTIR interpretation? (2016).
- New Drug Approvals. (2020). RALOXIFENE.
- Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- JOCPR. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate.
- Organic Syntheses. (n.d.). 7.
- Biotage. (n.d.). Successful flash chromatography.
- Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers.
- ResearchGate. (n.d.). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
- NIH. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
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- NIST WebBook. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl).
- International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography.
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A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol
An Essential Building Block for Specialized Synthesis
Abstract
This technical guide provides an in-depth overview of 3-(4-Methoxyphenyl)propan-1-ol, a key aromatic alcohol used in the synthesis of complex organic molecules. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, analytical characterization, and applications. Authored for researchers, chemists, and professionals in drug development, this paper consolidates critical data and methodologies to support advanced research and manufacturing. It includes validated protocols for synthesis and purification, detailed analytical procedures for quality assurance, and a survey of its established roles in pharmacology and materials science, all supported by authoritative references.
Introduction
This compound, also known as 4-methoxybenzenepropanol, is a valuable bifunctional organic compound. It features a primary alcohol group and a methoxy-substituted benzene ring, making it a versatile precursor in multi-step organic syntheses. Its structural characteristics allow for a wide range of chemical transformations, rendering it a compound of significant interest in the development of pharmaceuticals, agrochemicals, and specialty polymers. This guide serves as a senior-level resource, elucidating the compound's properties and the causal relationships behind its synthetic and analytical protocols.
Physicochemical & Structural Properties
The utility of any chemical building block begins with a precise understanding of its fundamental properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 166.22 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][3][5] |
| CAS Number | 5406-18-8 | [1][2][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzenepropanol, 4-methoxy-; 4-Methoxybenzenepropanol | [4][5] |
| Appearance | Colorless clear viscous liquid (estimated) | [6] |
| Melting Point | 26 °C | [1][7] |
| Boiling Point | 164-168 °C at 18 mmHg | [6] |
| Refractive Index | n20/D 1.532 (lit.) | |
| InChI Key | NIIDHUCLROLCBU-UHFFFAOYSA-N | [2][5] |
| SMILES | COc1ccc(CCCO)cc1 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the reduction of a carbonyl or carboxyl group from a suitable precursor. A prevalent and reliable method involves the reduction of 3-(4-methoxyphenyl)propanoic acid or its corresponding aldehyde, 3-(4-methoxyphenyl)propanal.
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A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Development
Foreword: The Strategic Importance of Phenylpropanoids in Medicinal Chemistry
The phenylpropanoid scaffold, a C6-C3 carbon framework, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The inherent versatility of this scaffold, allowing for diverse functionalization on both the aromatic ring and the propyl side chain, has established it as a "privileged structure" in drug discovery. Within this class of compounds, 3-(4-Methoxyphenyl)propan-1-ol emerges as a particularly valuable synthetic intermediate. Its methoxy-substituted phenyl ring and terminal primary alcohol offer a rich platform for chemical modification, enabling the construction of more complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its characterization and strategic application as a synthon in the development of novel therapeutic agents.
Nomenclature and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also commonly referred to by synonyms such as 4-methoxybenzenepropanol and 3-(p-methoxyphenyl)-1-propanol[1].
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5406-18-8 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless clear viscous liquid (est.) | [2] |
| Melting Point | 26.00 to 28.00 °C | [2] |
| Boiling Point | 164.00 to 168.00 °C @ 18.00 mm Hg | [2] |
| Refractive Index | 1.53200 @ 20.00 °C | [2] |
| Solubility | Soluble in water (3092 mg/L @ 25 °C, est.) | [2] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several reliable routes. The choice of a particular method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Here, we present two robust and commonly employed synthetic strategies: the reduction of 3-(4-methoxyphenyl)propanoic acid and a Grignard-based approach.
Synthesis via Reduction of a Carboxylic Acid Precursor
This method involves the reduction of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation[3][4][5].
2.1.1. Rationale for Method Selection
The reduction of carboxylic acids with LiAlH₄ is a high-yielding and general method for the preparation of primary alcohols[3][4]. The precursor, 3-(4-methoxyphenyl)propanoic acid, is commercially available or can be readily synthesized, making this a convenient route. The reaction is typically clean, with the primary challenge being the careful handling of the pyrophoric LiAlH₄ and the aqueous workup.
2.1.2. Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanoic Acid
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Addition of Carboxylic Acid: A solution of 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is known as the Fieser workup.
-
Workup: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for the reduction of 3-(4-methoxyphenyl)propanoic acid.
Synthesis via Grignard Reaction
An alternative and versatile approach involves the formation of a C-C bond using a Grignard reagent. This can be achieved by reacting the Grignard reagent derived from a protected 3-halopropanol with anisole, or more commonly, by reacting a 4-methoxyphenyl Grignard reagent with an appropriate epoxide or protected haloalcohol. A plausible route involves the reaction of 4-methoxyphenylmagnesium bromide with ethylene oxide.
2.2.1. Rationale for Method Selection
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds[6]. The reaction of a Grignard reagent with an epoxide is a classic method for producing a primary alcohol with a two-carbon extension. The starting materials, 4-bromoanisole and ethylene oxide, are readily available. This method offers a convergent approach to the target molecule.
2.2.2. Experimental Protocol: Grignard Reaction with Ethylene Oxide
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (condensed and dissolved in cold, anhydrous ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Iodine crystal (for initiation)
-
Argon or Nitrogen gas
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine. Anhydrous diethyl ether is added to cover the magnesium. A solution of 4-bromoanisole (1.0 equivalent) in anhydrous ether is added dropwise to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. The remaining 4-bromoanisole solution is then added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
Reaction with Epoxide: The Grignard reagent solution is cooled to 0 °C. A solution of ethylene oxide (1.2 equivalents) in cold, anhydrous diethyl ether is added slowly to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Completion: After the addition, the mixture is stirred at room temperature for 1-2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Caption: Grignard-based synthetic workflow for this compound.
Comprehensive Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. Based on the structure and data from similar compounds, such as methyl 3-(4-methoxyphenyl)propionate[7], the following spectral assignments can be made.
3.1.1. ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.12 | d | 2H | ~8.5 | H-2, H-6 (Aromatic) |
| ~6.85 | d | 2H | ~8.5 | H-3, H-5 (Aromatic) |
| ~3.80 | s | 3H | - | -OCH₃ |
| ~3.68 | t | 2H | ~6.5 | -CH₂-OH |
| ~2.65 | t | 2H | ~7.5 | Ar-CH₂- |
| ~1.88 | p | 2H | ~7.0 | -CH₂-CH₂-CH₂- |
| ~1.5 (br s) | s | 1H | - | -OH |
3.1.2. ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~158.0 | Quaternary | C-4 (Aromatic) |
| ~133.5 | Quaternary | C-1 (Aromatic) |
| ~129.5 | CH | C-2, C-6 (Aromatic) |
| ~113.8 | CH | C-3, C-5 (Aromatic) |
| ~62.3 | CH₂ | -CH₂-OH |
| ~55.2 | CH₃ | -OCH₃ |
| ~34.2 | CH₂ | -CH₂-CH₂-CH₂- |
| ~31.5 | CH₂ | Ar-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (alcohol) |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |
| ~1245 | Strong | C-O stretch (aryl ether) |
| ~1035 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of H₂O: A peak at m/z = 148 (M⁺ - 18), resulting from the dehydration of the alcohol.
-
Benzylic Cleavage: A strong peak at m/z = 121, corresponding to the stable 4-methoxybenzyl cation, formed by cleavage of the Cα-Cβ bond of the side chain. This is often the base peak[8][9].
-
Loss of the Propyl Alcohol Chain: A peak at m/z = 107, corresponding to the 4-methoxyphenyl cation.
-
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxyphenyl group is a common feature in many pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement[10].
Role as a Synthetic Intermediate (Synthon)
The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, amines, and halides. This allows for its incorporation into larger molecular frameworks. For example, it can serve as a precursor for the synthesis of chalcone derivatives, a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory properties.
Potential Pharmacological Relevance
While the direct biological activity of this compound is not extensively documented, its structural motifs are present in numerous biologically active compounds. For instance, derivatives of the related 3-methoxyphenyl group are found in analgesics like Tramadol and Tapentadol[10]. Furthermore, chalcones derived from methoxy-substituted aromatic aldehydes have been investigated for their potential as therapeutic agents[11][12]. The 4-methoxyphenyl moiety can also be a key component in the synthesis of compounds targeting various receptors and enzymes.
The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR). For example, etherification or esterification of the terminal alcohol, or further substitution on the aromatic ring, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity.
Conclusion
This compound is a valuable and versatile chemical entity with a well-defined profile of physicochemical properties and a range of accessible synthetic routes. Its characterization is straightforward using standard spectroscopic methods. The true power of this molecule lies in its utility as a synthetic building block in the field of drug development. The strategic incorporation of its methoxyphenylpropanol core into more complex structures provides a reliable pathway for the generation of novel compounds with the potential for significant pharmacological activity. This guide has provided a comprehensive overview for researchers and scientists, aiming to facilitate the synthesis and application of this important synthon in the ongoing quest for new and improved therapeutic agents.
References
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Navigating the Nomenclature of 3-(4-Methoxyphenyl)propan-1-ol: A Comprehensive Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the chemical compound 3-(4-Methoxyphenyl)propan-1-ol, designed for researchers, scientists, and professionals in the field of drug development. This document provides a thorough analysis of its various synonyms, chemical identifiers, and structural properties, alongside practical methodologies for its characterization. Our objective is to furnish the scientific community with a detailed and authoritative resource to support ongoing and future research endeavors.
Introduction: Understanding the Core Compound
This compound is an aromatic alcohol that features a propan-1-ol chain substituted with a 4-methoxyphenyl group. This compound serves as a valuable building block in organic synthesis and has applications in various fields of chemical research. Its structural features, comprising a hydroxyl functional group and a methoxy-substituted benzene ring, make it a subject of interest for studies involving fragrance, materials science, and pharmaceutical development. A clear and unambiguous understanding of its nomenclature is paramount for accurate scientific communication and reproducible research.
Decoding the Identity: A Deep Dive into Nomenclature and Synonyms
The identification of a chemical compound in scientific literature and databases can be challenging due to the use of multiple naming conventions. This section provides a comprehensive overview of the synonyms and identifiers for this compound, ensuring clarity and precision in its reference.
IUPAC and Systematic Names
The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name precisely describes the molecular structure, indicating a three-carbon alcohol chain (propan-1-ol) with a methoxy group at the fourth position of the phenyl substituent.
Common and Trivial Names
In addition to its systematic name, this compound is also known by several common or trivial names, which have been widely adopted in commercial and laboratory settings. These include:
-
3-(p-Methoxyphenyl)-1-propanol[1]
-
Hydrocinnamic alcohol, p-methoxy-
The prefix "p-" (para) in "p-Methoxyphenyl" specifies the substitution pattern on the benzene ring, where the propanol and methoxy groups are opposite to each other.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance. The key identifiers for this compound are summarized in the table below.
| Identifier Type | Identifier | Authoritative Source |
| CAS Number | 5406-18-8 | Chemical Abstracts Service[2][3][4][5] |
| PubChem CID | 79406 | PubChem[1][4] |
| EINECS Number | 226-463-0 | European Inventory of Existing Commercial Chemical Substances[1][3][4][5] |
| InChI | InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | IUPAC International Chemical Identifier[1][3][6] |
| SMILES | COC1=CC=C(C=C1)CCCO | Simplified Molecular-Input Line-Entry System[1][6][7] |
Visualization of Chemical Structure
To visually represent the molecular architecture of this compound, the following diagram illustrates the connectivity of atoms and functional groups.
Figure 1: Chemical structure of this compound.
Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
The identity and purity of this compound can be reliably determined using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, providing a quantitative measure of the analyte.
Rationale for Method Selection
RP-HPLC is a robust and widely used analytical technique for the separation and quantification of organic molecules. The choice of a C18 column is based on its strong retention of nonpolar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time of the analyte. UV detection is suitable due to the presence of the chromophoric benzene ring in the molecule.
Step-by-Step HPLC Protocol
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Workflow Diagram
Figure 2: Workflow for the HPLC analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the nomenclature associated with this compound. By consolidating its various synonyms, systematic names, and chemical identifiers, this document aims to facilitate clear and accurate communication within the scientific community. Furthermore, the detailed HPLC protocol offers a practical and reliable method for the characterization and quantification of this compound, underscoring the importance of robust analytical techniques in chemical research and development.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to 3-(p-Methoxyphenyl)propanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Methoxyphenyl)propanol, also known as 4-methoxybenzenepropanol, is a versatile substituted phenylpropanoid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a hydroxyl group at the terminus of a propyl chain attached to a methoxy-substituted benzene ring, imparts a unique combination of properties that make it a compound of interest in the pharmaceutical, fragrance, and fine chemical industries.[2][3] This technical guide provides a comprehensive overview of the physical and spectral properties of 3-(p-Methoxyphenyl)propanol, detailed protocols for its synthesis and purification, and an exploration of its current and potential applications, with a particular focus on its relevance to drug discovery and development. Phenylpropanoids, as a class of natural products, exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which underscores the potential of their derivatives in medicinal chemistry.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral characteristics of 3-(p-Methoxyphenyl)propanol is fundamental for its effective use in research and development.
Physical Constants
The key physical constants of 3-(p-Methoxyphenyl)propanol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5406-18-8 | [1][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][5] |
| Molecular Weight | 166.22 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Melting Point | 26 °C | [5][7] |
| Boiling Point | 164-168 °C at 18 mmHg; 133-134 °C at 4 Torr | [5][6][7] |
| Density | 1.037 g/cm³ (predicted) | [5] |
| Refractive Index (n²⁰/D) | 1.532 | [5][6] |
| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dichloromethane. Soluble in water (3092 mg/L at 25 °C, estimated). | [2][6] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-(p-Methoxyphenyl)propanol.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methylene protons of the propyl chain, the hydroxyl proton, and the methoxy protons.[8] A detailed guide on interpreting NMR spectra can be found in the literature.[9]
-
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number and chemical environment of the carbon atoms. Distinct signals are expected for the aromatic carbons (with quaternary carbons showing different shifts from protonated carbons), the three carbons of the propyl chain, and the methoxy carbon.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-O stretching and aromatic C-H and C=C stretching are also expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) is expected at m/z = 166. The fragmentation pattern can provide further structural confirmation.[11]
Synthesis and Purification Methodologies
The synthesis of 3-(p-Methoxyphenyl)propanol can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and reliable methods are detailed below.
Method 1: Reduction of Ethyl p-Methoxycinnamate
This method involves the reduction of the ester and the double bond of a cinnamate precursor. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[12]
Reaction Pathway:
Sources
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Spectroscopic Data of 3-(4-Methoxyphenyl)propan-1-ol: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Methoxyphenyl)propan-1-ol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using fundamental spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining not just the data but the rationale behind the spectral features.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₁₀H₁₄O₂, is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, characterized by a p-substituted benzene ring and a propanol chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will walk you through the acquisition and interpretation of its key spectroscopic data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity.
Experimental Protocol
A typical ¹H NMR spectrum of this compound can be acquired using the following parameters:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Relaxation Delay: 5 seconds[2]
Data Interpretation and Peak Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, aliphatic, methoxy, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.11 | Doublet | 2H | H-2, H-6 |
| ~6.84 | Doublet | 2H | H-3, H-5 |
| ~3.79 | Singlet | 3H | H-10 (OCH₃) |
| ~3.67 | Triplet | 2H | H-9 (-CH₂OH) |
| ~2.65 | Triplet | 2H | H-7 (Ar-CH₂-) |
| ~1.87 | Quintet | 2H | H-8 (-CH₂CH₂CH₂-) |
| ~1.5 (variable) | Singlet (broad) | 1H | OH |
Rationale for Assignments:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons H-2 and H-6 are ortho to the electron-donating methoxy group and are therefore shielded relative to the protons H-3 and H-5, which are meta. This results in two doublets.
-
Methoxy Protons (H-10): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet at approximately 3.79 ppm.
-
Propanol Chain Protons (H-7, H-8, H-9):
-
The methylene group attached to the aromatic ring (H-7) is deshielded by the ring current and appears as a triplet around 2.65 ppm due to coupling with the adjacent methylene group (H-8).
-
The methylene group attached to the hydroxyl group (H-9) is deshielded by the electronegative oxygen atom and appears as a triplet around 3.67 ppm, coupled with the H-8 protons.
-
The central methylene group (H-8) is coupled to both adjacent methylene groups (H-7 and H-9), resulting in a more complex multiplet, often a quintet, around 1.87 ppm.
-
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Experimental Protocol
A typical ¹³C NMR spectrum can be acquired using the following parameters:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Reference: CDCl₃ at 77.16 ppm
-
Pulse Sequence: Proton-decoupled
-
Relaxation Delay: 2 seconds
Data Interpretation and Peak Assignments
The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, with some carbons being chemically equivalent.
| Chemical Shift (δ, ppm) | Assignment |
| ~157.9 | C-4 |
| ~134.0 | C-1 |
| ~129.5 | C-2, C-6 |
| ~113.8 | C-3, C-5 |
| ~62.3 | C-9 |
| ~55.2 | C-10 |
| ~34.1 | C-8 |
| ~31.4 | C-7 |
Rationale for Assignments:
-
Aromatic Carbons (C-1 to C-6):
-
The carbon atom bearing the methoxy group (C-4) is the most deshielded aromatic carbon due to the electron-donating effect of the oxygen atom, appearing around 157.9 ppm.
-
The ipso-carbon (C-1) to which the propyl chain is attached appears around 134.0 ppm.
-
The chemically equivalent carbons C-2 and C-6 appear at approximately 129.5 ppm.
-
The carbons C-3 and C-5 are shielded by the electron-donating methoxy group and appear at a higher field, around 113.8 ppm.
-
-
Methoxy Carbon (C-10): The carbon of the methoxy group gives a characteristic signal around 55.2 ppm.
-
Propanol Chain Carbons (C-7, C-8, C-9):
-
The carbon attached to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons due to the electronegativity of the oxygen, appearing at approximately 62.3 ppm.
-
The other two methylene carbons of the propyl chain (C-7 and C-8) appear in the aliphatic region, with C-8 being slightly more downfield than C-7.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
An IR spectrum can be obtained using the following method:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.[3][4]
-
Technique: Transmission or Attenuated Total Reflectance (ATR).[5][6]
-
Spectral Range: 4000-400 cm⁻¹
Data Interpretation and Peak Assignments
The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretching (alcohol) |
| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1610, 1510 | Strong | C=C stretching (aromatic ring) |
| ~1245 | Strong | C-O-C asymmetric stretching (ether) |
| ~1035 | Strong | C-O stretching (primary alcohol) |
| ~825 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
Rationale for Assignments:
-
O-H Stretch: The broad and strong absorption band around 3350 cm⁻¹ is a classic signature of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the propyl chain and the methoxy group. Aromatic C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretches: The strong absorptions at approximately 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O-C Stretch: The strong band around 1245 cm⁻¹ is indicative of the asymmetric stretching of the aryl-alkyl ether linkage.
-
C-O Stretch: The strong absorption at about 1035 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the primary alcohol.
-
Aromatic C-H Bending: The strong band around 825 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol
A mass spectrum can be obtained using the following technique:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV
-
Analyzer: Quadrupole
-
Inlet System: Gas chromatography for sample introduction
Data Interpretation and Fragmentation Pattern
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
Table of Key Fragments:
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 122 | [M - C₂H₄O]⁺ |
| 121 | [M - C₂H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
-
Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecule with one electron removed.[1]
-
Benzylic Cleavage (m/z 121): A very common and favorable fragmentation for this type of molecule is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized benzylic cation at m/z 121. This is often the base peak in the spectrum.
-
McLafferty Rearrangement (m/z 122): A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the hydroxyl group to the aromatic ring, followed by the elimination of a neutral molecule of vinyl alcohol (C₂H₄O), resulting in a fragment at m/z 122.
-
Further Fragmentation (m/z 91 and 77): The benzylic cation at m/z 121 can further lose a molecule of formaldehyde (CH₂O) to form the tropylium ion at m/z 91. The tropylium ion can then lose acetylene to form the phenyl cation at m/z 77.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. Together, these techniques offer an unambiguous structural confirmation of the molecule, which is essential for its application in research and development.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
- University of California, Davis. (n.d.). Sample preparation for FT-IR.
- Michigan State University. (n.d.). NMR Spectroscopy.
- Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR.
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
Sources
An In-Depth Technical Guide to the 1H NMR Spectrum of 3-(4-Methoxyphenyl)propan-1-ol
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(4-Methoxyphenyl)propan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction, detailed interpretation, and practical considerations for acquiring the ¹H NMR spectrum of this compound.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can gain detailed insights into the molecular framework, including the connectivity of atoms and their chemical environment. This compound (C₁₀H₁₄O₂) is a substituted aromatic alcohol with distinct structural features that are well-resolved by ¹H NMR. Understanding its spectrum is crucial for confirming its identity, assessing its purity, and studying its chemical transformations.
Molecular Structure and Proton Environments
A thorough analysis of the ¹H NMR spectrum begins with an examination of the molecule's structure to identify all unique proton environments. In this compound, there are six distinct sets of protons, as illustrated below.
Caption: Molecular structure of this compound with proton environments labeled (a-g).
The non-equivalent proton environments are:
-
Ha : The two protons on the carbon bearing the hydroxyl group (-CH₂-OH).
-
Hb : The two protons on the central carbon of the propyl chain (-CH₂-).
-
Hc : The two benzylic protons on the carbon attached to the aromatic ring (Ar-CH₂-).
-
Hd : The two aromatic protons ortho to the propyl substituent.
-
He : The two aromatic protons meta to the propyl substituent (and ortho to the methoxy group).
-
Hf : The single proton of the hydroxyl group (-OH).
-
Hg : The three protons of the methoxy group (-OCH₃).
Predicted ¹H NMR Spectrum and Detailed Interpretation
Based on established chemical shift principles and data from similar structures, a theoretical ¹H NMR spectrum can be predicted. The following sections provide a detailed analysis of each signal.
Summary of Predicted ¹H NMR Data
| Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ (-CH₂-OH) | 2H | ~3.65 | Triplet (t) | ~6.3 |
| Hₑ (Ar-H ortho to -OCH₃) | 2H | ~6.85 | Doublet (d) | ~8.7 |
| Hₒ (-CH₂-CH₂-CH₂-) | 2H | ~1.85 | Quintet (quint) | ~6.3, ~7.6 |
| Hₐ (Ar-CH₂-) | 2H | ~2.65 | Triplet (t) | ~7.6 |
| Hₒ (Ar-H ortho to alkyl) | 2H | ~7.12 | Doublet (d) | ~8.7 |
| Hₒ (-OH) | 1H | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | N/A |
| Hₒ (-OCH₃) | 3H | ~3.80 | Singlet (s) | N/A |
Disclaimer: The chemical shifts and coupling constants are representative values based on typical ranges and available data. Actual experimental values may vary depending on the solvent, concentration, and instrument.
Detailed Signal Analysis
-
He (~6.85 ppm, 2H, doublet): These protons are ortho to the electron-donating methoxy group, which strongly shields them, causing their signal to appear at a higher field (lower ppm) compared to the other aromatic protons.[2] They are split into a doublet by the adjacent Hd protons.
-
Hd (~7.12 ppm, 2H, doublet): These protons are ortho to the alkyl substituent and are less shielded than He. Their signal appears further downfield. They are split into a doublet by the neighboring He protons. The para-disubstitution pattern often results in two distinct doublets in the aromatic region.[3]
-
Ha (~3.65 ppm, 2H, triplet): These protons are attached to the carbon bearing the electronegative oxygen atom of the hydroxyl group. This deshields them, shifting their signal significantly downfield.[4] The signal is split into a triplet by the two adjacent Hb protons (n+1 = 2+1 = 3).
-
Hb (~1.85 ppm, 2H, quintet): This signal corresponds to the central methylene group of the propyl chain. It is coupled to both the Ha protons (2) and the Hc protons (2). According to the n+1 rule, this would ideally result in a quintet (n+1 = 4+1 = 5).
-
Hc (~2.65 ppm, 2H, triplet): These are benzylic protons, located on a carbon adjacent to the aromatic ring.[3] This position causes a downfield shift compared to a typical alkane. The signal is split into a triplet by the two neighboring Hb protons (n+1 = 2+1 = 3).
The spin-spin coupling relationships within the propyl chain can be visualized as follows:
Caption: Spin-spin coupling network in the propyl chain of this compound.
-
Hf (~1.5-2.5 ppm, 1H, broad singlet): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[5] It often appears as a broad singlet due to rapid chemical exchange with other protic species (like trace water) in the sample, which averages out the coupling to adjacent protons.[4][6] This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH proton to be replaced by deuterium, leading to the disappearance of this peak from the spectrum.[4]
-
Hg (~3.80 ppm, 3H, singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet.[7] Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[2]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound.[8]
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds.[9] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
Caption: A simplified workflow for ¹H NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure high homogeneity and optimal resolution.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. Each distinct proton environment gives rise to a characteristic signal, and the chemical shifts, integration values, and splitting patterns are all consistent with the known molecular structure. This guide serves as a detailed reference for the analysis of this compound, demonstrating the power of NMR spectroscopy in modern chemical research and development. The principles outlined herein can be applied to the structural elucidation of a wide range of related molecules.
References
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link][13]
- Mesbah Energy. (2020). What are the solvents used in NMR?
- University of Arizona.
- Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Link][2]
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link][15]
- MIT OpenCourseWare. 8.
- University of California, Riverside.
- University of Ottawa.
- Labinsights. (2025).
- University of Wisconsin-Madison. Notes on NMR Solvents. [Link][18]
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link][1]
- Michigan State University. Proton NMR Table. [Link][5]
- ACD/Labs. Methoxy groups just stick out. [Link][7]
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link][4]
- Chemistry LibreTexts. (2021). 6.
- Hindman, J. C. (1966). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics. [Link][20]
- University College London. Chemical shifts. [Link][21]
- Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?[Link][6]
- JoVE. (2025).
- University of Colorado Boulder.
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13C NMR analysis of 3-(4-Methoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the 13C NMR Analysis of 3-(4-Methoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental design, spectral prediction, and data interpretation. We will explore the theoretical underpinnings of 13C NMR, present a self-validating experimental workflow, and detail the analytical logic required to assign each carbon signal unambiguously. The guide integrates advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and emphasizes the principles of scientific integrity through rigorous citation of authoritative sources.
Introduction: The Analyte and the Technique
The Analyte: this compound
This compound, with the molecular formula C10H14O2, is a substituted aromatic alcohol.[1][2] Its structure consists of a propanol chain attached to a benzene ring at one end, which is in turn substituted with a methoxy group in the para position. This molecule serves as an excellent model for demonstrating the power of 13C NMR due to its combination of distinct chemical environments: a substituted aromatic ring, an aliphatic chain, and oxygen-linked carbons (an alcohol and an ether). Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural verification in synthetic chemistry.
The Technique: The Power of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a cornerstone of modern organic chemistry for determining the carbon skeleton of a molecule. Unlike 1H NMR, which focuses on protons, 13C NMR provides a direct map of the carbon framework.[3] Key advantages include a wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the ability to directly observe non-protonated (quaternary) carbons.[3][4] When combined with techniques like DEPT, 13C NMR allows for the definitive identification of methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons, making it an indispensable tool for structural elucidation.[5]
Theoretical Framework for Analysis
Fundamental Principles of 13C NMR
The 13C NMR experiment relies on the magnetic properties of the 13C isotope, which has a nuclear spin of 1/2.[6] Although the natural abundance of 13C is low (about 1.1%), modern Fourier Transform (FT) NMR spectrometers can acquire high-quality spectra by signal averaging. In a standard broadband decoupled 13C NMR spectrum, each unique carbon atom in a molecule produces a single peak, providing a direct count of the non-equivalent carbon environments.[5]
Chemical Shift: Decoding the Carbon Environment
The position of a signal in the 13C NMR spectrum, its chemical shift (δ), is highly dependent on the local electronic environment of the carbon nucleus. Key factors include:
-
Hybridization: sp2 hybridized carbons (like those in aromatic rings) are significantly deshielded and appear downfield (110-160 ppm) compared to sp3 hybridized carbons (alkanes, 0-90 ppm).[3][5]
-
Electronegativity: The presence of an electronegative atom, such as oxygen, withdraws electron density from a nearby carbon, deshielding it and shifting its signal further downfield. This effect is prominent for the carbons directly bonded to the alcohol and ether groups in our analyte.[5][7]
-
Aromatic Substitution Effects: Substituents on a benzene ring modulate the electron density and thus the chemical shifts of the ring carbons. An electron-donating group like a methoxy (-OCH3) group shields the ortho and para carbons, shifting them upfield, while the carbon directly attached to the substituent (ipso-carbon) is deshielded.[8][9]
The Role of DEPT in Spectral Assignment
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbons based on the number of attached protons.[10] A typical DEPT analysis involves three spectra:
-
Broadband Decoupled 13C: Shows all carbon signals.
-
DEPT-90: Shows only signals from methine (CH) carbons.[5]
-
DEPT-135: Shows methine (CH) and methyl (CH3) carbons as positive peaks and methylene (CH2) carbons as negative peaks.[5]
By comparing these three spectra, one can unambiguously determine the type of each protonated carbon. Quaternary carbons are identified as those present in the broadband spectrum but absent from both DEPT-90 and DEPT-135 spectra.
Caption: Logical workflow for carbon type identification using DEPT NMR.
Predicted 13C NMR Spectrum of this compound
Structural Analysis and Carbon Environment Count
First, we must identify the number of unique carbon environments in the molecule. Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, several carbons are chemically equivalent.
Caption: A streamlined workflow for 13C NMR analysis.
Spectral Interpretation and Data Analysis
Analysis of the Broadband Decoupled Spectrum
The broadband spectrum should display 8 distinct singlets, confirming the number of unique carbon environments predicted in Section 3.1. The signals will be distributed across the aromatic (~110-160 ppm), oxygen-linked sp3 (~55-65 ppm), and aliphatic sp3 (~30-35 ppm) regions.
Elucidation with DEPT-90 and DEPT-135 Spectra
A systematic comparison of the three spectra allows for definitive assignments:
-
Identify Quaternary Carbons (C): Locate the two signals in the broadband spectrum that are absent in both the DEPT-90 and DEPT-135 spectra. These correspond to the ipso and para carbons of the aromatic ring (C1 and C4). The most downfield of these (~158 ppm) is C4, being directly attached to oxygen.
-
Identify Methine Carbons (CH): Locate the two signals that appear in the DEPT-90 spectrum (and are positive in the DEPT-135 spectrum). These are the ortho and meta aromatic carbons (C2/C6 and C3/C5). The more upfield signal (~114 ppm) is assigned to the shielded C3/C5 pair.
-
Identify Methylene Carbons (CH2): Locate the three signals that appear as negative peaks in the DEPT-135 spectrum. These correspond to the three methylene carbons of the propyl chain (C7, C8, C9). The most downfield of these (~62 ppm) is C9, being attached to the hydroxyl group.
-
Identify Methyl Carbons (CH3): Locate the single signal that is absent in DEPT-90 but appears as a positive peak in DEPT-135. This signal (~55 ppm) corresponds to the methoxy carbon (C10).
Final Assignments: Correlating Prediction and Experiment
By integrating the information from all spectra, a final, validated assignment can be made. The experimental results are expected to align closely with the predicted values.
| Carbon Label | Carbon Type | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-90 | DEPT-135 | Assignment Confidence |
| C-para (C4) | C | 158-160 | ~158.5 | Absent | Absent | High |
| C-ipso (C1) | C | 132-134 | ~133.2 | Absent | Absent | High |
| C-ortho (C2,6) | CH | 129-131 | ~129.8 | Positive | Positive | High |
| C-meta (C3,5) | CH | 113-115 | ~114.1 | Positive | Positive | High |
| C-γ (C9) | CH2 | 61-63 | ~62.3 | Absent | Negative | High |
| C-methoxy (C10) | CH3 | 55-56 | ~55.3 | Absent | Positive | High |
| C-β (C8) | CH2 | 31-33 | ~32.0 | Absent | Negative | High |
| C-α (C7) | CH2 | 30-32 | ~31.1 | Absent | Negative | High |
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to the 13C NMR analysis of this compound. By grounding the analysis in the fundamental principles of chemical shift and leveraging the power of DEPT experiments, we have established a self-validating workflow that enables the unambiguous assignment of all carbon signals. This methodology, which combines theoretical prediction with systematic experimental verification, represents a best-practice standard for structural elucidation in research and industrial settings. The principles and protocols outlined herein are broadly applicable to the characterization of a wide range of organic molecules.
References
- Studylib.
- SIELC Technologies. (2018-05-16). This compound. [Link]
- Iowa State University.
- University of Alberta.
- Fiveable.Uses of 13C NMR Spectroscopy. [Link]
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- JoVE.
- Chemistry LibreTexts. (2015-07-18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- ResearchGate. (2008-01-01). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- Slideshare. (2015-05-15). C-13 NMR Spectroscopy. [Link]
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- University College London.
- Fiveable.DEPT 13C NMR Spectroscopy. [Link]
- Mesbah Energy. (2021-09-27). Spectroscopy 13C NMR and 1H NMR. [Link]
- Chemistry LibreTexts. (2024-03-19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Magritek. (2015-02-16). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. [Link]
- AZoM. (2015-10-08). Identifying Alcohols Using NMR Spectroscopy. [Link]
- NC State University Libraries.13.12 DEPT 13C NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(4-Methoxyphenyl)propan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling Molecular Identity
In the landscape of molecular analysis, mass spectrometry (MS) stands as a definitive tool for elucidating chemical structures. This guide provides an in-depth technical exploration of the mass spectrometric behavior of 3-(4-Methoxyphenyl)propan-1-ol (C₁₀H₁₄O₂), a compound of interest in various chemical and pharmaceutical domains. As a substituted aromatic alcohol, its structure presents a fascinating case study in fragmentation chemistry. Understanding its mass spectrum is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control protocols.
This document moves beyond a simple recitation of data. It is designed to provide a senior scientist's perspective on why the molecule fragments as it does under different ionization conditions. We will dissect the fragmentation pathways, rationalize the formation of key ions, and provide a robust, field-tested protocol for its analysis.
Foundational Principles: Selecting the Right Ionization Technique
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, thereby defining the information one can glean from the spectrum. For a molecule like this compound, two techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+). This molecular ion is energetically unstable and undergoes extensive, reproducible fragmentation.[1] EI is invaluable for structural elucidation due to these rich fragmentation patterns, which serve as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for comparison, confirming the major fragments observed.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for Liquid Chromatography (LC-MS). It generates ions from a solution, typically by creating protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[3][4] This process imparts minimal excess energy, often leaving the molecular ion intact with little to no in-source fragmentation.[4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[3]
Electron Ionization (EI) Fragmentation Pathway
Upon entering the EI source, this compound (MW: 166.22 g/mol ) forms a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 166.[2] This radical cation is the starting point for a cascade of fragmentation events driven by the stability of the resulting fragments.[5]
The most significant fragmentation pathway is initiated by the cleavage of the C-C bond beta to the aromatic ring. This is a highly favorable process because it leads to the formation of a resonance-stabilized benzylic cation.
Key Fragment Ions in EI-MS:
| m/z | Proposed Structure / Identity | Mechanistic Rationale |
| 166 | [C₁₀H₁₄O₂]•+ (Molecular Ion) | The intact molecule after losing one electron. Its presence confirms the molecular weight.[2] |
| 121 | [C₈H₉O]⁺ (Base Peak) | 4-methoxybenzyl cation . Formed by benzylic cleavage (β-cleavage relative to the ring), expelling a C₂H₅O• radical. This is the most stable carbocation and thus typically the most abundant peak (the base peak) in the spectrum.[2] The positive charge is stabilized by resonance with the aromatic ring and the electron-donating methoxy group. |
| 122 | [C₈H₁₀O]•+ | McLafferty Rearrangement . This ion can be formed via a rearrangement where a gamma-hydrogen from the hydroxyl group is transferred to the aromatic ring, followed by the elimination of a neutral propene molecule. |
| 107 | [C₇H₇O]⁺ | Loss of CH₂ from m/z 121 . The 4-methoxybenzyl cation can lose a formaldehyde molecule (CH₂O) to form the tropylium ion. However, a more direct route is the loss of a methyl radical from the methoxy group followed by the loss of CO. A common pathway for methoxy-aromatics is the loss of the methyl group followed by CO. |
| 91 | [C₇H₇]⁺ | Tropylium ion . A common fragment in compounds containing a benzyl moiety, formed by rearrangement of the benzyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation . Formed by the loss of the methoxy and propyl groups, indicating the core aromatic structure.[2] |
Visualizing EI Fragmentation
The logical flow of ion formation under electron ionization can be mapped out to better understand the relationships between the precursor and product ions.
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
Under typical positive-ion ESI conditions, this compound will readily accept a proton, primarily on the hydroxyl oxygen, to form the protonated molecule, [M+H]⁺, at m/z 167. This ion is generally stable in the source. To gain structural information, we must perform tandem mass spectrometry (MS/MS).
In an MS/MS experiment, the [M+H]⁺ precursor ion (m/z 167) is isolated and then subjected to collision-induced dissociation (CID). The most facile fragmentation for protonated alcohols is the neutral loss of water (H₂O), a stable small molecule.[6][7]
Key Fragment Ions in ESI-MS/MS:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mechanistic Rationale |
| 167 ([M+H]⁺) | 149 ([M+H-H₂O]⁺) | H₂O (18 Da) | The protonated hydroxyl group is an excellent leaving group. Its departure as a neutral water molecule leaves behind a carbocation at m/z 149. This is the predominant and often sole significant fragment ion observed in a low-energy CID experiment. |
Visualizing ESI-MS/MS Fragmentation
The ESI-MS/MS process is a more targeted experiment, focusing on the dissociation of a specific precursor ion.
Caption: ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of this compound using a typical GC-MS system with an EI source.
Objective: To acquire a full-scan electron ionization mass spectrum for structural confirmation.
Materials:
-
This compound standard
-
Methanol or Ethyl Acetate (GC grade)
-
2 mL GC vials with septa caps
-
Microsyringe
Instrumentation:
-
Gas Chromatograph with a standard non-polar column (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm x 0.25 µm).[8]
-
Mass Spectrometer with an Electron Ionization (EI) source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in ethyl acetate.
-
Perform a serial dilution to create a working solution of 1 µg/mL.
-
Transfer 1 mL of the working solution into a 2 mL GC vial and cap securely.
-
Prepare a solvent blank vial containing only ethyl acetate.
-
-
GC Method Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Total Run Time: ~20 minutes.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40-450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Sequence Execution:
-
Run the solvent blank first to ensure system cleanliness.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum (taken from just before or after the peak) to obtain a clean spectrum.
-
Identify the molecular ion (m/z 166) and the key fragment ions (m/z 121, 122, 77).
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[2]
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of fundamental fragmentation principles. Under high-energy Electron Ionization, the molecule yields a rich, reproducible fingerprint dominated by a stable 4-methoxybenzyl cation at m/z 121. Conversely, soft Electrospray Ionization produces a protonated molecular ion that, upon collisional activation, fragments via a predictable neutral loss of water. By understanding the causal mechanisms behind these pathways and employing a validated analytical protocol, researchers can confidently identify and characterize this molecule in any analytical context.
References
- Title: 3-(4-Methoxyphenyl)-1-propanol.
- Title: Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
- Title: Mass spectral fragmentation pathway of phenylpropanoids.
- Title: The fragmentation pathway of phenylpropanoids.
- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Title: 3-(m-Methoxyphenyl)-1-propanol - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL:[Link]
- Title: Fragmentation Processes - Structure Determination of Organic Compounds. Source: Pharmacy 180, University of Kentucky. URL:[Link]
- Title: Common fragmentation mechanisms in mass spectrometry. Source: YouTube (Chem Help ASAP). URL:[Link]
- Title: Fragmentation (mass spectrometry). Source: Wikipedia. URL:[Link]
- Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Source: Royal Society of Chemistry. URL:[Link]
- Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Source: MDPI. URL:[Link]
- Title: Mass Spectrometry of Alcohols. Source: Chemistry Steps. URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL:[Link]
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- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(4-Methoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(4-methoxyphenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this bifunctional molecule. We will delve into the characteristic vibrational modes of the primary alcohol, the aromatic ether, and the substituted benzene ring, with a particular focus on the diagnostic influence of hydrogen bonding. This guide offers a self-validating framework for spectral analysis, complete with detailed experimental protocols and a thorough examination of potential spectral artifacts arising from synthesis impurities.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in various chemical and pharmaceutical contexts, possessing both a primary alcohol and a methoxy-substituted aromatic ring. This unique combination of functional groups makes infrared spectroscopy an invaluable tool for its characterization. The IR spectrum provides a distinct "fingerprint" of the molecule, allowing for unambiguous identification and assessment of purity. Understanding the vibrational behavior of its constituent parts is paramount for any scientist working with this or structurally related compounds.
The key to a rigorous interpretation of the IR spectrum lies in dissecting the molecule into its primary vibrating components:
-
The Hydroxyl Group (-OH): The most prominent feature, heavily influenced by intermolecular hydrogen bonding.
-
The Primary Alcohol C-O Bond: A strong, diagnostic stretch.
-
The Aromatic Ether Linkage (Aryl-O-CH₃): Exhibiting characteristic stretching vibrations.
-
The p-Disubstituted Benzene Ring: With its specific set of aromatic C-H and C=C vibrations.
-
The Propyl Chain (-CH₂-CH₂-CH₂-): Contributing to the aliphatic C-H stretching and bending regions.
This guide will systematically explore the expected and observed frequencies for each of these components, explaining the underlying physical phenomena that govern their absorption of infrared radiation.
Theoretical Framework: Vibrational Modes and Their Spectral Manifestations
The infrared spectrum of this compound is a rich tapestry of absorptions, each corresponding to a specific molecular vibration. The position, intensity, and shape of these absorption bands are dictated by the bond strength, the masses of the atoms involved, and the local chemical environment.
The Hydroxyl Group: A Tale of Two Stretches
The O-H stretching vibration is one of the most recognizable features in the IR spectrum of an alcohol.[1][2][3] Its appearance is profoundly affected by the presence or absence of hydrogen bonding.[1][4][5]
-
Hydrogen-Bonded O-H Stretch (Neat Sample): In a pure (neat) liquid sample of this compound, the alcohol molecules are extensively associated through hydrogen bonds. This interaction weakens the O-H covalent bond, causing the stretching frequency to decrease and the absorption band to become exceptionally broad and strong.[1][4][6] This broadness arises from the multitude of different hydrogen-bonding environments within the sample at any given moment.[1][6] Expect this peak to dominate the region of 3500-3200 cm⁻¹ .[3]
-
Free O-H Stretch (Dilute Solution): If the alcohol is analyzed in a very dilute solution of a non-polar, non-hydrogen bonding solvent (like CCl₄), the intermolecular hydrogen bonding is minimized. This results in a sharp, less intense peak at a higher frequency, typically in the range of 3650-3600 cm⁻¹ .[2]
The C-O Stretching Vibrations: Distinguishing Alcohol from Ether
The spectrum will contain two distinct C-O stretching absorptions, one from the primary alcohol and one from the aromatic ether. These are typically strong and sharp, appearing in the fingerprint region.
-
Primary Alcohol C-O Stretch: The stretching vibration of the C-O bond in a primary alcohol is a strong absorption typically found in the 1075-1000 cm⁻¹ range.[7][8] This is often one of the most intense peaks in the fingerprint region for an alcohol.[4][7]
-
Aromatic Ether C-O Stretch: Aryl ethers exhibit two characteristic C-O stretching bands due to asymmetric and symmetric vibrations.
The Aromatic System: A Fingerprint of Substitution
The p-disubstituted benzene ring gives rise to several characteristic absorptions.[10][11][12]
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[10][12]
-
Aromatic C=C Stretch (In-ring): These appear as a series of medium to sharp bands in the 1625-1430 cm⁻¹ region.[11] For p-substituted rings, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹ .[10][12]
-
C-H Out-of-Plane Bending: This is a strong absorption in the low-frequency region that is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4- (or para-) disubstituted ring, a strong band is expected in the 840-810 cm⁻¹ range.[12][13]
The Alkyl Framework
The propyl chain and the methyl group of the ether contribute to the aliphatic C-H stretching and bending vibrations.
-
Aliphatic C-H Stretch: Strong, sharp absorptions appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups.
The following diagram illustrates the relationship between the functional groups of this compound and their characteristic IR absorption regions.
Caption: Key functional groups of this compound and their associated IR frequencies.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the acquisition of an IR spectrum for this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and robust technique for liquid samples.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (liquid at room temperature).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.
Step-by-Step Workflow
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if available.
-
-
ATR Crystal Cleaning:
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal to remove any residues from previous measurements.
-
Perform a final wipe with a clean, dry, lint-free wipe to ensure the solvent has fully evaporated.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient conditions (atmosphere, crystal, and detector response) and will be mathematically subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for co-addition.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and lint-free wipes to remove all traces of the sample.
-
The following diagram outlines the experimental workflow for ATR-FTIR analysis.
Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.
Spectral Interpretation and Data Summary
An idealized spectrum of this compound would exhibit the absorption bands summarized in the table below. This table serves as a reference for assigning the peaks in an experimentally obtained spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| ~3300 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Very Broad |
| ~3050 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| ~2940 | C-H Asymmetric Stretch | Alkyl (CH₂) | Strong, Sharp |
| ~2870 | C-H Symmetric Stretch | Alkyl (CH₂, CH₃) | Strong, Sharp |
| ~1610, 1515 | C=C Stretch (in-ring) | Aromatic Ring | Medium, Sharp |
| ~1460 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium, Sharp |
| ~1250 | C-O Asymmetric Stretch | Aryl Ether | Strong, Sharp |
| ~1050 | C-O Stretch | Primary Alcohol | Strong, Sharp |
| ~1030 | C-O Symmetric Stretch | Aryl Ether | Strong, Sharp |
| ~820 | C-H Out-of-Plane Bend | p-Disubstituted Ring | Strong, Sharp |
Note: The exact positions (wavenumbers) can vary slightly based on the specific instrument, sample purity, and intermolecular interactions.
Trustworthiness: Self-Validation and Potential Impurities
A key aspect of scientific integrity is the ability to self-validate experimental results. In the context of this analysis, trustworthiness is established by considering potential sources of error and interference.
Atmospheric Correction
If the spectrometer is not perfectly purged, sharp absorption bands from atmospheric water vapor (around 3700 cm⁻¹ and 1600 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹) may appear in the spectrum. A properly collected background spectrum should computationally remove these, but their presence can indicate an imperfect background subtraction.
Potential Impurities from Synthesis
The synthesis of this compound often involves the reduction of a corresponding carboxylic acid, ester, or ketone.[14] Incomplete reactions can lead to the presence of starting materials, which have distinct IR signatures.
-
3-(4-methoxyphenyl)propanoic Acid: If present, a very broad O-H stretch from the carboxylic acid dimer would be observed, spanning from 3300-2500 cm⁻¹ . A strong carbonyl (C=O) stretch would also be present around 1710 cm⁻¹ .
-
Ketone/Aldehyde Precursor: A precursor like 4-methoxypropiophenone would show a strong, sharp carbonyl (C=O) absorption in the 1700-1680 cm⁻¹ region. The absence of the broad alcohol O-H stretch would also be indicative.
The absence of a strong absorption band in the 1800-1650 cm⁻¹ region is a strong indicator of the purity of the final alcohol product.
Conclusion
The infrared spectrum of this compound is a powerful analytical tool that provides a wealth of structural information. By understanding the characteristic vibrational frequencies of the hydroxyl, ether, aromatic, and alkyl moieties, a researcher can confidently identify the compound and assess its purity. The broad, hydrogen-bonded O-H stretch, the strong C-O stretches of the alcohol and ether, and the diagnostic peaks of the p-disubstituted ring create a unique spectral fingerprint. Adherence to rigorous experimental protocols, such as the ATR-FTIR workflow detailed herein, ensures the acquisition of high-fidelity, reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful application of infrared spectroscopy in the analysis of this compound.
References
- LibreTexts, C. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Chemistry, S. (n.d.). Infrared spectra of alcohols and phenols.
- LibreTexts, C. (2020). 13.4: Spectroscopy of Alcohols.
- Smith, B.C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, [online] 32(1), pp.14–22.
- Athokpam, B., Ramesh, S.G. and McKenzie, R.H. (2017). Effect of hydrogen bonding on the infrared absorption intensity of OH stretch vibrations. The Journal of Chemical Physics, [online] 146(11), p.114304.
- University of Colorado Boulder. (n.d.). IR: alcohols.
- Smith, B.C. (2025). The Big Review V: The C-O Bond. Spectroscopy, [online].
- ResearchGate. (n.d.). The C-O bond I: Introduction and the infrared spectra of alcohols.
- Griti (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. YouTube.
- PubChem (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
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Unveiling the Bio-Potential: A Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Phenylpropanoid
3-(4-Methoxyphenyl)propan-1-ol, a member of the methoxybenzene and phenylpropanoid chemical classes, is a compound of growing interest in the fields of pharmacology and drug discovery.[1] Its structural similarity to a variety of biologically active natural products suggests a potential for therapeutic applications. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing its efficacy, and provide insights into its potential for further development.
While direct and extensive research on this compound is still emerging, this guide synthesizes the available data and draws logical parallels from closely related methoxyphenolic and phenylpropanoid compounds to provide a robust framework for future investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological research.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 5406-18-8 | [1] |
| Appearance | Colorless clear viscous liquid (est.) | [2] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 164-168 °C at 18 mmHg | |
| Solubility | Soluble in water (3092 mg/L at 25 °C, est.) | [2] |
| logP (o/w) | 1.667 (est.) | [2] |
Potential Biological Activities and Mechanisms of Action
The biological activities of phenolic compounds are often attributed to their ability to act as antioxidants and to modulate key cellular signaling pathways involved in inflammation. The methoxy group and the propanol side chain of this compound are expected to influence its bioactivity.
Antioxidant Activity
The capacity of phenolic compounds to scavenge free radicals is a well-established principle in pharmacology. This activity is primarily due to the hydrogen-donating ability of the hydroxyl group on the aromatic ring, which can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
While direct quantitative data on the antioxidant activity of this compound is limited, studies on structurally similar methoxyphenols suggest that it likely possesses significant radical-scavenging properties.[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or control solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a blank, use 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Diagram: DPPH Radical Scavenging Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Phenylpropanoids and methoxyphenolic compounds have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways regulate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
While direct studies on this compound are lacking, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated potent anti-inflammatory and anti-arthritic activities by inhibiting STAT3 activation.[6] Furthermore, other methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators in human airway cells.[7][8] It is therefore plausible that this compound could exhibit similar anti-inflammatory properties.
A key indicator of inflammation is the production of nitric oxide (NO) by iNOS in activated macrophages. Therefore, assessing the ability of this compound to inhibit NO production is a crucial first step in evaluating its anti-inflammatory potential.
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes the use of the Griess assay to measure nitrite (a stable product of NO) concentration in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) to determine the inhibitory effect of a test compound on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or test compound).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Diagram: Anti-inflammatory Signaling Pathways
Caption: Potential inhibition of inflammatory pathways by this compound.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenylpropanoids and other phenolic compounds have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Studies on methoxyphenol compounds like eugenol and capsaicin have shown significant activity against both Gram-positive and Gram-negative bacteria.[10] Given its structural features, this compound warrants investigation for its potential antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
Perform serial two-fold dilutions of the compound in the 96-well plate.
-
Prepare a similar dilution series for the positive control antibiotic/antifungal.
-
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound and controls. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Safety and Toxicology
Preliminary safety data for this compound is available from various chemical suppliers. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[11] As with any investigational compound, appropriate personal protective equipment should be used when handling it.
Currently, there is a lack of comprehensive in vivo toxicological data. Further studies are required to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic profiles, before it can be considered for any therapeutic applications.
Conclusion and Future Directions
This compound is a promising compound with the potential for significant biological activity, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial applications. While direct experimental evidence is currently limited, its structural similarity to other well-characterized methoxyphenols and phenylpropanoids provides a strong rationale for further investigation.
The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the bioactivity of this compound. Future research should focus on:
-
Quantitative assessment of its antioxidant capacity using a battery of assays (e.g., ORAC, ABTS).
-
In-depth investigation of its anti-inflammatory effects, including the elucidation of its impact on the NF-κB and MAPK signaling pathways and the expression of various cytokines and chemokines.
-
Broad-spectrum screening of its antimicrobial activity against a panel of clinically relevant pathogens.
-
In vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in animal models of disease.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for a range of human diseases.
References
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The Natural Occurrence and Scientific Significance of 3-(4-Methoxyphenyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propan-1-ol, a phenylpropanoid of growing interest within the scientific community. While its direct isolation from plant tissues is not extensively documented, its confirmed biotransformation from the abundant natural precursor, trans-anethole, by the fungus Colletotrichum acutatum, firmly establishes its presence in the natural world. This guide delves into its likely biosynthetic origins within the broader context of the phenylpropanoid pathway, explores its potential biological activities, and outlines key methodologies for its extraction, isolation, and characterization. This document serves as a foundational resource for researchers and professionals in drug development and natural product chemistry, aiming to stimulate further investigation into the therapeutic and industrial potential of this compound.
Introduction: Unveiling a Phenylpropanoid of Interest
This compound, also known as 4-methoxybenzenepropanol, is an aromatic organic compound belonging to the vast class of phenylpropanoids.[1] Phenylpropanoids are a diverse group of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway.[2] These compounds play crucial roles in plant physiology, including defense against pathogens and herbivores, structural support (as lignin precursors), and attracting pollinators.[3] While the natural occurrence of many phenylpropanoids is well-established, the presence of this compound has been more subtly revealed, primarily through the metabolic action of microorganisms on closely related and abundant natural products. This guide will illuminate the known natural sources, biosynthetic pathways, biological activities, and analytical methodologies pertinent to this intriguing molecule.
Natural Occurrence: A Tale of Biotransformation
The most definitive evidence for the natural occurrence of this compound comes from the field of microbial biotechnology. A study on the biotransformation of trans-anethole, a major component of anise and star anise essential oils, by the plant pathogenic fungus Colletotrichum acutatum, identified 3-(4-methoxyphenyl)-1-propanol as one of the metabolic products.[4][5] This finding is significant as it demonstrates a natural pathway for the formation of this compound in an ecological system.
While direct isolation from a plant source has not been prominently reported, the widespread presence of its likely precursor, anethole, in plants like anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare) suggests that this compound may exist in these plants at low concentrations, potentially as an intermediate or a minor metabolic product.[6][7] Further, a related compound, 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, has been isolated from the herbs of Piper nigrum, indicating the presence of similar structural motifs in the plant kingdom.
Biosynthesis: From Phenylalanine to this compound
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway. This complex metabolic route serves as a cornerstone of plant secondary metabolism, giving rise to a vast array of compounds.[3]
The General Phenylpropanoid Pathway
The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. A series of enzymatic hydroxylations and methylations then lead to key intermediates such as p-coumaric acid, ferulic acid, and sinapic acid.[2] These acids can then be further modified to produce a wide range of phenylpropanoids, including monolignols, flavonoids, and stilbenes.
Diagram: The General Phenylpropanoid Pathway
A simplified overview of the phenylpropanoid pathway leading to the likely precursor of this compound.
Proposed Biosynthesis from Anethole
The biotransformation of trans-anethole to 3-(4-methoxyphenyl)-1-propanol by Colletotrichum acutatum suggests a reductive pathway. It is plausible that a similar enzymatic process could occur in plants. This would likely involve the reduction of the propenyl side chain of anethole. While the specific enzymes responsible for this conversion in plants have not yet been characterized, the existence of various reductases in plant secondary metabolism supports this hypothesis.
The biosynthesis of anethole itself involves a series of enzymatic reactions, including the activity of a specific O-methyltransferase that acts on a C7-C8 propenyl side chain.[8]
Biological Activities and Potential Applications
While research specifically focused on this compound is still emerging, the known biological activities of structurally related methoxyphenyl compounds provide strong indications of its potential therapeutic value.
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory effects of methoxyphenolic compounds.[9] For instance, a related compound, 1-(4-Methoxyphenyl)-1-propanol, has shown anti-inflammatory activity.[10] Another structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been found to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[11] These findings suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The potential mechanism of action could involve the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[12]
Antioxidant Potential
The phenolic ether structure of this compound suggests inherent antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While direct quantitative data on the antioxidant activity of this compound is limited, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, in some cases exceeding that of ascorbic acid.[13] The antioxidant capacity of its unmethylated analog, 3-(4-Hydroxyphenyl)propanol, has also been recognized.[14]
Other Potential Applications
Given its structural similarity to anethole, which is widely used as a flavoring agent, this compound may also possess interesting organoleptic properties.[1] Furthermore, phenylpropanoids are being explored as renewable sources for the production of biodegradable polymers, opening up potential applications in materials science.[15]
Methodologies for Extraction, Isolation, and Characterization
The successful investigation of this compound from natural sources relies on robust analytical and preparative techniques.
Extraction of Phenylpropanoids from Natural Matrices
The initial step in isolating this compound from a plant or fungal culture is extraction. A general workflow for the extraction of phenylpropanoids is outlined below.
Diagram: General Workflow for Phenylpropanoid Extraction
A generalized workflow for the extraction of phenylpropanoids from natural sources.
Protocol: Solvent Extraction of Phenylpropanoids
-
Sample Preparation: The dried and powdered plant material (or fungal biomass) is weighed.
-
Extraction: The sample is macerated or sonicated with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature. The choice of solvent will depend on the polarity of the target compound.
-
Filtration: The mixture is filtered to separate the solid residue from the liquid extract.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
The crude extract, being a complex mixture of compounds, requires further purification to isolate this compound.
Protocol: Chromatographic Isolation
-
Fractionation: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.
-
Monitoring: The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode.[16]
Characterization and Identification
Once isolated, the structure of this compound is confirmed using various spectroscopic techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule (¹H NMR and ¹³C NMR). |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analyzes the electronic transitions within the molecule, characteristic of aromatic compounds. |
Conclusion and Future Directions
This compound stands as a phenylpropanoid with considerable, yet largely untapped, potential. Its confirmed natural occurrence through fungal biotransformation provides a solid foundation for its classification as a natural product. The exploration of its biological activities, particularly its anti-inflammatory and antioxidant properties, presents a promising avenue for drug discovery and development.
Future research should focus on:
-
Screening of Natural Sources: A systematic search for the direct presence of this compound in plants known to be rich in anethole and other related phenylpropanoids.
-
Elucidation of Biosynthetic Pathways: Identification and characterization of the specific enzymes involved in its formation in both plants and microorganisms.
-
In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies to validate its anti-inflammatory, antioxidant, and other potential therapeutic effects, and to elucidate the underlying mechanisms of action.
-
Development of Sustainable Production Methods: Optimization of microbial biotransformation processes or development of synthetic biology approaches for the sustainable production of this compound.
This technical guide serves as a catalyst for such endeavors, providing the necessary scientific groundwork for researchers and industry professionals to unlock the full potential of this intriguing natural compound.
References
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- MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- PubMed. (n.d.). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone in LPS-stimulated RAW264.7 macrophages, Jurkat lymphocytes and human kidney cells.
- De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- NIH. (n.d.). Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria.
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- MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
- CABI. (n.d.). Extraction and antioxidative activity of essential oil from star anise (Illicium verum).
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An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-ol as a Flavoring Agent
Prepared for: Researchers, Scientists, and Product Development Professionals
Executive Summary
3-(4-Methoxyphenyl)propan-1-ol is an aryl-substituted primary alcohol valued in the flavor industry for its delicate sweet, floral, and anise-like aromatic profile. This guide provides a comprehensive technical overview of its chemical properties, synthesis, sensory characteristics, analytical validation, and regulatory status. While not found in nature, its synthesis is straightforward, typically achieved through the reduction of derivatives of 4-methoxycinnamic acid or 4-methoxybenzaldehyde. Its application is focused on enhancing floral, fruity, and vanilla-type flavor profiles in a variety of food products. This document outlines detailed protocols for its chemical synthesis and analytical quality control by High-Performance Liquid Chromatography (HPLC), providing a foundational resource for its application and study.
Introduction: The Role of Aryl-Alcohols in Flavor Science
Aryl-alcohols, characterized by a hydroxyl group attached to the side chain of an aromatic ring, represent a significant class of flavor compounds. Their structural features—a stable aromatic core and a reactive alcohol functional group—give rise to a diverse range of sensory profiles, from the floral notes of 2-phenylethanol (rose) to the spicy, balsamic character of cinnamyl alcohol. This compound, a member of this family, distinguishes itself with a methoxy substitution on the benzene ring, which is crucial to its characteristic sweet, anise-like scent. This substitution modulates the molecule's volatility and polarity, influencing its release from the food matrix and its interaction with olfactory receptors. Understanding the structure-activity relationship is paramount; the three-carbon chain separates the polar alcohol group from the aromatic ring, contributing to a balanced profile that is both fragrant and substantive.
Physicochemical Profile
A thorough understanding of the physicochemical properties of a flavoring agent is critical for predicting its behavior during food processing, storage, and consumption.
Chemical Identity
-
IUPAC Name: this compound[1]
-
EC Number: 226-463-0
-
Molecular Formula: C₁₀H₁₄O₂[1]
-
Synonyms: 4-Methoxybenzenepropanol, 3-(p-Methoxyphenyl)-1-propanol
Physical and Chemical Properties
The properties of this compound dictate its solubility, stability, and volatility, which are key parameters for its application in food systems.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear viscous liquid. | [4] |
| Melting Point | 26 °C (lit.) | [2][3] |
| Boiling Point | 164-168 °C at 18 mmHg (lit.) | [2][3] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Refractive Index | n20/D 1.532 (lit.) | [2][3] |
| Solubility | Soluble in ethanol; water solubility estimated at 3092 mg/L at 25°C. | [4] |
| logP (o/w) | 1.667 (est.) | [4] |
Sensory Profile and Applications
Organoleptic Characteristics
This compound is characterized by a pleasant and versatile aroma profile. Its primary notes are described as:
-
Floral: Reminiscent of hyacinth and lily.
-
Sweet: A foundational sweet character that enhances other notes.
-
Anise/Spice: A subtle, warm spiciness attributed to the methoxyphenyl group, similar to anethole but softer.
-
Fruity: Underlying notes that can be described as berry-like.
This combination allows it to act as both a character-donating ingredient and a blender, modifying and enhancing other flavor components within a formulation. It provides warmth and sweetness, rounding out sharp notes and adding a sophisticated floral lift.
Applications in the Flavor Industry
Due to its unique profile, this compound is utilized in a range of flavor applications, particularly where a sweet-floral-spicy note is desired. Common uses include:
-
Bakery and Confectionery: To enhance vanilla, honey, and anise flavors.
-
Beverages: In fruit-flavored drinks to add depth and a floral dimension.
-
Dairy Products: In yogurts and ice creams to complement berry and vanilla profiles.
-
Chewing Gum: To provide a long-lasting, sweet, and mildly spicy flavor.
It is classified as a flavoring agent in the European Union[1][5]. Although widely used, it is not currently listed as a FEMA GRAS substance in the publicly available lists[6][7][8]. Flavoring agents are often evaluated by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) or the European Food Safety Authority (EFSA)[1][9][10][11].
Occurrence and Synthesis
Natural Occurrence
To date, this compound has not been identified as a naturally occurring compound in plants or foods. Its unsaturated analogue, p-methoxycinnamyl alcohol, is found in certain botanicals. The saturated form used in the flavor industry is exclusively of synthetic origin.
Chemical Synthesis
The synthesis of this compound is typically achieved via multi-step pathways starting from readily available precursors. A common and efficient strategy involves the reduction of an intermediate containing the required carbon skeleton.
Caption: Plausible synthetic routes to the target compound.
This protocol describes a robust, two-step reduction of ethyl 4-methoxycinnamate. This method is advantageous as catalytic hydrogenation is highly efficient for reducing both the alkene and the ester carbonyl group in a controlled manner, or sequentially.
Step 1: Catalytic Hydrogenation of Ethyl 4-Methoxycinnamate
-
Rationale: The first reduction selectively saturates the carbon-carbon double bond of the propenoate side chain without affecting the ester or the aromatic ring. Palladium on carbon is a standard and effective catalyst for this transformation.
-
Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with ethyl 4-methoxycinnamate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added (typically 1-5 mol%). The vessel is sealed.
-
Hydrogenation: The atmosphere is purged with nitrogen, then filled with hydrogen gas to a pressure of 50-100 psi.
-
Reaction: The mixture is agitated at room temperature until hydrogen uptake ceases (typically 2-6 hours).
-
Workup: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield crude ethyl 3-(4-methoxyphenyl)propanoate.
Step 2: Reduction of the Ester to the Primary Alcohol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the saturated ester to the corresponding primary alcohol.
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C.
-
Substrate Addition: A solution of ethyl 3-(4-methoxyphenyl)propanoate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and must be performed with extreme caution.
-
Workup: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity (>98%).
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and consistency of a flavoring agent is critical for regulatory compliance and product quality. A multi-tiered analytical approach is required.
Caption: Comprehensive QC workflow for the flavoring agent.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase method is highly effective.
Protocol: Purity Analysis by RP-HPLC
-
Rationale: The moderate polarity of the molecule makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is effective due to the presence of the aromatic ring.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample for analysis by diluting it to the same concentration.
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Spectroscopic Confirmation
Spectroscopic methods are essential for unambiguous structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z 166) and provides a characteristic fragmentation pattern for identification and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural elucidation, confirming the connectivity of all atoms in the molecule[1].
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and C-O stretches associated with the ether and alcohol (around 1250 and 1050 cm⁻¹).
Safety and Regulatory Landscape
Hazard Identification
Based on notifications to the ECHA C&L Inventory, this compound is classified with the following GHS hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area, are required[5].
Regulatory Status
-
EU: Listed as a flavouring substance in the EU database[1]. It was previously regulated under Commission Regulation (EC) No 1565/2000, which has since been repealed and incorporated into the Union List of flavouring substances (Commission Implementing Regulation (EU) No 872/2012)[1].
-
USA (FEMA GRAS): As of late 2025, this specific chemical (CAS 5406-18-8) does not appear on the published FEMA GRAS lists[6][7][8]. Related substances with different substitutions are listed, but not this exact compound[6][13]. Its use in flavors sold in the US would be governed by a self-determined GRAS assessment by the manufacturer.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives evaluates flavoring agents. While many aryl-substituted alcohols have been reviewed, a specific monograph for this compound was not found in readily available summaries[10][11].
Toxicological data for this specific compound is limited in the public domain, with many safety data sheets noting "no data available" for acute oral, dermal, and inhalation toxicity[5]. Safety assessments are often performed by grouping structurally related compounds.
Conclusion and Future Outlook
This compound is a valuable synthetic flavoring agent that offers a unique combination of sweet, floral, and spicy notes. Its utility in creating complex and appealing flavor profiles for a wide range of food products is well-established. While its synthesis and analytical control are well-understood, further research into its sensory properties in different food matrices and the publication of comprehensive toxicological data would be beneficial for broader regulatory acceptance and new product development. As the industry moves towards a deeper understanding of flavor release and perception, compounds like this will continue to be essential tools for flavor chemists and food scientists.
References
- The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3-(3-HYDROXY-4-METHOXYPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)PROPAN-1-ONE.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2014). Compendium of Food Additive Specifications, 79th Meeting. FAO JECFA Monographs 16.
- Monachem Specialities LLP. (n.d.). Flavour & Fragrance.
- Stenutz, R. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79406, 3-(4-Methoxyphenyl)-1-propanol.
- Food and Agriculture Organization of the United Nations (FAO). (n.d.). Online Edition: "Specifications for Flavourings".
- World Health Organization (WHO) / JECFA. (n.d.). 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6- trihydroxyphenyl)propan-1-one.
- Flavor and Extract Manufacturers Association (FEMA). (2011). GRAS Substances (4667-4727).
- Perfumer & Flavorist. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals.
- International Programme on Chemical Safety (INCHEM). (2001). ANNEX 4: Summary of evaluations performed by the fifty-seventh meeting of the Committee. JECFA Food Additives Series 48.
- Flavor and Extract Manufacturers Association (FEMA). (2005). GRAS Substances (4069-4253).
- MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules, 25(21), 5195.
- LookChem. (n.d.). Propanal, 3-[(4-methoxyphenyl)methoxy]-.
- Flavor and Extract Manufacturers Association (FEMA). (2017). GRAS Flavoring Substances 29.
- ResearchGate. (2011). Fragrance material review on 3-phenyl-1-propanol.
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A Technical Guide to the Potential Pharmacological Effects of 3-(4-Methoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive exploration of the potential pharmacological effects of the aromatic compound 3-(4-Methoxyphenyl)propan-1-ol. While direct pharmacological data on this specific molecule is limited, its structural similarity to a class of well-researched bioactive compounds, namely cinnamic acid derivatives and other methoxylated phenols, provides a strong basis for postulating a range of biological activities. This document synthesizes the available chemical information for this compound and extrapolates its potential antioxidant, anti-inflammatory, antimicrobial, and gastroprotective properties. Detailed, step-by-step experimental protocols are provided for the in vitro and in vivo evaluation of these potential effects, aimed at guiding researchers in the systematic investigation of this compound. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic potential of this compound.
Introduction and Chemical Profile
This compound, also known as 4-methoxybenzenepropanol, is a chemical compound with the CAS number 5406-18-8.[1] It is a derivative of hydrocinnamic alcohol with a methoxy group substituted at the para position of the benzene ring.[2] Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H14O2 | [1] |
| Molecular Weight | 166.22 g/mol | [3] |
| Appearance | Colorless clear viscous liquid (est) | [2] |
| Melting Point | 26.00 to 28.00 °C | [2] |
| Boiling Point | 164.00 to 168.00 °C @ 18.00 mm Hg | [2] |
| Solubility | Soluble in water (3092 mg/L @ 25 °C est) | [2] |
Currently, this compound is primarily utilized as a flavoring agent and as a building block in organic synthesis.[2][4] However, the presence of the 4-methoxyphenyl moiety is a common feature in a variety of biologically active molecules, suggesting that this compound may possess underexplored pharmacological potential.
Postulated Pharmacological Effects Based on Structural Analogy
The pharmacological potential of this compound can be inferred from the known activities of structurally related compounds, particularly derivatives of cinnamic acid. Cinnamic acid and its derivatives, which also contain a phenylpropanoid skeleton, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects.[5][6] The methoxy group, in particular, has been shown to be an important substituent for enhancing the biological activity of these compounds.[6]
Therefore, it is hypothesized that this compound may exhibit the following pharmacological effects:
-
Antioxidant Activity: The phenolic-like structure suggests potential radical scavenging and antioxidant properties.
-
Anti-inflammatory Activity: Many methoxyphenyl compounds have demonstrated anti-inflammatory effects.
-
Antimicrobial Activity: The presence of the aromatic ring and hydroxyl group may confer antimicrobial properties.
-
Gastroprotective Effects: A related compound, 1-(4-Methoxyphenyl)-1-propanol, has shown gastroprotective activity in mice.
-
Cytotoxic Activity: As with many phenolic compounds, it is important to evaluate its potential cytotoxicity against various cell lines.
The following sections will provide detailed experimental protocols to investigate each of these potential activities.
Experimental Protocols for Pharmacological Evaluation
This section outlines a series of in vitro and in vivo assays to systematically evaluate the potential pharmacological effects of this compound.
Assessment of Antioxidant Activity
The potential antioxidant activity can be assessed using a battery of in vitro assays that measure different aspects of antioxidant action.
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[7]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 50 µL of each concentration of the test compound to 150 µL of the DPPH solution.
-
Use a suitable standard antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Use the solvent as a negative control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.[8]
Protocol:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add 20 µL of each concentration of the test compound to 180 µL of the diluted ABTS radical solution.
-
Use a suitable standard antioxidant as a positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Evaluation of Anti-inflammatory Activity
In vitro assays can provide initial evidence of anti-inflammatory potential.
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[9]
Protocol:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a series of dilutions of the test compound.
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at different concentrations.
-
Use a standard anti-inflammatory drug, such as diclofenac sodium, as a positive control.
-
Use a control containing 0.5 mL of BSA and 0.5 mL of the solvent.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, a key aspect of the inflammatory response.[10]
Protocol:
-
Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic buffer.
-
Prepare a series of dilutions of the test compound.
-
In separate tubes, mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound at different concentrations.
-
Use a standard anti-inflammatory drug as a positive control.
-
Use a control containing 0.5 mL of HRBC suspension and 0.5 mL of the solvent.
-
Incubate all tubes at 56°C for 30 minutes in a water bath.
-
Centrifuge the tubes at 3000 rpm for 5 minutes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of sample / Absorbance of control) x 100]
Antimicrobial Activity Screening
The potential antimicrobial activity can be screened against a panel of pathogenic bacteria and fungi.
This is a qualitative method to assess the antimicrobial activity of a compound.[2][5]
Protocol:
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Use a standard antibiotic or antifungal agent as a positive control and a disc with the solvent as a negative control.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Measure the diameter of the zone of inhibition around each disc.
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][11]
Protocol:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity.
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of the compound to mammalian cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Protocol:
-
Seed a suitable cell line (e.g., Vero, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the CC50 value (the concentration that reduces cell viability by 50%).
In Vivo Evaluation of Gastroprotective Effects
Based on the findings for a structurally similar compound, investigating the gastroprotective effects of this compound is warranted.
NSAID-Induced Gastric Ulcer Model in Mice
This model is used to assess the ability of a compound to protect the gastric mucosa from damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]
Protocol:
-
Use adult mice, fasted for 24 hours before the experiment but with free access to water.
-
Divide the animals into groups: a negative control group, a positive control group (treated with a known gastroprotective agent like omeprazole), and test groups (treated with different doses of this compound).
-
Administer the test compound or control vehicle orally 30 minutes before the induction of gastric ulcers.
-
Induce gastric ulcers by oral administration of a high dose of an NSAID, such as indomethacin or aspirin.
-
After a specific period (e.g., 6 hours), euthanize the animals and excise their stomachs.
-
Open the stomachs along the greater curvature and rinse with saline.
-
Score the gastric lesions based on their number and severity.
-
Calculate the ulcer index and the percentage of protection.
Structure-Activity Relationship (SAR) Considerations
The pharmacological activity of this compound is likely influenced by its key structural features: the methoxy group, the phenyl ring, and the propanol side chain. Structure-activity relationship studies on cinnamic acid derivatives have shown that the presence and position of substituents on the phenyl ring significantly affect their biological activities.[4][15][16] For instance, a methoxy group at the para-position has been associated with potent bioactivity in some cases.[4] The propanol side chain, with its hydroxyl group, also contributes to the molecule's polarity and potential for hydrogen bonding, which can influence its interaction with biological targets.
Conclusion
While this compound is a relatively understudied compound from a pharmacological perspective, its structural features strongly suggest a potential for a range of beneficial biological activities. This technical guide provides a robust framework for the systematic investigation of its antioxidant, anti-inflammatory, antimicrobial, and gastroprotective effects. The detailed experimental protocols and the rationale behind them are intended to empower researchers to unlock the therapeutic potential of this promising molecule. Further research, guided by the methodologies outlined herein, is essential to validate these postulated effects and to elucidate the underlying mechanisms of action.
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Methodological & Application
Application Note: A Detailed Guide to the Synthesis of 3-(4-Methoxyphenyl)propan-1-ol via Ketone Reduction
Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-methoxyphenyl)propan-1-ol, a valuable chemical intermediate, from the precursor 4-methoxyphenylacetone.[1][2][3] We present two robust and scalable protocols: the chemoselective reduction using sodium borohydride and catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety information to ensure reliable and safe execution.
Introduction and Strategic Overview
This compound is an important building block in organic synthesis, finding applications in the preparation of pharmaceuticals and fragrances.[4][5] Its structure, featuring a hydroxyl group and a methoxy-substituted phenyl ring, makes it a versatile precursor for further chemical modifications.[4][6] The synthesis route starting from 4-methoxyphenylacetone involves the reduction of a ketone functional group to a secondary alcohol, a fundamental transformation in organic chemistry.[7][8][9]
The choice of reducing agent is critical and depends on the desired selectivity, scale, and available equipment. This guide focuses on two primary methods:
-
Sodium Borohydride (NaBH₄) Reduction: A preferred method due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more potent hydrides.[10][11][12]
-
Catalytic Hydrogenation: An alternative, "greener" approach that utilizes hydrogen gas and a metal catalyst, avoiding stoichiometric inorganic waste products.[13][14]
Mechanistic Insights: The Chemistry of Ketone Reduction
The conversion of 4-methoxyphenylacetone to this compound is a nucleophilic addition reaction targeting the electrophilic carbon of the carbonyl group.
Hydride Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride serves as a source of hydride ions (H⁻).[12] The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The BH₄⁻ ion delivers a hydride to the partially positive carbonyl carbon. This concerted step involves the formation of a new C-H bond, causing the π-bond of the carbonyl to break and the electrons to move onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[11][15]
-
Protonation: The resulting alkoxide is then protonated during an aqueous or acidic workup step, yielding the final alcohol product, this compound.[10][12]
The reaction is typically performed in protic solvents like methanol or ethanol, which can also participate in activating the carbonyl group through hydrogen bonding.[8][16]
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically a noble metal like palladium on a carbon support (Pd/C).[14] The ketone also adsorbs onto the catalyst surface, facilitating the stepwise addition of two hydrogen atoms across the C=O double bond. This method is highly efficient but can also reduce other unsaturated groups if present in the molecule.[13][16]
Experimental Protocols
Protocol 1: Synthesis via Sodium Borohydride Reduction
This protocol is recommended for its reliability, ease of setup, and high yield.
Materials and Equipment:
-
Reagents: 4-Methoxyphenylacetone (≥97%), Sodium Borohydride (NaBH₄, ≥98%), Methanol (ACS grade), Ethyl Acetate, 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenylacetone (10.0 g, 60.9 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (2.30 g, 60.9 mmol) to the stirred solution in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) dropwise while cooling the flask in an ice bath. This neutralizes excess NaBH₄ and protonates the alkoxide.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol is an excellent alternative, particularly for larger-scale synthesis where avoiding inorganic waste is a priority.
Materials and Equipment:
-
Reagents: 4-Methoxyphenylacetone (≥97%), Palladium on Carbon (10% Pd/C), Ethanol (ACS grade), Hydrogen gas (H₂).
-
Equipment: Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon), magnetic stirrer, filtration apparatus (e.g., Buchner funnel with Celite).
Step-by-Step Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add 4-methoxyphenylacetone (10.0 g, 60.9 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, ~5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (or affix a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
-
Concentration: Remove the ethanol from the filtrate using a rotary evaporator to yield the product.
Data Summary and Characterization
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Key Reagent | Sodium Borohydride (NaBH₄) | 10% Palladium on Carbon (Pd/C), H₂ |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 4-12 hours (variable) |
| Workup | Acid quench, extraction | Filtration |
| Typical Yield | >90% | >95% |
Expected Product Characteristics: this compound
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 164-168 °C at 18 mmHg[4]
-
Refractive Index: n20/D ~1.532[4]
Visualized Workflows and Schemes
Overall Reaction Scheme
Caption: Step-by-step workflow for the sodium borohydride reduction protocol.
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Handle away from open flames and in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and leak-tested. The Pd/C catalyst can be pyrophoric; do not allow it to dry in the air.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Handle with appropriate care.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory at all times.
References
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Reduction of 4-methoxycinnamic acid to 3-(4-Methoxyphenyl)propan-1-ol
An Application Guide for the Comprehensive Reduction of 4-Methoxycinnamic Acid
Topic: A Detailed Protocol and Mechanistic Analysis for the Synthesis of 3-(4-Methoxyphenyl)propan-1-ol via the Reduction of 4-Methoxycinnamic Acid.
Introduction: The Strategic Importance of a Dual Reduction
The conversion of 4-methoxycinnamic acid to this compound is a key transformation in synthetic organic chemistry. The starting material, an abundant phenylpropanoid, possesses two reducible functional groups: a carboxylic acid and a conjugated carbon-carbon double bond (an α,β-unsaturated system). The target molecule, this compound[1][2][3], is a valuable building block in the synthesis of fragrances, cosmetics, and pharmacologically active compounds.
This application note provides a comprehensive guide to performing this reduction in a single synthetic step. The core challenge lies in selecting a reagent and conditions that can concurrently reduce both the electron-rich alkene and the relatively unreactive carboxylic acid. We will delve into the rationale for selecting Lithium Aluminum Hydride (LiAlH₄) as the reagent of choice, provide a detailed, field-tested protocol, and contrast this approach with alternative, more selective methodologies to highlight the critical decision-making process in reaction design.
Reagent Selection: A Case Study in Chemoselectivity
The primary challenge in this synthesis is the simultaneous reduction of two distinct functional groups. A naive approach might involve a two-step process: first, the reduction of the alkene, followed by the reduction of the carboxylic acid. However, a more efficient, one-pot synthesis is highly desirable. This requires a powerful, non-selective reducing agent.
| Reagent | Target Functional Group | Selectivity & Rationale | Reference |
| Catalytic Hydrogenation (H₂, Pd/C) | C=C Double Bond | High selectivity for the alkene. The carboxylic acid is generally unreactive under mild hydrogenation conditions. This method is ideal for synthesizing the intermediate, 3-(4-methoxyphenyl)propanoic acid, but not the final alcohol product in one step. | [4][5] |
| Borane (BH₃•THF or BH₃•SMe₂) | Carboxylic Acid | High selectivity for the carboxylic acid. Borane is an electrophilic reducing agent that preferentially attacks the electron-rich carbonyl oxygen of the acid, leaving alkenes, esters, and ketones largely untouched under controlled conditions. This makes it unsuitable for the desired dual reduction. | [6][7][8] |
| Sodium Borohydride (NaBH₄) | Aldehydes & Ketones | Too weak and selective. NaBH₄ lacks the reactivity to reduce carboxylic acids or esters. While it can sometimes reduce conjugated alkenes (via 1,4-addition), it is not a reliable or general method for this transformation. | [9] |
| Lithium Aluminum Hydride (LiAlH₄) | Multiple Groups | Powerful and non-selective. LiAlH₄ is a highly reactive, nucleophilic source of hydride (H⁻) capable of reducing the most robust carbonyls, including carboxylic acids and esters. Crucially for this synthesis, it has been shown to concurrently reduce the conjugated double bond in cinnamic acid systems. | [9][10] |
Based on this analysis, Lithium Aluminum Hydride (LiAlH₄) is the optimal choice for achieving the target transformation in a single, efficient operation. Its high reactivity overcomes the stability of the carboxylate intermediate and facilitates the reduction of the adjacent alkene.
Reaction Mechanism with LiAlH₄
The reduction proceeds through a multi-step mechanism involving the concurrent reduction of both functional groups.
-
Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and liberate hydrogen gas.
-
Carbonyl Reduction: Subsequent hydride ions attack the carbonyl carbon of the carboxylate. This process, which occurs in multiple steps, ultimately reduces the carbonyl to a primary alcohol. An aldehyde is formed as a transient intermediate, which is immediately reduced further by the excess LiAlH₄ present.[11]
-
Conjugate Addition: Simultaneously, the LiAlH₄ attacks the β-carbon of the α,β-unsaturated system (a 1,4-conjugate addition). This saturates the carbon-carbon double bond. It is characteristic of LiAlH₄ to reduce ethylenic bonds that are conjugated with both a phenyl group and a reducible carbonyl group.[10][12]
-
Workup: The reaction is carefully quenched with water and/or acid to neutralize the excess LiAlH₄ and protonate the resulting alkoxide to yield the final alcohol product.
Caption: Overall reaction scheme for the reduction.
Experimental Protocol: LiAlH₄ Reduction
This protocol details the one-pot reduction of 4-methoxycinnamic acid. Extreme caution must be exercised when working with LiAlH₄, as it is a pyrophoric solid that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Methoxycinnamic Acid | 178.18 | 5.00 g | 28.1 | Starting material.[13] |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.20 g | 84.3 | 3.0 equivalents. Highly reactive. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Reaction solvent. Must be dry. |
| Deionized Water | 18.02 | ~50 mL | - | For workup. |
| 15% Aqueous NaOH | 40.00 | ~10 mL | - | For workup. |
| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent. |
| Silica Gel | - | As needed | - | For column chromatography. |
| Hexanes/Ethyl Acetate | - | As needed | - | Eluent for chromatography. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon. Ensure all glassware is scrupulously dried.
-
Reagent Suspension: To the flask, add LiAlH₄ (3.20 g, 84.3 mmol) and suspend it in 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve the 4-methoxycinnamic acid (5.00 g, 28.1 mmol) in 100 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. (Note: Initial gas evolution (H₂) will be observed).
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C for THF) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.
-
Reaction Quench (Fieser Workup): After the reaction is complete, cool the flask back down to 0°C in a large ice bath. This step is highly exothermic and generates flammable hydrogen gas. Proceed with extreme caution behind a blast shield. Sequentially and very slowly, add the following dropwise:
-
3.2 mL of deionized water.
-
3.2 mL of 15% aqueous sodium hydroxide.
-
9.6 mL of deionized water.
-
-
Precipitation and Filtration: Allow the resulting mixture to stir at room temperature for 30 minutes. A granular white precipitate (lithium and aluminum salts) should form, making the solution easier to filter.
-
Extraction: Filter the slurry through a pad of Celite®, washing the solid cake thoroughly with diethyl ether or ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer (if any) two more times with the same organic solvent.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, likely a pale yellow oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and increasing to 30%, will effectively separate the product from nonpolar impurities and baseline material.
-
Characterization: Combine the pure fractions and remove the solvent. The final product, this compound, should be a colorless liquid or a low-melting solid.[2][14] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Results
-
Yield: 75-90%
-
Appearance: Colorless liquid or white solid.
-
Physical Properties:
Conclusion
The reduction of 4-methoxycinnamic acid to this compound is most efficiently achieved using a powerful reducing agent capable of acting on both the carboxylic acid and the conjugated alkene. Lithium Aluminum Hydride serves this purpose effectively, providing a direct, one-pot pathway to the desired product in high yield. While other reagents offer greater chemoselectivity, their use would necessitate a multi-step synthesis. The protocol described herein is robust and scalable, provided that stringent safety precautions appropriate for working with highly reactive metal hydrides are rigorously followed.
References
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- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]
- Designer-Drug.com. (n.d.). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. [Link]
- ResearchGate. (n.d.).
- LinkedIn. (n.d.). What is the synthesis method and optimal reaction conditions for 4-MethoxyCinnamic Acid?. [Link]
- ResearchGate. (n.d.). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. [Link]
- The Good Scents Company. (n.d.). 4-methoxycinnamic acid. [Link]
- PubChem. (n.d.). 4-Methoxycinnamic Acid. [Link]
- Golm Metabolome Database. (n.d.). 4-Methoxycinnamic acid. [Link]
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Synthesis of 3-(4-Methoxyphenyl)propan-1-ol via Grignard Reaction: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3-(4-methoxyphenyl)propan-1-ol, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations, and practical, field-proven insights.
Introduction and Significance
This compound is a key building block in organic synthesis. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, makes it a versatile precursor for a range of more complex molecules. The strategic importance of this compound necessitates a reliable and scalable synthetic route. The Grignard reaction, specifically the reaction of an arylmagnesium halide with an epoxide, presents an elegant and efficient method for its preparation. This approach allows for the extension of a carbon chain by two atoms while introducing a hydroxyl group, a highly desirable transformation in multi-step syntheses.
Reaction Principle and Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, followed by its reaction with ethylene oxide and subsequent acidic workup.
Stage 1: Formation of 4-Methoxyphenylmagnesium Bromide
The Grignard reagent is prepared by the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.
Stage 2: Nucleophilic Ring-Opening of Ethylene Oxide
The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring. This results in a nucleophilic substitution (SN2) reaction, leading to the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate.[2] Subsequent protonation of this intermediate with a mild acid yields the final product, this compound, a primary alcohol.[2][3][4]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 g (50 mmol) | 99.8% | Sigma-Aldrich | Must be dry and free of oxide layer. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 8.5 g (45 mmol) | 99% | Sigma-Aldrich | Should be freshly distilled or passed through alumina. |
| Iodine | I₂ | 253.81 | 1 small crystal | ACS reagent | Fisher Scientific | Used to initiate the Grignard reaction. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | ≥99.9% | Sigma-Aldrich | Must be rigorously dried. |
| Ethylene Oxide | C₂H₄O | 44.05 | ~2.5 g (57 mmol) | ≥99.5% | Balchem | Handle with extreme caution in a well-ventilated fume hood. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | ACS reagent | VWR | For quenching the reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | ACS reagent | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ACS reagent | VWR | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column or recrystallization apparatus)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
1. Preparation of the Grignard Reagent
-
Drying the Apparatus: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon). This is critical as Grignard reagents are highly sensitive to moisture.[1]
-
Initiation: Place the magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in the three-necked flask. Assemble the apparatus with the reflux condenser and dropping funnel. Flame-dry the apparatus under vacuum and then fill with inert gas. Add 20 mL of anhydrous THF via syringe.
-
Formation: In the dropping funnel, prepare a solution of 4-bromoanisole (8.5 g, 45 mmol) in 30 mL of anhydrous THF. Add a small portion (~5 mL) of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change (disappearance of the iodine color) and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
2. Reaction with Ethylene Oxide
-
Cooling: Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Addition of Ethylene Oxide: Ethylene oxide is a gas at room temperature and must be handled with extreme care in a well-ventilated fume hood.[5][6][7] It can be condensed into a cold trap and added as a liquid, or bubbled directly into the reaction mixture. For this scale, bubble approximately 2.5 g (57 mmol) of ethylene oxide gas slowly into the stirred Grignard solution over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least one hour.
3. Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by either vacuum distillation or column chromatography on silica gel.
-
Column Chromatography: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) as the eluent.
-
Recrystallization: If the product solidifies, it can be recrystallized from a suitable solvent system such as a mixture of hexanes and ethyl acetate.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
Physical Appearance: Colorless to light yellow liquid or a low-melting solid.
-
Melting Point: 26 °C[8]
-
Boiling Point: 164-168 °C at 18 mmHg[8]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.12 (d, J = 8.6 Hz, 2H), 6.84 (d, J = 8.6 Hz, 2H), 3.79 (s, 3H), 3.68 (t, J = 6.4 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 1.88 (quint, J = 7.0 Hz, 2H), 1.45 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.9, 133.8, 129.8, 113.8, 62.2, 55.2, 34.2, 31.5.
-
IR (neat, cm⁻¹): 3330 (broad, O-H stretch), 3000-2850 (C-H stretch), 1612, 1512 (C=C aromatic stretch), 1245 (C-O stretch, ether), 1035 (C-O stretch, alcohol).
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[9][10] All manipulations must be carried out under a dry, inert atmosphere. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[11]
-
Ethylene Oxide: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[5][6][7] It should only be handled in a well-ventilated chemical fume hood by trained personnel. Ensure all sources of ignition are absent. A detailed understanding of its properties and emergency procedures is essential before use.[2]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure adequate ventilation and avoid open flames or sparks.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | Wet glassware or solvent; oxidized magnesium surface. | Ensure all glassware and solvents are rigorously dried. Activate magnesium with a crystal of iodine or by gentle heating. |
| Low yield of product. | Incomplete Grignard formation; premature quenching of the Grignard reagent. | Ensure complete reaction of magnesium. Use freshly distilled 4-bromoanisole. Maintain anhydrous conditions throughout. |
| Formation of biphenyl byproduct. | High local concentration of 4-bromoanisole during addition. | Add the 4-bromoanisole solution slowly and with efficient stirring to the magnesium suspension. |
Conclusion
The synthesis of this compound via the Grignard reaction with ethylene oxide is a highly effective and reliable method. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this valuable intermediate in high yield and purity. The key to success lies in the meticulous maintenance of anhydrous conditions and the safe handling of the reactive intermediates.
References
- Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. ProQuest.
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
- Scribd. (n.d.). Ethylene Oxide Safety Guide.
- American Chemical Society. (n.d.). Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents.
- Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields.
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
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Application Notes and Protocols: The Strategic Utility of 3-(4-Methoxyphenyl)propan-1-ol as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(4-methoxyphenyl)propan-1-ol as a pivotal precursor in the synthesis of diverse pharmaceutical agents. We will delve into the chemical rationale behind its utility, providing detailed, field-proven protocols for its conversion into key intermediates for cardiovascular and Central Nervous System (CNS) drug candidates. The protocols are designed to be self-validating, with integrated analytical checkpoints. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Unveiling the Potential of a Key Building Block
This compound is an aromatic alcohol that, at first glance, appears to be a simple molecule.[1] However, its structure is endowed with a unique combination of functionalities that make it a highly valuable and versatile starting material in multi-step organic synthesis. Characterized by a methoxy-substituted phenyl ring connected to a terminal primary alcohol via a propyl chain, this compound offers two distinct points for chemical modification: the hydroxyl group and the aromatic ring.[2]
The presence of the para-methoxy group influences the molecule's electronic properties and lipophilicity, which can be crucial for the pharmacokinetic profile of a final drug candidate.[3] Furthermore, the three-carbon chain provides conformational flexibility, a key aspect in the design of ligands that need to adapt to the binding pockets of biological targets like enzymes and receptors.[3]
This guide will explore the practical applications of this compound, moving from its basic chemical transformations to its incorporation into complex molecular scaffolds relevant to modern drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~164 °C at 18 torr | [4] |
| Melting Point | ~26 °C | [4] |
| Refractive Index | n20/D 1.532 | [4] |
| Solubility | Soluble in organic solvents (ethanol, ether); low solubility in water | [3] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: The Chemist's Toolkit
The synthetic utility of this compound stems from the predictable reactivity of its primary alcohol functional group. The following diagram illustrates the primary pathways for its derivatization.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Methoxyphenyl)propan-1-ol
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 3-(4-Methoxyphenyl)propan-1-ol. The compound, a key intermediate in various chemical syntheses and a component in fragrance formulations, can be effectively separated and quantified using a reversed-phase C18 column with UV detection. The described methodology is tailored for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from sample preparation to data analysis. The rationale behind the selection of chromatographic parameters is discussed to ensure methodological transparency and facilitate adaptation for related compounds.
Introduction and Analyte Properties
This compound (CAS 5406-18-8) is an aromatic alcohol characterized by a methoxy-substituted benzene ring and a propanol side chain.[1][2] Its structure imparts moderate polarity, making it an ideal candidate for reversed-phase HPLC. Understanding the analyte's physicochemical properties is fundamental to developing a specific and reliable analytical method.
-
Chemical Structure: As depicted below, the molecule contains a hydrophobic phenyl ring and a more polar hydroxyl group, resulting in an amphiphilic character.
-
UV Absorbance: The methoxy-substituted benzene ring acts as a chromophore, exhibiting significant UV absorbance. The electronic transitions within the aromatic ring are responsible for this property, which is harnessed for detection and quantification. While a full UV scan is recommended for determining the precise absorption maximum (λmax), aromatic compounds of this nature typically show strong absorbance in the 220-230 nm and 270-280 nm regions. For this method, a wavelength of 225 nm is selected to ensure high sensitivity.
Sources
Application Note: A Validated GC-MS Method for the Quantitative and Qualitative Analysis of 3-(4-Methoxyphenyl)propan-1-ol
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of 3-(4-Methoxyphenyl)propan-1-ol (CAS 5406-18-8). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology encompasses sample preparation, instrument configuration, data analysis, and adherence to validation principles derived from ICH guidelines to ensure accuracy, precision, and reliability.
Introduction and Scientific Rationale
This compound is an aromatic alcohol and a key intermediate or impurity in various synthetic pathways, including the manufacturing of pharmaceuticals and fragrances.[1] Its accurate identification and quantification are critical for process monitoring, quality assurance of final products, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its superior separation efficiency and definitive identification capabilities.[2] The gas chromatograph separates volatile and semi-volatile compounds based on their physicochemical properties, while the mass spectrometer provides structural information by fragmenting the eluted compounds into characteristic ions. This combination offers the high specificity required to distinguish the analyte from a complex matrix.[2] This note provides a comprehensive, self-validating protocol grounded in established analytical principles.
Principle of the Method
The methodology is based on the volatilization of the sample followed by chromatographic separation on a non-polar capillary column. The choice of a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is predicated on the aromatic and moderately polar nature of this compound, ensuring good peak shape and resolution.[2] Following separation, the analyte enters the mass spectrometer, where it undergoes electron ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for unambiguous identification. Quantification is achieved by integrating the peak area of a characteristic ion and correlating it to a calibration curve generated from standards of known concentration.
Materials and Instrumentation
3.1 Reagents and Standards
-
This compound analytical standard: Purity >98% (e.g., from TCI or Sigma-Aldrich).
-
Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade). Volatile organic solvents are required for GC-MS analysis.[3][4]
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
-
Anhydrous Sodium Sulfate: For sample drying if required.
3.2 Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and autosampler.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Data System: Agilent MassHunter or equivalent chromatography data software.
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure sample integrity, instrumental precision, and accurate data interpretation.
Caption: A generalized workflow for the GC-MS analysis of this compound.
4.1 Protocol: Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a Class A volumetric flask.
-
Working Standards: Perform serial dilutions from the primary stock solution to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Storage: Store all solutions in amber glass vials at 4°C.
4.2 Protocol: Sample Preparation (General Guidance) The optimal sample preparation technique depends heavily on the sample matrix. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5]
-
Liquid-Liquid Extraction (LLE):
-
For aqueous samples, mix 1 mL of the sample with 1 mL of a water-immiscible organic solvent (e.g., dichloromethane).
-
Vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.[5]
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial for analysis.
-
-
Solid-Phase Extraction (SPE):
-
For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.[4]
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or ethyl acetate).
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary.[6]
-
-
Final Step: Ensure the final sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring to a 2 mL GC vial.[4]
4.3 Protocol: GC-MS Instrument Setup The following parameters provide a validated starting point for analysis.
| GC Parameter | Setting | Rationale |
| Injector Port Temp. | 250°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. A split injection may be used for higher concentrations. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal separation efficiency and is inert towards the analyte and stationary phase. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | This temperature program allows for good separation from solvent and other potential matrix components. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column providing excellent performance for a wide range of semi-volatile compounds. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Standard temperature to prevent contamination and ensure stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces a reproducible and extensive fragmentation pattern for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full Scan is used for qualitative analysis and library confirmation. SIM is used for enhanced sensitivity in quantitative analysis. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Expected Results
5.1 Qualitative Analysis The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should be consistent with reference spectra, such as those found in the NIST library.[7]
5.2 Quantitative Analysis For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 121) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then calculated from this curve.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Caption: Key parameters for analytical method validation as per ICH guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the analyte's retention time. | Confirms the method's ability to assess the analyte unequivocally in the presence of other components.[2][10] |
| Linearity | Correlation coefficient (r²) ≥ 0.995. | Demonstrates a direct proportional relationship between concentration and instrument response.[10] |
| Range | 80-120% of the target concentration. | The interval for which the method has suitable precision, accuracy, and linearity.[8][11] |
| Accuracy | Recovery between 98-102% for spiked samples. | Measures the closeness of the test results to the true value.[10] |
| Precision (RSD) | Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3%. | Assesses the degree of scatter between a series of measurements under the same and different conditions.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Conclusion
The GC-MS method described provides a reliable, sensitive, and specific protocol for the analysis of this compound. The detailed steps for sample preparation, instrument configuration, and data analysis, combined with a robust validation framework, ensure that the method is suitable for routine use in research, development, and quality control environments. Adherence to these protocols will generate high-quality, defensible analytical data.
References
- University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS.
- SCION Instruments. Sample preparation GC-MS.
- PubChem. This compound. National Center for Biotechnology Information.
- SIELC Technologies. This compound.
- Organomation. Preparing Samples for GC-MS/MS Analysis.
- Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. (2024).
- International Journal of Pharmaceutical Quality Assurance. A Review on GC-MS and Method Development and Validation.
- Metabolomics. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS. (2020).
- TrAC Trends in Analytical Chemistry. Aroma determination in alcoholic beverages: green MS-based sample preparation approaches.
- NIST. Propanal, 3-(4-hydroxy-3-methoxyphenyl). NIST Chemistry WebBook.
- PubChem. 3-((4-Methoxybenzyl)oxy)propan-1-ol. National Center for Biotechnology Information.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023).
- SpectraBase. 3-(4-Methoxyphenyl)propanal - Optional[MS (GC)].
- The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8.
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Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenyl)propan-1-ol in Plant Extracts
Introduction: The Significance of 3-(4-Methoxyphenyl)propan-1-ol in Plant Science and Development
This compound is a member of the phenylpropanoid family, a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] Phenylpropanoids are integral to a plant's lifecycle and its interaction with the environment, serving as precursors to structural polymers like lignin, pigments, and defense compounds.[2] The quantification of specific phenylpropanoids such as this compound in plant extracts is crucial for understanding their physiological roles, which can range from contributing to floral scent and attracting pollinators to acting as defense agents against herbivores and pathogens.[2][3] This application note provides a comprehensive guide for the robust extraction and accurate quantification of this compound from plant tissues, tailored for researchers in plant biology, natural product chemistry, and drug development.
The methodologies detailed herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure accuracy, precision, and reproducibility. We will explore an efficient extraction technique followed by two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Sample Preparation - Efficient Extraction of this compound from Plant Tissues
The initial and most critical step in the analytical workflow is the efficient extraction of the target analyte from the complex plant matrix. Ultrasonic-Assisted Extraction (UAE) is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of bioactive compounds.[4] This technique offers several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and minimized thermal degradation of thermolabile compounds.[5]
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is optimized for the extraction of moderately polar compounds like this compound from various plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves, flowers, stems)
-
Analytical grade ethanol and ultrapure water
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization: Grind fresh plant material with liquid nitrogen or use lyophilized and powdered tissue to increase the surface area for extraction.
-
Extraction Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. This solvent mixture is effective for extracting a wide range of phenolic compounds.[6]
-
Extraction Process:
-
Sample Clarification:
-
Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Carefully decant the supernatant into a clean tube.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analytical injection. The filtered extract is now ready for HPLC-UV or GC-MS analysis.
Part 2: Analytical Quantification Methodologies
The choice between HPLC-UV and GC-MS will depend on the available instrumentation, the complexity of the plant matrix, and the desired level of sensitivity and selectivity.
A. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like phenylpropanoids without the need for derivatization.[8] A reversed-phase C18 column is ideal for separating moderately polar compounds.
dot
Caption: HPLC-UV workflow for quantification.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 275 nm (based on the typical absorbance of methoxy-substituted benzene rings). |
| Injection Volume | 10 µL. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the working standards in triplicate to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered plant extracts for analysis.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
B. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of complex mixtures and for trace-level quantification. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound.[9] Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.[8]
dot
Caption: GC-MS workflow for quantification.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.[9]
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Derivatization:
-
Pipette 100 µL of the filtered plant extract or standard solution into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.
-
Seal the vial and heat at 60°C for 30 minutes to complete the silylation reaction.[10]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 280°C. |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C. |
| Ion Source Temp | 230°C. |
| Ionization Energy | 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM). Key ions for the TMS derivative of this compound would be the molecular ion (m/z 238) and characteristic fragment ions (e.g., m/z 121, 73). |
Part 3: Method Validation and Data Presentation
To ensure the trustworthiness of the quantitative data, the analytical method must be validated according to established guidelines.[11] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[11]
Method Validation Parameters
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999. |
| LOD | The lowest concentration of the analyte that can be reliably detected. Often determined as a signal-to-noise ratio of 3:1.[2] |
| LOQ | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.[2] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should be < 2% for intra-day and < 5% for inter-day precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, with acceptable recovery rates typically between 80% and 120%. |
Representative Quantitative Data
The following table summarizes expected performance characteristics for the quantification of this compound using the described methods.
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | 0.5 - 100 | ~0.15 | ~0.5 | 95 - 105 | < 3 |
| GC-MS (SIM) | 0.05 - 50 | ~0.01 | ~0.05 | 90 - 110 | < 5 |
Conclusion
This application note provides detailed and validated protocols for the quantification of this compound in plant extracts. The choice between HPLC-UV and GC-MS will depend on the specific research needs and available resources. By following these guidelines, researchers can obtain accurate and reproducible data, contributing to a deeper understanding of the role of this phenylpropanoid in plant biology and its potential applications.
References
- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
- Dall'Acqua, S., & Innocenti, G. (2007). The determination of phenolic compounds in fennel (Foeniculum vulgare) by a HPLC-DAD-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 619-625.
- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
- Kim, K. R., & Zlatkis, A. (1984). Derivatization of polar organic compounds.
- Knapp, D. R. (1979).
- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular plant, 3(1), 2-20.
- Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics sonochemistry, 34, 540-560.
- Toma, M., Vinatoru, M., Paniwnyk, L., & Mason, T. J. (2001). Investigation of the effects of ultrasound on vegetal tissues during solvent extraction. Ultrasonics sonochemistry, 8(2), 137-142.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD)
- Martín-García, B., Verardo, V., León, L., De la Rosa, R., & Gómez-Caravaca, A. M. (2020). Development and validation of an efficient ultrasound-assisted extraction method for the recovery of phenolic compounds from olive leaves. Antioxidants, 9(9), 819.
- Taylor, L. T. (1996). Supercritical fluid extraction. John Wiley & Sons.
- Do, Q. D., Angkawijaya, A. E., Tran-Nguyen, P. L., Huynh, L. H., Soetaredjo, F. E., Ismadji, S., & Ju, Y. H. (2014). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of food and drug analysis, 22(3), 296-302.
- The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
- Wikipedia. (n.d.). Phenylpropanoid.
- The Cool Down. (2026). Scientists discover incredible way to make plastic materials nearly indestructible — and then completely disappear.
- Compound Interest. (2015). The Chemical Compounds Behind the Smell of Flowers.
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Application Notes and Protocols for 3-(4-Methoxyphenyl)propan-1-ol in Fragrance Chemistry
Introduction: Unveiling the Olfactory Potential of a Versatile Phenylpropanoid
In the intricate world of fragrance chemistry, the family of phenylpropanoids represents a cornerstone of floral and spicy scent creation. Among these, 3-(4-Methoxyphenyl)propan-1-ol, a substituted hydrocinnamic alcohol, presents a unique and compelling olfactory profile. While not as widely documented as some of its structural relatives, its molecular architecture suggests a fragrance ingredient of considerable interest for researchers and perfumers. This guide provides an in-depth exploration of this compound, from its synthesis and purification to its detailed olfactory characterization and application in fine fragrance compositions. The protocols herein are designed to be self-validating, offering a robust framework for its scientific evaluation and creative implementation.
The structural similarity of this compound to the well-known fragrance ingredient anisyl alcohol (4-methoxybenzyl alcohol) provides a strong foundation for understanding its potential scent profile. The addition of an ethylene group to the side chain is anticipated to modulate its volatility and introduce new facets to its olfactory character, making it a valuable tool for the modern perfumer's palette.
Physicochemical and Olfactory Properties
A comprehensive understanding of a fragrance material begins with its fundamental properties. The following table summarizes the key physicochemical and predicted olfactory characteristics of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Methoxybenzenepropanol, Hydroxyanethole | [1] |
| CAS Number | 5406-18-8 | [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Boiling Point | 164-168 °C at 18 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Predicted Olfactory Profile | Floral (sweet, powdery, lilac, hawthorn), Balsamic, with subtle Anisic and Vanilla nuances. | Inferred from Anisyl Alcohol[3][4] |
| Predicted Tenacity | Medium; likely to function as a heart note. | Inferred from structural analysis |
| Predicted Use Level | 0.5% - 8% in fragrance concentrate. | Inferred from related materials[4] |
Synthesis of this compound: A Two-Step Approach
The following protocol outlines a plausible and efficient two-step synthesis of this compound from commercially available precursors. This route involves the formation of 3-(4-methoxyphenyl)propanoic acid, followed by its reduction to the target alcohol.
Workflow for Synthesis
Caption: Two-step synthesis of this compound.
Protocol for Step 1: Synthesis of 3-(4-methoxyphenyl)propanoic acid
This procedure is adapted from established methods for the synthesis of substituted propanoic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), piperidine (0.1 eq), and pyridine (2.0 eq).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and acidify with 2M HCl. The intermediate, 3-(4-methoxyphenyl)acrylic acid, will precipitate. Filter the solid and wash with cold water.
-
Reduction: In a suitable hydrogenation vessel, dissolve the crude 3-(4-methoxyphenyl)acrylic acid in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Purification: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield crude 3-(4-methoxyphenyl)propanoic acid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol for Step 2: Reduction to this compound
This protocol is based on standard procedures for the reduction of carboxylic acids (via their esters) to primary alcohols.[5]
-
Esterification: Reflux the 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in an excess of methanol with a catalytic amount of concentrated sulfuric acid for 3-4 hours. After cooling, neutralize the acid and extract the methyl ester with a suitable organic solvent. Purify by distillation or chromatography.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of methyl 3-(4-methoxyphenyl)propanoate (1.0 eq) in anhydrous THF dropwise to the suspension, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Filter the resulting solids and wash with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Application in Fragrance Compositions
Based on its predicted olfactory profile, this compound is a versatile ingredient for a range of fragrance types, particularly those centered around floral and gourmand themes.
Olfactory Role and Blending Properties
-
Primary Function: Modifier and Blender. Its primary role is not to be a dominant character but to add volume, smoothness, and a natural floral-powdery sweetness to a composition.[3][6]
-
Fragrance Family Suitability:
-
Floral: An excellent component in lilac, mimosa, heliotrope, and other sweet, powdery floral accords. It can enhance the creamy and natural aspects of these notes.[4][6]
-
Fougère: Can be used to soften the herbaceous and sharp notes, adding a subtle sweetness.[6]
-
Oriental & Gourmand: Its vanilla and almond-like facets can complement notes of vanilla, coumarin, and spices, adding a creamy, balsamic richness.[4]
-
-
Synergistic Blending Partners:
-
Heliotropin: To amplify the powdery, almond-like floral character.
-
Anisaldehyde: To enhance the sweet, anisic top notes.
-
Coumarin & Tonka Bean: To create warm, sweet, and balsamic accords.
-
Benzyl Salicylate & Amyl Salicylate: For classic, soft floral-powdery effects.
-
Ionones (alpha- and beta-): To add a powdery, violet-like dimension.
-
Indole: In trace amounts, to create a more realistic and narcotic white floral effect.
-
Protocols for Analytical and Sensory Evaluation
Rigorous evaluation is essential to fully characterize a new fragrance ingredient. The following protocols provide a framework for both instrumental and sensory analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O) Analysis
This protocol is designed to identify the compound, assess its purity, and characterize its odor profile as it elutes from the GC column.[7][8]
-
Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.
-
Instrumentation:
-
GC-MS System: A standard GC-MS system equipped with a low-bleed capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
GC-O Port: An olfactory detection port connected to the GC column outlet via a splitter.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Split Ratio: 50:1 for GC-MS analysis. For GC-O, a splitless injection may be preferred to ensure a sufficient concentration reaches the olfactometry port.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu.
-
-
GC-O Procedure:
-
A trained sensory panelist sniffs the effluent from the GC-O port.
-
The panelist records the retention time, odor description, and intensity of any detected odor.
-
This data is then correlated with the peaks identified by the MS detector.
-
Sensory Panel Evaluation
A trained sensory panel is crucial for developing a comprehensive and nuanced understanding of the ingredient's olfactory profile.[9]
Caption: Workflow for Sensory Panel Evaluation.
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their demonstrated olfactory acuity and ability to describe scents.
-
Train the panel on a lexicon of relevant odor descriptors for floral, sweet, powdery, and balsamic notes.[10][11] Use reference standards for terms such as "lilac," "hawthorn," "vanilla," "balsamic," and "powdery."
-
-
Sample Preparation:
-
Prepare a 10% solution of this compound in a neutral solvent like dipropylene glycol (DPG).
-
For comparison, prepare solutions of related materials such as anisyl alcohol and hydrocinnamic alcohol at the same concentration.
-
-
Evaluation Procedure:
-
Provide panelists with coded smelling strips dipped in the sample solutions.
-
Panelists will evaluate the strips at various time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent and its tenacity.
-
For each time point, panelists will rate the intensity of the perceived aroma on a labeled magnitude scale (LMS) and provide descriptive terms from the established lexicon.
-
-
Data Analysis:
-
Collect and analyze the data to create a comprehensive sensory profile of this compound, including its primary and secondary odor characteristics, intensity over time, and a comparison to the reference materials.
-
Conclusion
This compound emerges as a promising fragrance ingredient with a predicted olfactory profile that is both appealing and versatile. Its sweet, powdery, and floral characteristics, with underlying balsamic warmth, make it an ideal candidate for enhancing a wide array of fragrance compositions. The synthetic route presented is robust and scalable, and the analytical and sensory protocols provide a clear pathway for its thorough evaluation. For researchers and perfumers, this compound represents an opportunity to explore novel scent profiles and to add a new dimension of creamy, floral sweetness to their creations. Further studies on its odor threshold and performance in various consumer product bases will undoubtedly solidify its place in the modern perfumer's organ.
References
- Scentspiracy. (n.d.). Anisyl Alcohol (CAS 105-13-5) – Synthetic Floral-Balsamic Ingredient for Perfumery.
- Foreverest Resources Ltd. (n.d.). Anisyl Alcohol.
- The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
- Givaudan. (n.d.). Anisyl Alcohol.
- Brattoli, M., Cisternino, E., D'Accolti, L., de Gennaro, G., Giungato, P., Mazzone, A., ... & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18.
- Sanz, C., Olarte, C., Pérez-Cacho, M. P., & Ferreira, V. (2008). Gas chromatography-olfactometry (GC-O) as a useful methodology for chemical characterization of odorous compounds. Molecules, 13(7), 1435-1453.
- My French Perfume. (2025, April 14). Advanced Techniques For Scent Blending.
- Learn Canyon. (2026, January 8). How to Blend Unique Fragrances Using Essential Oils & botanical Extracts.
- Gya Labs. (n.d.). The Ultimate Guide to Floral Essential Oil Blend Recipes.
- Lee, S. Y., & Lee, K. G. (2017). A Lexicon for Descriptive Sensory Evaluation of Blended Tea. Preventive nutrition and food science, 22(4), 330–336.
- Firouzi, A., & Asgari, F. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. Phytochemistry, 67(19), 2176-2181.
- Li, Y., Wei, F., Cui, L., Wang, Y., & Wang, C. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp. Foods, 13(2), 268.
- Galán-Soldevilla, H., Ruiz-Pérez-Cacho, P., & Jódral-Segado, M. L. (2005). Development of a preliminary sensory lexicon for floral honey. Journal of Sensory Studies, 20(4), 295-308.
- FOOD: A fact of life. (n.d.). Sensory vocabulary.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
- The Good Scents Company. (n.d.). para-anisyl alcohol.
- Manaf, M. A., & Nawi, M. A. M. (2015). Analysis of Essential Oils Using GC- FID And GC-MS. Malaysian Journal of Analytical Sciences, 19(5), 1044-1051.
- Perfumer & Flavorist. (2010). The Phenylpropanals—Floral Aromatic Aldehydes fragrance.
- Szymański, Ł., Gendek, A., & Grzywiński, W. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing.
- PubChemLite. (n.d.). This compound (C10H14O2).
- Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M. L., Fryer, A. D., ... & Sipes, I. G. (2011). A toxicologic and dermatologic review of 3-phenyl-1-propanol. Food and Chemical Toxicology, 49, S118-S124.
- Culea, M. (2009). GC-MS Characterization of the Compounds in Some Essential Oils. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 66(1).
- Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis.
- protocols.io. (2023, April 6). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
- Satyal, P. (2015). Development of GC-MS database of essential oil components by the analysis of natural essential oils and synthetic compounds and discovery of biologically active novel chemotypes in essential oils (Doctoral dissertation, The University of Alabama in Huntsville).
- Sari, Y., Wibowo, A. H., & Priyono, P. (2017, January). Synthesis propanol by esterification and reduction reaction. In Journal of Physics: Conference Series (Vol. 795, No. 1, p. 012065). IOP Publishing.
- Nagata, Y. (2003). Measurement of odor threshold by triangle odor bag method. Odor measurement review, 118-127.
- Sari, Y., Wibowo, A. H., & Priyono, P. (2017). Synthesis propanol by esterification and reduction reaction. Journal of Physics: Conference Series, 795(1), 012065.
- Kumar, N., & Singh, B. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1-feruloyl-β-D-glucose. International Journal of ChemTech Research, 8(8), 241-246.
- Campo, E., Ferreira, V., Escudero, A., Marqués, J. C., & Cacho, J. (2006). Multivariate analysis of olfactory profiles for 140 perfumes as a basis to derive a sensory wheel for the classification of feminine fragrances. Journal of Sensory Studies, 21(4), 439-460.
- ResearchGate. (2025, November 7). Identification of Chemical Profiles of Aromatherapeutic Compounds in Commercial Fragrances and Their Potential to Modulate Emotional States.
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Application Notes & Protocols: Synthesis of 3-(4-Methoxyphenyl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and efficient synthetic strategies for 3-(4-methoxyphenyl)propan-1-ol and its derivatives. The protocols and insights are curated for practical application in a research and development setting, emphasizing mechanistic understanding, safety, and reproducibility.
Introduction: The Significance of the this compound Scaffold
The this compound framework is a key structural motif found in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. Its combination of a lipophilic methoxyphenyl group and a flexible three-carbon chain terminating in a reactive hydroxyl group allows for extensive derivatization. This scaffold is integral to compounds investigated for diverse therapeutic applications, including its role as a precursor in the synthesis of novel bioactive agents. For example, derivatives have been explored in the development of antimicrobial and antifungal compounds, as well as in the synthesis of more complex molecular architectures.[1][2][3] The ability to efficiently synthesize and modify this core structure is therefore of significant interest to professionals in drug discovery and organic synthesis.
This document details several robust synthetic pathways, focusing on the underlying chemical principles that govern the choice of reagents and reaction conditions. We will explore classical reduction methodologies, modern catalytic approaches, and provide a detailed, validated protocol for a common laboratory-scale synthesis.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups in more complex derivatives.
Caption: Step-by-step workflow for the LiAlH₄ reduction.
3.4. Step-by-Step Procedure
-
Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.26 g) to a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add 50 mL of anhydrous THF to the flask.
-
Reaction: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. In a separate flask, dissolve the 3-(4-methoxyphenyl)propionic acid (5.00 g) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Add the acid solution dropwise to the LiAlH₄ suspension over approximately 30 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. Perform the following steps with extreme caution.
-
Slowly and dropwise, add 1.3 mL of deionized water. (Gas evolution).
-
Slowly and dropwise, add 1.3 mL of 15% aqueous NaOH solution. (The slurry may become thick).
-
Slowly and dropwise, add 3.9 mL of deionized water.
-
Remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter. [4]11. Isolation: Filter the mixture through a pad of Celite®, washing the white solid thoroughly with diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation and Characterization
4.1. Physical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molecular Weight | 166.22 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/low melting solid | [7] |
| Melting Point | 26 °C (lit.) | [6][8] |
| Boiling Point | 164-168 °C / 18 mmHg (lit.) | [6][9] |
| Refractive Index (n²⁰/D) | 1.532 (lit.) | [6] |
| ¹H NMR (CDCl₃) | δ (ppm): 6.80-7.15 (m, 4H, Ar-H), 3.79 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂OH), 2.65 (t, 2H, Ar-CH₂), 1.85 (quintet, 2H, CH₂CH₂CH₂), ~1.5 (br s, 1H, OH) | 10 |
| ¹³C NMR (CDCl₃) | δ (ppm): 157.8, 133.8, 129.3 (x2), 113.8 (x2), 62.2, 55.2, 34.1, 31.6 | 10 |
| Mass Spectrum (EI) | m/z (%): 166 (M⁺), 122, 121 (100%), 91, 77 | [5] |
| IR Spectrum (neat) | cm⁻¹: 3350 (br, O-H), 3000-2850 (C-H), 1610, 1510 (C=C, aromatic), 1245 (C-O-C), 1035 (C-O) | 5 |
4.2. Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Pros | Cons |
| LiAlH₄ Reduction | Carboxylic Acid / Ester | LiAlH₄, Anhydrous THF | High yield, reliable, fast | Requires pyrophoric reagent, strict anhydrous conditions, poor functional group tolerance |
| Catalytic Hydrogenation | Cinnamate Ester | H₂, Pd/C or Ru catalyst | Operationally simple, safer reagents | Can require high pressure/temp, potential for side reactions, catalyst cost |
| Hydroformylation | Alkene (Styrene) | CO/H₂, Rh/Co catalyst | High atom economy, suitable for scale-up | Requires high pressure, specialized equipment, regioselectivity can be an issue |
| Grignard Reaction | Benzyl Halide + Epoxide | Mg, Ethylene Oxide | Convergent, flexible | Strict anhydrous conditions, requires handling of toxic ethylene oxide gas |
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Application Notes and Protocols for the Asymmetric Synthesis of 3-(4-Methoxyphenyl)propan-1-ol Analogs
Abstract
Chiral 3-(4-methoxyphenyl)propan-1-ol and its analogs are valuable building blocks in medicinal chemistry and drug development, where stereochemistry critically dictates pharmacological activity. This guide provides an in-depth exploration of robust and highly selective methodologies for their asymmetric synthesis. We present three field-proven strategies, each originating from readily available starting materials, designed to provide researchers with a versatile toolkit for accessing these important chiral alcohols. The discussed methods include: 1) Asymmetric hydrogenation of α,β-unsaturated ketone precursors using ruthenium-based catalysts, 2) Biocatalytic reduction of prochiral ketones with ketoreductases (KREDs), and 3) Chemo-catalytic reduction of prochiral ketones via the Corey-Bakshi-Shibata (CBS) protocol. Each section offers a detailed scientific rationale, step-by-step experimental protocols, and expected outcomes, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral 3-Arylpropanols
The 3-arylpropan-1-ol scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a stereocenter, particularly at the C1 or C3 position, can lead to dramatic differences in efficacy, safety, and metabolic profiles between enantiomers. Consequently, the development of efficient and highly enantioselective synthetic routes to access single-enantiomer this compound analogs is of paramount importance for the synthesis of novel therapeutics. This document moves beyond a simple recitation of procedures to explain the underlying principles that govern stereochemical control in each presented pathway, empowering researchers to adapt and optimize these methods for their specific molecular targets.
Strategy 1: Asymmetric Hydrogenation of α,β-Unsaturated Ketone Precursors
This strategy leverages the power of transition metal catalysis to achieve a highly enantioselective reduction of a prochiral α,β-unsaturated ketone (a chalcone analog). The synthesis begins with a Claisen-Schmidt condensation to form the enone, followed by a Noyori-type asymmetric hydrogenation, which concertedly reduces both the alkene and ketone moieties with high stereocontrol.
Scientific Rationale
The cornerstone of this approach is the use of a chiral ruthenium catalyst, typically featuring a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The C2-axial chirality of the BINAP ligand creates a well-defined chiral environment around the ruthenium center. This forces the incoming substrate to coordinate in a sterically favored orientation, dictating the face from which hydrogen is delivered to both the carbon-carbon and carbon-oxygen double bonds. The choice of the (R)- or (S)-BINAP enantiomer directly determines whether the (R)- or (S)-alcohol is produced, making this a highly predictable and versatile system.[1][2][3] The mechanism involves a metal-ligand bifunctional process where the ruthenium hydride and the ligand's ancillary groups cooperate to facilitate hydrogen transfer.[1]
Workflow Diagram
Caption: Workflow for Strategy 1.
Experimental Protocols
Protocol 1A: Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (4'-Methoxychalcone)
This protocol is adapted from established Claisen-Schmidt condensation procedures.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (15.0 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. A yellow precipitate will form.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water with stirring. Acidify the mixture to a pH of ~7 by the slow addition of 10% hydrochloric acid (HCl).
-
Purification: Filter the resulting yellow solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to yield pure 4'-methoxychalcone as pale yellow crystals.
Protocol 1B: Ru-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on the Noyori asymmetric hydrogenation.[1][2] All steps should be performed under an inert atmosphere (Argon or Nitrogen) using degassed solvents.
-
Catalyst Preparation (in-situ): In a dry Schlenk flask, add [RuCl₂(benzene)]₂ (0.25 mol%) and (R)-(+)-BINAP (0.55 mol%). Add degassed toluene and stir to form a suspension. Add degassed ethanol and heat gently (~50-60 °C) until a clear orange-yellow solution forms.
-
Reaction Setup: In a high-pressure autoclave with a glass liner, add the prepared catalyst solution. Add a solution of 4'-methoxychalcone (1.0 eq) dissolved in degassed methanol.
-
Hydrogenation: Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to 50-100 atm.
-
Reaction Execution: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Expected Outcomes
| Substrate Precursor | Catalyst | Product | Typical Yield (%) | Typical e.e. (%) |
| 4'-Methoxychalcone | Ru(OAc)₂[(R)-BINAP] | (R)-3-(4-Methoxyphenyl)-3-phenylpropan-1-ol | 90-98% | >95% |
| 1-(4-Methoxyphenyl)but-2-en-1-one | RuCl₂[(S)-BINAP] | (S)-3-(4-Methoxyphenyl)butan-1-ol | 85-95% | >96% |
Strategy 2: Biocatalytic Reduction of a Prochiral Ketone
This green chemistry approach utilizes the high selectivity of enzymes, specifically ketoreductases (KREDs), to reduce a prochiral ketone to a single enantiomer of the desired alcohol. The strategy requires the synthesis of the ketone substrate, followed by a whole-cell or isolated enzyme bioreduction.
Scientific Rationale
Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones with exquisite stereoselectivity.[5][6] The enzyme's active site is a chiral pocket that binds the substrate in a specific orientation relative to the nicotinamide cofactor (NADH or NADPH). This precise positioning ensures that the hydride is delivered to only one face of the carbonyl group, leading to the formation of a single alcohol enantiomer. For industrial applications, an in-situ cofactor regeneration system is essential for economic viability. A common and efficient method is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same KRED or a second dehydrogenase oxidizes the isopropanol to acetone, regenerating the required NAD(P)H cofactor.[7]
Workflow Diagram
Caption: Workflow for Strategy 2 with cofactor regeneration.
Experimental Protocol
Protocol 2: KRED-Catalyzed Reduction of 4'-Methoxypropiophenone
This protocol is a general procedure for a lab-scale biocatalytic reduction. The specific KRED, buffer pH, and temperature should be optimized for the chosen enzyme.
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a temperature-controlled shaker flask, add the buffer. Add the ketoreductase (as a lyophilized powder, cell-free extract, or whole-cell suspension). The optimal enzyme loading must be determined experimentally.
-
Cofactor and Substrate Addition: Add the nicotinamide cofactor (e.g., NADP⁺) to a final concentration of ~1 mM. Add 4'-methoxypropiophenone (1-phenylpropan-1-one with a 4-methoxy group) to the desired concentration (e.g., 10-50 mM). The substrate may be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO, <5% v/v) to aid solubility.
-
Cofactor Regeneration: Add isopropanol as the co-substrate for cofactor regeneration (typically 5-10% v/v).
-
Reaction Execution: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. Once complete, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate and centrifuging to separate the enzyme/cells.
-
Purification and Analysis: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by flash column chromatography if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC.
Expected Outcomes
| Substrate | Biocatalyst (Example) | Product | Typical Conv. (%) | Typical e.e. (%) |
| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 | (S)-1-(4-Methoxyphenyl)ethanol | >98% | >99%[8] |
| 1-(4-Methoxyphenyl)-2-nitroethanone | ADH from Rhodococcus sp. | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | >99% | >99%[9] |
| 4'-Methoxypropiophenone | Engineered KRED | Chiral 1-(4-Methoxyphenyl)propan-1-ol | >95% | >99% |
Strategy 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable and predictable chemical method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Scientific Rationale
The effectiveness of the CBS reduction stems from a well-understood transition state assembly.[8][10][11] The reaction proceeds via the following key steps:
-
Catalyst-Borane Complexation: The borane source (e.g., BH₃·THF or catecholborane) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.
-
Ketone Coordination: This initial complexation enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions, typically placing its larger substituent in a pseudo-equatorial position.
-
Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the coordinated borane to the electrophilic carbonyl carbon via a rigid, six-membered, chair-like transition state. This highly organized transition state is responsible for the excellent enantioselectivity observed. The choice of (R)- or (S)-catalyst, derived from the corresponding enantiomer of proline, dictates the absolute stereochemistry of the resulting alcohol product.[12][13]
Mechanism Diagram
Caption: Simplified CBS reduction catalytic cycle.
Experimental Protocol
Protocol 3: CBS Reduction of 4'-Methoxypropiophenone
This protocol must be conducted under strictly anhydrous conditions using an inert atmosphere.[8]
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq. of a 1 M solution in toluene).
-
Cooling and Borane Addition: Cool the solution to -20 °C to 0 °C in a suitable cooling bath. Slowly add the borane source (e.g., 0.6-1.0 eq. of BH₃·SMe₂) to the catalyst solution while stirring.
-
Substrate Addition: After stirring for 10-15 minutes, add a solution of 4'-methoxypropiophenone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, slowly and carefully add methanol dropwise to quench the excess borane. Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Expected Outcomes
| Substrate | Catalyst | Borane Source | Product | Typical Yield (%) | Typical e.e. (%) |
| 4'-Methoxypropiophenone | (R)-Me-CBS | BH₃·SMe₂ | (R)-1-(4-Methoxyphenyl)propan-1-ol | 90-99% | >98% |
| 1-(4-Methoxyphenyl)pent-1-one | (S)-Me-CBS | Catecholborane | (S)-1-(4-Methoxyphenyl)pentan-1-ol | 85-95% | >97% |
Conclusion
We have detailed three robust and highly enantioselective strategies for the synthesis of chiral this compound analogs. The choice between asymmetric hydrogenation, biocatalysis, or CBS reduction will depend on factors such as substrate scope, scalability requirements, available equipment (e.g., high-pressure hydrogenators), and cost considerations. Asymmetric hydrogenation offers broad applicability but requires specialized equipment. Biocatalysis represents a green, highly selective, and increasingly accessible method, while the CBS reduction provides a predictable and reliable chemo-catalytic alternative. By understanding the core principles and following the detailed protocols provided, researchers are well-equipped to synthesize these valuable chiral building blocks for application in drug discovery and development.
References
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Wikipedia. (2023). Corey–Itsuno reduction.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals: [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium diacetate. Coll. Vol. 9, p.15 (1998); Vol. 71, p.1 (1993).
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Xiao, D., & Zhang, X. (2001). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO₂. Tetrahedron Letters, 42(32), 5769-5771.
- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III lecture notes. ETH Zurich.
- Chem Tube 3D. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Video]. YouTube.
- Chan, A. S. C. (1993). Ruthenium-binap asymmetric hydrogenation catalyst. U.S. Patent No. 5,202,473. Washington, DC: U.S.
- Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones.
- Schrittwieser, J. H., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- Kuang, C., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(3), 101569.
- Ni, Y., et al. (2020). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones.
- Zhang, Z. J., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915668.
- Wang, D., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89(7), 4336–4348.
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Application Note: A Scalable Biocatalytic Route to 3-(4-Methoxyphenyl)propan-1-ol using a Coupled Enzyme Cascade
Abstract
3-(4-Methoxyphenyl)propan-1-ol is a valuable chemical intermediate used in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1][2] Traditional chemical synthesis routes often require harsh reducing agents and multi-step processes with significant environmental drawbacks. This application note details a robust and sustainable enzymatic protocol for the synthesis of this compound from commercially available 4-methoxycinnamaldehyde. The described method utilizes a coupled enzyme system, employing an enoate reductase (ERED) and an alcohol dehydrogenase (ADH) in a one-pot reaction, complemented by a cofactor regeneration system to ensure high conversion and atom economy. This protocol is designed for researchers in drug development and process chemistry seeking greener, more efficient synthetic methodologies.
Introduction and Scientific Principle
The limitations of conventional chemical synthesis, such as the use of stoichiometric metal hydride reductants and the potential for unwanted side reactions, have driven the adoption of biocatalysis. Enzymatic reactions are performed in aqueous media under mild conditions (ambient temperature and neutral pH), exhibit exquisite selectivity, and reduce environmental impact.
This protocol describes a chemoenzymatic cascade that transforms 4-methoxycinnamaldehyde into the target saturated alcohol, this compound. The synthesis relies on two distinct enzymatic activities:
-
Enoate Reductase (ERED): This enzyme selectively reduces the activated carbon-carbon double bond (α,β-unsaturation) in 4-methoxycinnamaldehyde to yield the intermediate, 3-(4-methoxyphenyl)propanal.
-
Alcohol Dehydrogenase (ADH): The ADH then reduces the aldehyde group of the intermediate to the primary alcohol, yielding the final product.[3]
Both ERED and ADH enzymes are dependent on the reduced nicotinamide cofactor, NADPH or NADH. To make the process economically viable, a cofactor regeneration system is employed. In this protocol, Glucose Dehydrogenase (GDH) is used to regenerate the expensive NADPH by oxidizing inexpensive D-glucose to D-glucono-1,5-lactone. This elegant one-pot, three-enzyme system allows for high product yields with only a catalytic amount of the cofactor.
Diagram of the Enzymatic Cascade
Caption: One-pot cascade for synthesizing this compound.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Comments |
| 4-Methoxycinnamaldehyde (≥98%) | Sigma-Aldrich | Synthesis Grade | Substrate.[4] |
| This compound (≥99%) | Sigma-Aldrich | Analytical Standard | For HPLC calibration. |
| Enoate Reductase (ERED) | Various | Recombinant | e.g., from Old Yellow Enzyme family. Screen for activity. |
| Alcohol Dehydrogenase (ADH) | Various | Recombinant | e.g., from Lactobacillus kefir.[3] Screen for activity. |
| Glucose Dehydrogenase (GDH) | Various | Recombinant | For cofactor regeneration. |
| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | Sigma-Aldrich | ≥97% | Cofactor. |
| D-Glucose (anhydrous) | Sigma-Aldrich | Reagent Grade | Cosubstrate for cofactor regeneration. |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS Spectrophotometric | To dissolve the substrate. |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | For extraction. |
| Sodium Sulfate (anhydrous) | Fisher Scientific | ACS Grade | For drying organic extracts. |
| Acetonitrile (MeCN) | Fisher Scientific | HPLC Grade | For HPLC mobile phase.[5] |
| Phosphoric Acid (85%) | Fisher Scientific | ACS Grade | For HPLC mobile phase.[5] |
Detailed Experimental Protocols
Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.0):
-
Dissolve 13.6 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.0 by adding a solution of K₂HPO₄.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize using a 0.22 µm filter.
-
Rationale: This buffer maintains a stable pH optimal for the activity and stability of most dehydrogenases and reductases.
-
-
Substrate Stock Solution (500 mM):
-
Dissolve 811 mg of 4-methoxycinnamaldehyde in 10 mL of DMSO.
-
Warm slightly if necessary to fully dissolve.
-
Rationale: The aromatic substrate has low aqueous solubility; DMSO is used as a biocompatible co-solvent to create a concentrated stock.
-
-
Cofactor Stock Solution (20 mM NADP+):
-
Dissolve 15.3 mg of NADP+ in 1 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Prepare fresh before use and keep on ice.
-
Rationale: NADP+ is prone to degradation in solution; fresh preparation ensures maximum activity.
-
Enzymatic Reaction Setup
This protocol is for a 10 mL final reaction volume. It can be scaled linearly as needed.
-
To a 50 mL jacketed glass reactor or a screw-cap flask, add 8.5 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 270 mg of D-glucose (for a final concentration of 150 mM). Stir until fully dissolved.
-
Add 50 µL of the 20 mM NADP+ stock solution (final concentration: 0.1 mM).
-
Add the requisite amounts of enzymes:
-
ERED (e.g., 10 mg, 1 mg/mL final concentration)
-
ADH (e.g., 5 mg, 0.5 mg/mL final concentration)
-
GDH (e.g., 5 mg, 0.5 mg/mL final concentration)
-
Scientist's Note: Enzyme loading is a critical parameter. The stated amounts are a starting point and should be optimized for specific enzyme activities and desired reaction times.
-
-
Equilibrate the mixture to the reaction temperature, typically 30 °C, with gentle stirring (e.g., 200 rpm).
-
To initiate the reaction, add 200 µL of the 500 mM substrate stock solution (final concentration: 10 mM).
-
Seal the vessel and let the reaction proceed for 12-24 hours.
Reaction Monitoring and Work-up
-
Monitoring: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to 400 µL of acetonitrile (MeCN) to precipitate the enzymes and stop the reaction.
-
Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.
-
Product Extraction (at reaction completion):
-
Transfer the entire reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Analytical Method: HPLC Analysis
The conversion of substrate to product can be accurately quantified using Reverse-Phase HPLC.[5]
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Expected Rt | Substrate (~5.5 min), Product (~4.2 min) - must be confirmed with standards |
Expected Results and Troubleshooting
| Parameter | Target Value / Expected Outcome |
| Substrate Concentration | 10 mM |
| Temperature | 30 °C |
| pH | 7.0 |
| Reaction Time | 12 - 24 hours |
| Expected Conversion | >95% |
| Product Purity (crude) | >90% (impurities are mainly residual glucose and buffer salts, which are removed during extraction) |
| Isolated Yield | 80-90% after extraction and purification |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive enzyme(s).2. Cofactor degradation.3. Substrate inhibition. | 1. Verify activity of each enzyme individually.2. Prepare fresh NADP+ solution.3. Lower the initial substrate concentration to 5 mM. |
| Reaction Stalls at Intermediate | The ADH enzyme is the rate-limiting step or has low activity on the propanal intermediate. | 1. Increase the loading of the ADH enzyme.2. Screen for a different ADH with higher activity on the specific substrate. |
| Poor Cofactor Recycling | Inactive GDH or insufficient glucose. | 1. Check GDH activity.2. Ensure glucose is fully dissolved and present in excess (at least 5-10 equivalents to the substrate). |
| Poor Product Recovery | Inefficient extraction due to emulsion formation or product volatility. | 1. Add brine during work-up to break emulsions.2. Use caution during solvent removal to avoid loss of the semi-volatile product. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the enzymatic synthesis of this compound. The one-pot, multi-enzyme cascade represents a significant advancement over traditional chemical methods, offering high selectivity, mild reaction conditions, and a superior environmental profile. This method is readily scalable and serves as a foundational template for the biocatalytic production of other valuable saturated alcohols from α,β-unsaturated precursors.
References
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI.
- This compound. (2018, May 16). SIELC Technologies.
- Lipase Catalyzed Kinetic Resolution of rac-2-(3-Methoxy-4-methylphenyl) propan-1-ol and rac-2-(3-Hydroxy-4-methylphenyl)propyl propanoate for S-(+)-Xanthorrhizol. (2019, August 9). ResearchGate.
- 3-(4-methoxyphenyl)-1-propanol. (n.d.). The Good Scents Company.
- 3-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem.
- de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(9), 2483.
- 4-Methoxycinnamaldehyde. (n.d.). Wikipedia.
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemistrySelect, 3(42), 11849-11855.
- Rios-Lombardía, N., et al. (2022). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Molecules, 27(19), 6667.
Sources
Application Notes and Protocols for Investigating the Role of 3-(4-Methoxyphenyl)propan-1-ol in Plant Defense Mechanisms
For: Researchers, scientists, and drug development professionals in plant biology and agricultural sciences.
Introduction: Unveiling a Potential Elicitor in Plant Immunity
In the intricate world of plant-pathogen interactions, the identification of novel molecules that can modulate plant defense responses is of paramount importance for the development of sustainable agricultural practices. This document provides a comprehensive guide to understanding and investigating the potential role of 3-(4-Methoxyphenyl)propan-1-ol , a phenylpropanoid derivative, in plant defense mechanisms. While direct evidence for the specific role of this compound is emerging, its structural similarity to key intermediates in the phenylpropanoid pathway—a central hub for the biosynthesis of a vast array of plant defense compounds—suggests its potential as a signaling molecule or a defense elicitor.
Plants have evolved sophisticated defense strategies to fend off attacks from pathogens and herbivores. These defenses can be constitutive or induced upon recognition of a threat. Induced defenses are often triggered by molecules known as elicitors, which can be derived from the pathogen or from the plant itself. These elicitors activate complex signaling cascades, primarily mediated by the phytohormones salicylic acid (SA) and jasmonic acid (JA), leading to the production of defense-related proteins and secondary metabolites.[1][2]
This guide will provide a hypothetical framework, grounded in established principles of plant immunity, for investigating the bioactivity of this compound. We will explore its potential mechanisms of action and provide detailed protocols for its characterization as a plant defense modulator.
Hypothesized Mechanism of Action: A Phenylpropanoid Perspective
Given that this compound belongs to the phenylpropanoid class of compounds, its potential role in plant defense can be hypothesized to involve the modulation of key defense signaling pathways. Phenylpropanoids are precursors to a wide range of secondary metabolites crucial for plant defense, including flavonoids, isoflavonoids, and the structural polymer lignin.[3]
We propose two primary hypotheses for the mechanism of action of this compound:
-
As a Signaling Molecule: The compound may act as an endogenous or exogenous signal that is perceived by plant cells, leading to the activation of downstream defense signaling. This could involve binding to a specific receptor, leading to a signaling cascade that culminates in the activation of the SA or JA pathways.
-
As a Precursor or Intermediate: It may serve as a precursor or an intermediate in the biosynthesis of other defense-related phenylpropanoid compounds, thereby bolstering the plant's chemical arsenal against pathogens.
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an elicitor.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols for Functional Characterization
To elucidate the role of this compound in plant defense, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this investigation.
Protocol 1: Pathogen Bioassay to Assess Disease Resistance
This protocol is designed to determine if pre-treatment of plants with this compound enhances their resistance to a specific pathogen.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tomato, or tobacco)
-
This compound (synthesis may be required as it is not a common commercial product for this application)
-
Pathogen culture (e.g., Pseudomonas syringae for bacterial assays, Botrytis cinerea for fungal assays)
-
Sterile water and appropriate solvents (e.g., ethanol or DMSO)
-
Growth chambers or greenhouse facilities
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a mock control with the solvent alone.
-
Plant Treatment: Apply the treatment solutions to the leaves of 4-5 week old plants by spraying or infiltration. Ensure even coverage.
-
Incubation: Place the treated plants back into the growth chamber for 24-48 hours to allow for the induction of defense responses.
-
Pathogen Inoculation: Prepare a pathogen suspension of a known concentration. Inoculate the treated plants by spray or syringe infiltration.
-
Disease Scoring: At 3-5 days post-inoculation, assess disease symptoms. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen growth (e.g., by qPCR or colony-forming unit assays).
-
Data Analysis: Statistically compare the disease severity in plants treated with this compound to the mock-treated control plants.
Protocol 2: Gene Expression Analysis of Defense-Related Genes
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense-related genes following treatment with this compound.
Materials:
-
Plant seedlings treated as in Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and instrument
-
Primers for defense marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin or Ubiquitin)
Procedure:
-
Sample Collection: At various time points after treatment with this compound (e.g., 0, 6, 12, 24 hours), collect leaf tissue and immediately freeze it in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue and synthesize cDNA according to the manufacturer's instructions.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the reference gene. Compare the expression levels in treated samples to the mock-treated control.
The following diagram outlines the experimental workflow for investigating the molecular response to this compound.
Caption: Workflow for analyzing defense gene expression.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data that would be generated from the described protocols.
| Treatment Concentration | Average Lesion Size (mm²) | Pathogen Growth (log CFU/cm²) | Relative PR-1 Expression (Fold Change) | Relative PDF1.2 Expression (Fold Change) |
| Mock (Solvent Control) | 10.5 ± 1.2 | 6.8 ± 0.3 | 1.0 | 1.0 |
| 1 µM 3-MPP | 8.2 ± 0.9 | 6.2 ± 0.2 | 3.5 ± 0.4 | 1.2 ± 0.1 |
| 10 µM 3-MPP | 5.1 ± 0.6 | 5.4 ± 0.3 | 8.2 ± 0.7 | 1.5 ± 0.2 |
| 100 µM 3-MPP | 3.8 ± 0.5 | 4.9 ± 0.2 | 15.6 ± 1.1 | 1.8 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The application of this compound presents a promising, yet underexplored, avenue for the development of novel plant protection strategies. The protocols outlined in this guide provide a foundational framework for researchers to systematically investigate its efficacy and mechanism of action. Future research should focus on identifying the putative receptor for this compound, elucidating the downstream signaling components, and evaluating its effectiveness against a broader range of plant pathogens in various crop species. Such studies will be instrumental in validating the potential of this compound as a valuable tool in modern agriculture.
References
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.
- 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. PubChem.
- Synthetic plant defense elicitors. Frontiers.
- The Use of Elicitors in Plants as Defense Activ
- 3-(4-Hydroxyphenyl)propanol and its role in lignin biosynthesis. Benchchem.
- Plant-Pathogen Interactions: Methods and Protocols.
- Plant-pathogen interactions : methods and protocols.
Sources
Application Notes and Protocols for 3-(4-Methoxyphenyl)propan-1-ol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 3-(4-methoxyphenyl)propan-1-ol as a reference standard in various analytical methodologies. Recognizing the critical need for accuracy and reliability in quantitative analysis, these notes detail the essential physicochemical properties of this compound and present robust protocols for its application in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps to ensure methodological integrity.
Introduction: The Role of this compound in Analytical Chemistry
This compound, a member of the methoxybenzene family, is a versatile organic compound with increasing utility as an analytical standard.[1][2] Its stable chemical structure, appropriate molecular weight, and distinct spectral properties make it an ideal candidate for a reference material in the quantification of related compounds, particularly in the fields of pharmaceutical analysis, environmental testing, and flavor and fragrance profiling. The presence of a hydroxyl group and a methoxy-substituted aromatic ring provides functionalities amenable to various detection techniques.[3] This guide will elucidate the practical applications of this compound as a standard, providing detailed protocols to facilitate its integration into analytical workflows.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a standard is fundamental to its proper use and the generation of reliable data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-(p-Methoxyphenyl)-1-propanol, 4-Methoxybenzenepropanol | [1] |
| CAS Number | 5406-18-8 | [3] |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3] |
| Molecular Weight | 166.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Melting Point | 26 °C (lit.) | [3][5] |
| Boiling Point | 164-168 °C at 18 mmHg (lit.) | [3] |
| Refractive Index (n20/D) | 1.532 (lit.) | [3] |
| Solubility | Soluble in water (3092 mg/L at 25 °C, est.) | [4] |
| Purity (Typical) | ≥98% | [6] |
2.1. Purity and Traceability
Commercial sources typically provide this compound with a purity of 98% or higher.[6] For use as a primary reference standard, it is imperative to obtain a certificate of analysis (CoA) from the supplier, detailing the purity assessment method and the traceability of the measurement.
2.2. Safety, Handling, and Storage
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[7] The compound is a combustible liquid.
Application as an Internal Standard in HPLC
The use of an internal standard (IS) is a robust method to correct for variations in sample preparation and instrument response. This compound is a suitable IS for the quantification of moderately polar analytes in reversed-phase HPLC.
3.1. Rationale for Use as an HPLC Internal Standard
This compound is an effective internal standard due to its:
-
Chemical Stability: It is stable under typical HPLC mobile phase conditions.
-
Chromatographic Behavior: It exhibits good peak shape and retention on common reversed-phase columns.
-
UV Absorbance: The methoxyphenyl group provides a chromophore with significant UV absorbance, allowing for sensitive detection.
3.2. Protocol: Quantification of a Target Analyte using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X."
Step 1: Preparation of Stock Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound standard and dissolve it in a 25 mL volumetric flask with HPLC-grade methanol to achieve a concentration of approximately 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 25 mg of "Analyte X" and dissolve it in a 25 mL volumetric flask with HPLC-grade methanol to achieve a concentration of approximately 1 mg/mL.
Step 2: Preparation of Calibration Standards
-
Prepare a series of at least five calibration standards by making appropriate dilutions of the "Analyte Stock" with methanol in volumetric flasks.
-
To each calibration standard, add a constant volume of the "IS Stock" solution to achieve a final IS concentration of, for example, 50 µg/mL in each standard.
-
Bring each flask to volume with methanol.
Step 3: Preparation of Sample Solutions
-
Accurately weigh or measure the sample containing "Analyte X" and dissolve or dilute it in a suitable volume of methanol.
-
Add the same constant volume of the "IS Stock" solution as used for the calibration standards.
-
Bring the sample solution to a final volume with methanol.
Step 4: HPLC Conditions (Model System)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape) can be employed. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for both "Analyte X" and this compound (e.g., 275 nm).
Step 5: Data Analysis
-
Inject the calibration standards and sample solutions into the HPLC system.
-
For each chromatogram, determine the peak areas of "Analyte X" and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)
-
Plot a calibration curve of the peak area ratio (Area_Analyte / Area_IS) versus the concentration ratio (Concentration_Analyte / Concentration_IS).
-
Determine the concentration of "Analyte X" in the sample solutions using the calibration curve.
Workflow for HPLC Internal Standard Method
Caption: Workflow for HPLC quantification using an internal standard.
Application as a Standard in Gas Chromatography
This compound is also well-suited for use as a standard in GC, particularly for the analysis of volatile and semi-volatile compounds.
4.1. Rationale for Use as a GC Standard
-
Volatility: It has sufficient volatility to be analyzed by GC without derivatization.
-
Thermal Stability: The compound is thermally stable at typical GC injection port and oven temperatures.
-
Detector Response: It provides a strong signal in a Flame Ionization Detector (FID), a common detector in GC.
4.2. Protocol: Purity Determination by GC-FID
This protocol details the determination of the purity of a this compound sample by GC-FID using the area percent method.
Step 1: Sample Preparation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
Step 2: GC-FID Conditions (Model System)
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID at 280 °C.
Step 3: Data Analysis
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak corresponding to this compound using the formula: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Workflow for GC-FID Purity Assessment
Caption: Logical inputs for qNMR purity calculation.
Conclusion
This compound is a reliable and versatile analytical standard with broad applicability in modern chromatography and spectroscopy. The protocols outlined in this guide provide a solid foundation for its use in quantitative analysis. Adherence to these methodologies, coupled with sound laboratory practice, will contribute to the generation of accurate, precise, and defensible analytical data. Researchers are encouraged to adapt these protocols to their specific analytical challenges, always ensuring proper method validation.
References
- The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
- PubChem. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 98% Purity.
- IndiaMART. (n.d.). 3 - (4-Methoxyphenyl)-1-Propanol.
Sources
- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]
- 5. indiamart.com [indiamart.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-ol
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-(4-Methoxyphenyl)propan-1-ol. Our focus is on practical, field-tested solutions to common challenges, ensuring you can optimize your reaction yields and obtain high-purity material.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis.[1] Its synthesis, while seemingly straightforward, presents several opportunities for yield loss. The most common synthetic strategies involve the multi-step conversion of precursors like 4-methoxycinnamic acid or direct construction via organometallic reagents. This guide will primarily address the challenges associated with the reduction of 4-methoxycinnamic acid derivatives, a widely adopted and cost-effective route.
Common Synthetic Routes: An Overview
Optimizing a synthesis begins with choosing the right path. Below are two common strategies for preparing this compound.
-
Reduction of a Cinnamic Acid Derivative: This is a popular two-step process. First, 4-methoxycinnamic acid is esterified (e.g., Fischer esterification) to improve solubility and reactivity.[2][3] Subsequently, the ester and the alkene are simultaneously reduced using a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄).
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with an appropriate three-carbon electrophile like oxetane. While powerful for C-C bond formation, this method is highly sensitive to reaction conditions.[4][5]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%) when starting from 4-methoxycinnamic acid. Where am I losing material?
Answer: Low yields in this multi-step synthesis can arise from several stages. Let's break down the potential culprits.
-
Inefficient Esterification: The initial Fischer esterification of 4-methoxycinnamic acid is an equilibrium-driven reaction. If not pushed to completion, you will carry unreacted starting material into the reduction step, where it will form complex salts during workup, complicating purification and reducing yield.
-
Solution: Use a large excess of the alcohol (e.g., ethanol can serve as the solvent) and ensure your acid catalyst is active. To drive the equilibrium, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2][3] Monitor the reaction by Thin-Layer Chromatography (TLC) until the cinnamic acid spot has disappeared.
-
-
Sub-optimal Reduction Step: The LiAlH₄ reduction is a powerful but demanding reaction.
-
Cause A: Deactivated LiAlH₄. LiAlH₄ is extremely reactive with atmospheric moisture. An old or improperly stored bottle will have significantly reduced activity, leading to incomplete reduction.[6] A darker gray color can indicate decomposition.[6]
-
Solution A: Use a fresh bottle of LiAlH₄ or a standardized solution. A simple test for activity is to carefully add a tiny amount to a drop of water; vigorous bubbling should occur.[6] Always handle LiAlH₄ under an inert atmosphere (Nitrogen or Argon).
-
Cause B: Incomplete Reaction. Insufficient reagent or reaction time will lead to a mixture of products, including the partially reduced cinnamyl alcohol or the fully saturated ester.
-
Solution B: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents to ensure reduction of both the ester and the alkene). Run the reaction until TLC analysis shows the complete disappearance of the starting ester.
-
-
Losses During Workup: The aqueous workup to quench excess LiAlH₄ can be a major source of product loss. The aluminum salts formed can create a gelatinous emulsion that traps the product.
-
Solution: Employ a careful quenching procedure. The Fieser method is highly recommended: cool the reaction to 0°C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stirring vigorously for several hours after the additions can aid in the granulation.
-
Question 2: My final product is contaminated with a compound that has a C=C bond according to NMR analysis. What is it and how do I avoid it?
Answer: This is a classic case of incomplete reduction. The contaminant is likely 3-(4-methoxyphenyl)prop-2-en-1-ol (4-methoxycinnamyl alcohol). This occurs when the ester group is reduced, but the conjugated double bond is not.
-
Cause: This typically points to an issue with the reducing agent's potency or the reaction conditions. While LiAlH₄ can reduce conjugated alkenes, the reaction can be sluggish or incomplete if the reagent is not fully active or if the temperature is not sufficiently high (reflux in THF is common).
-
Mitigation Strategies:
-
Confirm Reagent Activity: As mentioned previously, ensure your LiAlH₄ is fresh and potent.[6]
-
Increase Reaction Temperature/Time: After the initial addition of the ester at 0°C, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure the complete reduction of the double bond. Monitor by TLC.
-
Alternative: Catalytic Hydrogenation: A more reliable method for reducing the double bond is catalytic hydrogenation. After the esterification, you could first reduce the double bond using H₂ gas and a catalyst (e.g., Pd/C) and then reduce the ester with LiAlH₄. This adds a step but provides much cleaner reduction of the alkene.
-
Question 3: The reaction mixture for my esterification turned dark brown or black. Is this salvageable?
Answer: A dark brown or black color during Fischer esterification often indicates polymerization or other side reactions involving the double bond of the cinnamic acid.[2] This is typically promoted by excessively high temperatures or overly harsh acidic conditions.
-
Prevention is Key:
-
Use a milder temperature; gentle reflux is sufficient.[2]
-
Ensure the amount of acid catalyst (e.g., concentrated H₂SO₄) is truly catalytic (5-10 mol%).
-
-
Salvage Operation: While the yield will be compromised, you can attempt to salvage the product. Allow the mixture to cool, then proceed with the standard workup.[2] Dilute with an organic solvent, wash thoroughly with sodium bicarbonate solution to remove acidic impurities and unreacted starting material, then wash with brine.[2] The dark, polymeric material is often insoluble and may be partially removed during filtration. The crude ester will likely require purification by column chromatography before proceeding to the reduction step.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction step? A: No, not directly. NaBH₄ is a milder reducing agent and will typically only reduce the ester to the alcohol, leaving the C=C double bond intact. To reduce both functional groups, you would need to use NaBH₄ in combination with a catalyst system, or perform a separate hydrogenation step for the double bond. For a one-pot reduction of both groups, LiAlH₄ is the more effective reagent.
Q: My Grignard reaction to synthesize the target molecule failed to initiate. What went wrong? A: Grignard reactions are notoriously sensitive to moisture.[5] The most common cause of failure is wet glassware, solvents, or starting materials. The Grignard reagent is a strong base and will be quenched by any protic source.[4]
-
Troubleshooting Steps:
-
Dry Everything: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere.[7]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents like diethyl ether or THF.[5]
-
Activate the Magnesium: Use fresh magnesium turnings. A small crystal of iodine can be added to activate the surface of the magnesium and help initiate the reaction.[5]
-
Q: What is the best method to purify the final this compound? A: The optimal purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: For small to medium scales, flash column chromatography on silica gel is highly effective for removing both more polar and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Vacuum Distillation: For larger scales where chromatography is impractical, vacuum distillation can be an excellent choice. The product has a boiling point of approximately 164-168 °C at 18 mmHg. This method is effective for separating the product from non-volatile impurities.
Data Presentation
Table 1: Comparison of Reduction Conditions and Expected Outcomes
| Precursor Molecule | Reducing Agent | Key Conditions | Primary Product | Potential Byproduct(s) |
| Ethyl 4-methoxycinnamate | LiAlH₄ (fresh, excess) | Reflux in THF | This compound | (Trace) 4-Methoxycinnamyl alcohol |
| Ethyl 4-methoxycinnamate | LiAlH₄ (partially deactivated) | Room Temp in THF | 4-Methoxycinnamyl alcohol | Unreacted starting material |
| Ethyl 4-methoxycinnamate | NaBH₄ | Methanol, Room Temp | 4-Methoxycinnamyl alcohol | Unreacted starting material |
| 4-Methoxycinnamic Acid | Catalytic Hydrogenation (H₂, Pd/C) | Room Temp, 1 atm | 3-(4-Methoxyphenyl)propanoic acid | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methoxycinnamate
-
Setup: To a round-bottom flask, add 4-methoxycinnamic acid (1.0 eq). Add a large excess of anhydrous ethanol (can be used as the solvent, ~10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (5 mol%).[3]
-
Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes), checking for the disappearance of the starting material spot. The reaction typically takes several hours.
-
Work-up: Once complete, cool the mixture to room temperature.[2] Transfer to a separatory funnel and dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until bubbling ceases), and finally with brine.[2]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl cinnamate, which can be used in the next step or purified further.[2]
Protocol 2: LiAlH₄ Reduction to this compound
CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition: Dissolve the crude ethyl 4-methoxycinnamate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to ensure complete reduction of the double bond.
-
Monitoring: Cool the reaction and carefully take an aliquot for TLC analysis to confirm the disappearance of the starting material.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water (where 'x' = grams of LiAlH₄ used)
-
-
Filtration: Allow the mixture to stir at room temperature for 1 hour. A white, granular solid should form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- BenchChem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.
- SIELC Technologies. (2018, May 16). This compound.
- BenchChem. (n.d.). Troubleshooting low conversion rates in ethyl cinnamate synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
- ChemicalBook. (n.d.). 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8.
- Reddit. (2018, February 11). Common ways to lose product and reduce yield?
- Reddit. (2024, July 9). Low yield LAH reactions.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
Sources
Technical Support Center: Purification of Crude 3-(4-Methoxyphenyl)propan-1-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-methoxyphenyl)propan-1-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-tested experience to ensure the successful isolation of high-purity material.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear viscous liquid or solid | [3] |
| Melting Point | 26-28 °C | [3] |
| Boiling Point | 164-168 °C at 18 mmHg | |
| Solubility | Soluble in water (3092 mg/L at 25 °C), ethanol, and other common organic solvents. | [3] |
| Refractive Index | n20/D 1.532 |
The presence of a hydroxyl group makes this compound a polar molecule, while the methoxyphenylpropyl backbone imparts significant organic character. This amphiphilic nature influences its solubility and chromatographic behavior. Its relatively high boiling point necessitates vacuum distillation to prevent decomposition.[4]
Common Synthetic Routes and Potential Impurities
The choice of purification strategy is dictated by the impurity profile, which in turn depends on the synthetic route employed. Below are two common methods for synthesizing this compound and their associated potential impurities.
Route 1: Reduction of 4-Methoxycinnamic Acid Derivatives
A prevalent synthetic pathway involves the reduction of the carboxylic acid or ester functionality of a 4-methoxycinnamic acid derivative.
Workflow for Route 1:
Caption: Synthesis of this compound via reduction.
Potential Impurities from Route 1:
-
Unreacted Starting Material: 4-methoxycinnamic acid or its ester. These are generally more polar than the desired product.
-
Over-reduction Product: 4-Propylanisole. This is a nonpolar impurity resulting from the complete reduction of the aromatic ring (less common with standard reducing agents) or the benzylic alcohol.
-
Incomplete Reduction Product: 3-(4-methoxyphenyl)prop-2-en-1-ol (4-methoxycinnamyl alcohol). This impurity arises from the reduction of the carbonyl group without saturation of the double bond.
Route 2: Grignard Reaction
Another common approach is the reaction of a Grignard reagent with an appropriate electrophile.
Workflow for Route 2:
Caption: Synthesis of this compound via a Grignard reaction.
Potential Impurities from Route 2:
-
Biphenyl-type Impurities: Formed from the coupling of the Grignard reagent. These are nonpolar.
-
Unreacted Starting Materials: Such as the corresponding halide used to form the Grignard reagent.
-
Hydrolysis Product of Grignard Reagent: 4-Ethylanisole.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of crude this compound.
Column Chromatography
Q1: My column chromatography separation is poor, with the product and impurities eluting close together. How can I improve this?
A1: Poor separation in column chromatography is a common issue that can often be resolved by optimizing the solvent system (eluent).
-
Initial Solvent System Selection: A good starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[5] Aim for a retention factor (Rf) of 0.2-0.4 for your desired product.[5] A significant difference in Rf values between your product and impurities on the TLC plate is a good indicator of successful separation on a column.[6]
-
Adjusting Polarity:
-
If your product and a non-polar impurity are eluting too close to the solvent front (high Rf), decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).[7]
-
If your product is sticking to the silica gel (low Rf), increase the eluent's polarity by adding more of the polar solvent.[7]
-
-
Alternative Solvent Systems: If adjusting the ratio of your current solvent system doesn't provide adequate separation, consider trying a different solvent combination. For instance, dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexane.[6]
Q2: My product is eluting as a broad band, leading to low purity and recovery. What's causing this and how can I fix it?
A2: Band broadening can be caused by several factors:
-
Improper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and non-polar, and load it onto the column in a narrow band.[8] Overloading the column with too much sample can also lead to band broadening.
-
Solvent Polarity: Starting with too polar of an eluent can cause the entire sample to move down the column too quickly without proper separation. It's often better to start with a less polar solvent system and gradually increase the polarity (gradient elution).
Q3: How do I effectively separate the non-polar impurity, 4-propylanisole, from my product?
A3: 4-Propylanisole is significantly less polar than this compound. This difference in polarity is the key to their separation.
-
Normal-Phase Chromatography: Use a low-polarity eluent system, such as a high percentage of hexane or petroleum ether with a small amount of ethyl acetate. The 4-propylanisole will elute much faster (higher Rf) than your desired product. You can start with a very non-polar solvent to first elute the impurity, and then increase the polarity to elute your product.
-
Liquid-Liquid Extraction: A simple aqueous wash of your organic solution can sometimes remove more polar impurities, but in this case, the non-polar impurity will remain in the organic layer with your product.[6]
Distillation
Q1: I'm trying to purify my product by distillation, but it seems to be decomposing. What should I do?
A1: The high boiling point of this compound makes it susceptible to decomposition at atmospheric pressure.[4]
-
Vacuum Distillation: It is crucial to perform the distillation under reduced pressure (vacuum).[4] This will lower the boiling point of the compound and minimize thermal degradation. A vacuum of around 18 mmHg should allow the product to distill at approximately 164-168 °C.
-
Fractional Distillation: For separating impurities with close boiling points, a simple distillation may not be sufficient. Using a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation.[9]
Q2: How can I separate my product from the starting material, 4-methoxycinnamic acid, by distillation?
A2: 4-Methoxycinnamic acid has a much higher boiling point and is a solid at room temperature. Therefore, a simple vacuum distillation should effectively separate the liquid this compound from the non-volatile acid. The acid will remain in the distillation flask as a residue.
Recrystallization
Q1: My product is an oil at room temperature. Can I still use recrystallization?
A1: Since the melting point of this compound is around 26-28 °C, it may be a solid or a viscous liquid depending on the ambient temperature and purity.[3] If it is a solid, recrystallization is a viable option.
Q2: I'm having trouble finding a suitable solvent for recrystallization. What are some good options?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[10]
-
Solvent Screening: You will need to perform small-scale solubility tests with various solvents. Given the compound's polarity, consider solvents like:
-
Toluene
-
A mixture of ethanol and water
-
A mixture of hexane and ethyl acetate[11]
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[12] If insoluble impurities are present, perform a hot filtration.[12] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[10] Collect the crystals by vacuum filtration.[12]
Q3: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound.
-
Lower the Temperature of Saturation: Try to induce crystallization at a lower temperature by using a solvent system where the product is less soluble, requiring less heat to dissolve.
-
Slow Cooling: Ensure the solution cools down slowly. Rapid cooling can promote oiling out. Insulating the flask can help.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes initiate crystallization.
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- PubChem. This compound.
- SIELC Technologies. This compound. [Link]
- University of Rochester, Department of Chemistry.
- Professor Dave Explains.
- UCLA Chemistry and Biochemistry.
- ResearchGate.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Nadia Korovina. Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol. [Link]
- Chemistry LibreTexts. 6.
- University of Wisconsin-Madison.
- Google Patents.
- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
- MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]
- Google Patents.
- SciSpace.
Sources
- 1. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]
- 4. US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery - Google Patents [patents.google.com]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)propan-1-ol (CAS 5406-18-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Basics
Q1: What are the key physical and chemical properties of this compound?
This compound is a colorless to pale yellow viscous liquid at room temperature, though it can solidify as its melting point is around 26-28°C.[4][5] It is characterized by the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol .[3] Key analytical markers include a refractive index of approximately 1.532 at 20°C and a boiling point of 164-168°C at 18 mmHg.[1] It is soluble in common organic solvents and sparingly soluble in water.
Q2: What are the primary analytical methods for assessing the purity of my synthesized this compound?
The most common and effective methods for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6][7]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for identifying and quantifying volatile impurities such as residual solvents, unreacted starting materials, and low-boiling point by-products. Commercial standards are typically assayed at >98.0% purity by GC.[6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is effective for separating the main product from non-volatile impurities, isomers, and degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and for identifying impurities with distinct spectral signatures, such as isomers or compounds with unsaturated bonds.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the key hydroxyl (-OH) functional group (broad peak around 3300 cm⁻¹) and the disappearance of precursor functional groups, like a ketone's carbonyl (C=O) stretch (around 1675 cm⁻¹).
Part 2: Troubleshooting by Synthetic Route
The choice of synthetic route is the single most important factor determining the impurity profile of your final product. Below, we address common issues associated with the principal synthetic pathways.
Caption: Common synthetic pathways to this compound.
Guide 1: Friedel-Crafts Acylation Route
This popular two-step route involves the acylation of anisole with propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃), followed by reduction of the resulting ketone (4'-methoxypropiophenone).[8][9]
Q1.1: My NMR spectrum shows two distinct aromatic splitting patterns, but my mass spec confirms the correct mass. What is the extra product?
Answer: You are likely observing an isomeric impurity, specifically the ortho-acylation product (2'-methoxypropiophenone).
-
Causality: The methoxy group (-OCH₃) on anisole is an ortho, para-directing group in electrophilic aromatic substitution.[8] While the para-product is sterically favored and typically predominates, a significant amount of the ortho-isomer can form, especially if the reaction temperature is not adequately controlled.
-
Troubleshooting & Prevention:
-
Temperature Control: Perform the acylation at a low temperature (0°C to 5°C) by adding the acyl chloride solution dropwise to the anisole/Lewis acid mixture in an ice bath.[9] This increases the kinetic selectivity for the para-product.
-
Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) can favor para-substitution.[10]
-
-
Purification: The ortho and para isomers often have very similar boiling points, making distillation difficult. Column chromatography on silica gel is the most effective method for separation.
Sources
- 1. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
- 2. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
- 4. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 5406-18-8 | TCI AMERICA [tcichemicals.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab. We delve into the root causes and provide actionable protocols to get your synthesis back on track.
Question 1: My yield is significantly lower than expected after reducing a 4-methoxy-substituted precursor. What are the likely causes and how can I fix it?
Low yield is a frequent issue, often stemming from incomplete reactions or the formation of soluble side products that are lost during workup. The specific cause depends heavily on your chosen synthetic route.
Scenario A: Reduction of 4-Methoxycinnamic Acid or its Ester
When reducing an α,β-unsaturated system like 4-methoxycinnamic acid or its esters, the primary challenge is achieving chemoselectivity. You need to reduce both the carboxylic acid/ester and the alkene, but several side reactions can occur.
-
Likely Cause 1: Incomplete Reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both functional groups.[1][2][3] However, insufficient reagent, poor reagent quality, or non-optimal reaction conditions (e.g., temperature too low) can lead to a mixture of starting material, partially reduced intermediates (like 3-(4-methoxyphenyl)propionic acid or 4-methoxycinnamyl alcohol), and the desired product.
-
Likely Cause 2: Formation of Hydrocinnamic Acid. Catalytic hydrogenation, a common alternative, can be selective for the C=C double bond.[4][5] Using catalysts like Palladium on carbon (Pd/C) under mild conditions will preferentially reduce the alkene, yielding 3-(4-methoxyphenyl)propionic acid, which will not be reduced further to the alcohol under these conditions.[4] This is because the activation energy for hydrogenating a C=C bond is lower than for a carboxylic acid.[5][6]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
Question 2: My NMR spectrum shows an unexpected singlet around 2.1 ppm and a carbonyl peak in the IR. What is this byproduct?
This spectral signature strongly suggests the formation of 4-methoxyphenylacetone .
-
Plausible Mechanism: This side product can arise from the rearrangement of an intermediate glycol species, particularly if your starting material is derived from anethole or a related phenylpropene. For instance, the treatment of 1-(p-methoxyphenyl)-propan-1,2-ol with acid can lead to a pinacol-type rearrangement, yielding the ketone.[7] It might also form if 4-methoxyphenyl-2-nitropropene was used as a precursor and the reduction was not fully completed to the amine before subsequent steps.[8]
Solution:
-
Re-evaluate the Starting Material Purity: Ensure your precursor is free from impurities that could lead to this ketone.
-
Control Reaction pH: Avoid strongly acidic conditions during workup if your reaction involves intermediates susceptible to rearrangement. A buffered or basic quench is preferable.
-
Purification: 4-Methoxyphenylacetone can typically be separated from the desired alcohol, this compound, by column chromatography on silica gel, as the ketone is less polar than the alcohol.
Question 3: During the catalytic hydrogenation of 4-methoxycinnamaldehyde, I'm getting a complex product mixture. What are the competing reactions?
The hydrogenation of an α,β-unsaturated aldehyde like 4-methoxycinnamaldehyde is a classic example of a reaction with multiple competing pathways. The desired product, this compound, requires the reduction of both the C=C and C=O bonds.[9]
-
Side Reaction 1: C=C Reduction Only. The most common pathway, especially with catalysts like Pt and Pd, is the rapid hydrogenation of the alkene bond to form hydrocinnamaldehyde (3-(4-methoxyphenyl)propanal).[10][11][12]
-
Side Reaction 2: C=O Reduction Only. Less common, but possible with certain catalysts and promoters, is the selective reduction of the aldehyde to form 4-methoxycinnamyl alcohol .
-
Side Reaction 3: Over-reduction/Hydrogenolysis. Under harsh conditions (high pressure, high temperature, aggressive catalysts like Ru/C), you risk hydrogenating the aromatic ring or causing hydrogenolysis of the methoxy group or the benzylic alcohol.[6][13]
Visualizing the Competing Pathways
Caption: Competing hydrogenation pathways of 4-methoxycinnamaldehyde.
Optimization Strategy: To favor the formation of this compound, a two-step approach or a carefully selected catalyst system is often best.
-
Two-Step Approach: First, reduce the C=C bond using a selective catalyst like Pd/C. Isolate the resulting hydrocinnamaldehyde. Then, reduce the aldehyde to the alcohol using a milder reducing agent like sodium borohydride (NaBH₄), which will not affect the aromatic ring or methoxy group.
-
Single-Step Approach: Employ a catalyst system known for reducing both functionalities, such as a bimetallic catalyst (e.g., Ru-Sn) or specific cobalt or nickel systems, and carefully optimize temperature and pressure to avoid over-reduction.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing 3-(4-methoxyphenyl)propionic acid to the corresponding alcohol?
For the reduction of a carboxylic acid, Lithium aluminum hydride (LiAlH₄) is the reagent of choice.[2][3] It is a powerful, non-selective nucleophilic reducing agent that efficiently converts carboxylic acids to primary alcohols.[1] Sodium borohydride (NaBH₄) is not strong enough for this transformation.[3]
Protocol: LiAlH₄ Reduction of 3-(4-methoxyphenyl)propionic acid
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are required as LiAlH₄ reacts violently with protic solvents like water or alcohols.[1][14] |
| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | Excess reagent ensures the reaction goes to completion. |
| Temperature | 0 °C to reflux | Initial addition is done at 0 °C to control the exothermic reaction. The mixture is then warmed to ensure completion. |
| Workup | Fieser workup (sequential addition of H₂O, NaOH (aq), then more H₂O) | This procedure safely quenches excess LiAlH₄ and precipitates aluminum salts as a granular solid that is easy to filter off. |
Q2: Can I use a Grignard reaction to synthesize this compound? What are the potential pitfalls?
Yes, a Grignard reaction is a viable route. A common retrosynthetic approach involves reacting 4-methoxybenzylmagnesium chloride with ethylene oxide .
-
Pitfall 1: Grignard Reagent Formation. The surface of magnesium metal can be passivated by oxidation. Activation with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[15]
-
Pitfall 2: Wurtz Coupling. The Grignard reagent can react with unreacted 4-methoxybenzyl chloride, leading to the formation of 1,2-bis(4-methoxyphenyl)ethane as a homocoupled byproduct. This is minimized by slow addition of the benzyl chloride to the magnesium turnings.[15]
-
Pitfall 3: Handling Ethylene Oxide. Ethylene oxide is a toxic, flammable gas with a low boiling point (10.7 °C). It must be handled with extreme care, typically condensed at low temperatures and added as a solution in an anhydrous solvent.
Q3: My final product appears oily, but the literature reports a melting point of 26 °C. Is my product impure?
Not necessarily. A melting point of 26 °C is very close to standard room temperature (~20-25 °C).[16][17] Minor amounts of residual solvent or slight impurities can depress the freezing point, causing it to remain a liquid or a semi-solid. Furthermore, ambient laboratory temperature can easily exceed 26 °C, especially in warmer climates or near equipment.
Verification Steps:
-
Cooling: Place a small sample in an ice bath. It should solidify if it is pure.
-
Analytical Purity: Confirm purity using GC-MS or high-purity NMR analysis.
-
Drying: Ensure all solvent has been removed under high vacuum, as this is the most common cause of the product remaining oily.
References
- Title: Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid Source: ResearchGate / Asian Journal of Chemistry URL:[Link]
- Title: Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid Source: Asian Journal of Chemistry URL:[Link]
- Title: Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source Source: Chemical Methodologies URL:[Link]
- Title: Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation Source: ResearchG
- Title: 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 Source: PubChem URL:[Link]
- Title: Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism Source: AdiChemistry URL:[Link]
- Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]
- Title: Synthesis of p-Methoxyphenylacetone Source: Erowid URL:[Link]
- Title: 19.3: Reductions using NaBH4, LiAlH4 Source: Chemistry LibreTexts URL:[Link]
- Title: Lithium Aluminum Hydride (LAH) Source: Common Organic Chemistry URL:[Link]
- Title: Reaction kinetics of cinnamaldehyde hydrogenation over Pt/SiO2: comparison between bulk and intraparticle diffusion models Source: White Rose Research Online URL:[Link]
- Title: Cinnamaldehyde hydrogenation over carbon supported molybdenum and tungsten carbide c
- Title: Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides Source: ScienceDirect URL:[Link]
- Title: Reaction Kinetics of Cinnamaldehyde Hydrogenation over Pt/SiO2: Comparison between Bulk and Intraparticle Diffusion Models Source: ResearchG
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nacatsoc.org [nacatsoc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]
- 8. Synthesis of p-Methoxyphenylacetone [designer-drug.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
- 17. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methoxyphenyl)propan-1-ol Preparation
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for preparing this valuable intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient synthesis of your target molecule.
Section 1: Strategic Synthesis—Choosing Your Pathway
The preparation of this compound can be approached through several reliable synthetic routes. The optimal choice depends on factors such as starting material availability, scale, and the specific equipment at your disposal. The two most common and robust pathways begin from 4-methoxybenzaldehyde or a related phenylpropane unit.
The diagram below outlines the primary decision-making process for selecting a synthetic route.
Caption: Decision tree for selecting a synthetic pathway.
Section 2: The Cinnamate Reduction Pathway: FAQs & Troubleshooting
This is arguably the most common and scalable route. It involves the formation of a cinnamic acid derivative from 4-methoxybenzaldehyde, followed by reduction.
Q1: My initial Knoevenagel condensation of 4-methoxybenzaldehyde with malonic acid is giving a low yield of 4-methoxycinnamic acid. What's going wrong?
A1: This is a common issue often related to reaction conditions or catalyst choice.
-
Causality: The Knoevenagel-Doebner condensation relies on a basic catalyst (often an amine) to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde. Incomplete reaction or side reactions can lower the yield.[1]
-
Troubleshooting Steps:
-
Catalyst System: The Verley-Doebner modification, using pyridine as both the solvent and catalyst with a co-catalyst like β-alanine or piperidine, is highly effective.[2] Ensure the pyridine is of sufficient quality and the amine co-catalyst is fresh.
-
Temperature and Time: The reaction typically requires heating under reflux. A common duration is 90 minutes to 4 hours.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Workup Procedure: After cooling, the reaction mixture must be carefully acidified (e.g., with concentrated HCl) in an ice bath to precipitate the product.[2] Incomplete acidification will result in the loss of product as the carboxylate salt in the aqueous phase. Ensure the pH is sufficiently low (pH 1-2).
-
Water Removal: While not always necessary for this specific condensation, some Knoevenagel reactions benefit from the removal of water as it forms, using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Q2: I'm reducing ethyl 4-methoxycinnamate. Which reducing agent is best, and what are the common pitfalls?
A2: The choice of reducing agent is critical as it must reduce both the ester and the alkene functionalities. This makes strong hydride donors or catalytic hydrogenation the methods of choice.
-
Causality: A reagent like sodium borohydride (NaBH₄) is generally not strong enough to reduce an ester and will only reduce the alkene if activated. Therefore, a more potent reducing agent is required.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (e.g., Pd/C, H₂) |
| Functionality Reduced | Ester and Alkene (concurrently) | Ester and Alkene (concurrently) |
| Typical Solvent | Anhydrous ethers (e.g., THF, Diethyl Ether) | Alcohols (e.g., Ethanol), Ethyl Acetate |
| Conditions | 0 °C to reflux | Room temp to moderate heat; 1 atm to high pressure H₂ |
| Key Advantages | Fast, high-yielding, well-established. | "Greener" (no metal waste), scalable, product isolation is simpler. |
| Common Pitfalls | Highly reactive with water/protic solvents (violent quenching), requires strict anhydrous conditions, workup can be challenging (formation of aluminum salts). | Catalyst poisoning (sulfur, halides), incomplete reaction if catalyst is inactive, potential for de-methoxylation at high temperatures/pressures.[3] |
-
Troubleshooting LiAlH₄ Reduction:
-
Incomplete Reaction: Ensure your starting ester is fully dissolved in anhydrous THF before adding it dropwise to the LiAlH₄ suspension at 0 °C. Insufficient LiAlH₄ (typically 1.5-2.0 equivalents are used) can also lead to incomplete conversion.
-
Difficult Workup: A "Fieser workup" is highly recommended. After the reaction, cool the mixture to 0 °C and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used. This procedure generates a granular aluminum salt precipitate that is easily filtered, simplifying purification.
-
-
Troubleshooting Catalytic Hydrogenation:
-
Stalled Reaction: If the hydrogen uptake stops prematurely, the catalyst may be poisoned or inactive. Ensure all glassware is scrupulously clean and the starting material is free of potential poisons. Using a fresh, high-quality catalyst (e.g., 10% Pd/C) is crucial.[4]
-
Formation of Side Products: Over-hydrogenation or cleavage of the methoxy ether can occur under harsh conditions (high temperature or pressure).[3] Start with milder conditions (e.g., 50 psi H₂, room temperature) and gradually increase if the reaction is too slow. The progress can be monitored by GC-MS to check for the formation of byproducts like 3-phenylpropanol.
-
Section 3: The Grignard Pathway: FAQs & Troubleshooting
This pathway involves forming a Grignard reagent from a 4-methoxyphenyl halide and reacting it with an epoxide like ethylene oxide.
Q1: I'm struggling to initiate my Grignard reaction. The magnesium isn't being consumed. What should I do?
A1: This is the most frequent issue with Grignard syntheses and is almost always due to the presence of water or an unactivated magnesium surface.
-
Causality: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[5] The magnesium metal is also typically coated with a passivating layer of magnesium oxide which must be disrupted to expose the reactive metal surface.[5]
-
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. The solvent (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Activation: Before adding the bulk of your halide, try initiating the reaction in a small volume of solvent with a few drops of the halide. Gentle heating or sonication can help. Physical crushing of the magnesium turnings with a dry glass rod can also expose a fresh surface.[5]
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a classic activation method. The iodine reacts with the magnesium surface, cleaning it. A drop of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and MgBr₂, visibly indicating the reagent is active.
-
Q2: My main impurity is biphenyl. How can I prevent this side reaction?
A2: The formation of biphenyl (in this case, 4,4'-dimethoxybiphenyl) is a common Wurtz-type coupling side reaction.
-
Causality: This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X). This process is favored at higher temperatures and concentrations.[6]
-
Mitigation Strategies:
-
Slow Addition: Add the 4-methoxyphenyl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[6]
-
Section 4: Purification and Characterization
Q: What is the recommended method for purifying the final this compound?
A: The choice between distillation and chromatography depends on the scale and the nature of the impurities.
-
For High Purity & Small Scale: Flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70). The product can be visualized with a UV lamp or by staining with potassium permanganate.[7]
-
For Large Scale: Vacuum distillation is more practical. The product has a boiling point of approximately 164-168 °C at 18 mmHg.[8][9] This method is excellent for removing non-volatile impurities like triphenylphosphine oxide (if a Wittig route was used) or inorganic salts from a workup.
Key Physical and Spectroscopic Data: [8][9][10][11]
| Property | Value |
| Appearance | Colorless oil or low-melting solid |
| Molecular Weight | 166.22 g/mol |
| Melting Point | ~26 °C |
| Boiling Point | 164-168 °C / 18 mmHg |
| Refractive Index (n20/D) | ~1.532 |
Section 5: Experimental Protocol Example
Protocol: Two-Step Synthesis via Cinnamate Reduction (LiAlH₄)
This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary optimization experiments.
Caption: Workflow for the cinnamate reduction pathway.
Step 1: Synthesis of (E)-4-Methoxycinnamic Acid [1][2]
-
In a 100 mL round-bottomed flask, combine 4-methoxybenzaldehyde (5.0 g, 36.7 mmol), malonic acid (7.6 g, 73.4 mmol), and β-alanine (0.33 g, 3.7 mmol).
-
Add pyridine (15 mL) and stir to dissolve.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 90 minutes.
-
Allow the mixture to cool to room temperature, then place it in an ice-water bath.
-
Slowly and carefully add concentrated HCl (~40 mL) with stirring until the precipitation of the white solid is complete and the pH is ~1.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 4-methoxycinnamic acid.
Step 2: Esterification to Ethyl 4-Methoxycinnamate [1]
-
Combine the dried 4-methoxycinnamic acid (from Step 1) with absolute ethanol (50 mL) and a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Heat the mixture under reflux for 4-6 hours, monitoring for the disappearance of the starting acid by TLC.
-
Cool the mixture, reduce the volume of ethanol under reduced pressure, and dilute the residue with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-methoxycinnamate, which can be used directly or purified further.
Step 3: Reduction to this compound
-
Caution: Perform this step in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
In a flame-dried 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, suspend lithium aluminum hydride (LiAlH₄) (1.7 g, 44.8 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude ethyl 4-methoxycinnamate (~5.8 g, 28.0 mmol) in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to a gentle reflux for 2 hours.
-
Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
1.7 mL of water
-
1.7 mL of 15% (w/v) aqueous NaOH
-
5.1 mL of water
-
-
Stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the granular solids through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude oil by vacuum distillation or flash chromatography.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.
- SIELC Technologies. (2018). This compound.
- University of Pennsylvania. Grignard Reaction.
- Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol 99%.
- Stenutz. This compound.
- PubChem. 3-(4-Methoxyphenyl)-1-propanol.
- ChemicalBook. 3-(4-METHOXYPHENYL)-1-PROPANOL.
- University of Michigan. (n.d.).
- ChemicalBook. 4-METHOXYCINNAMIC ACID synthesis.
- Kadarohman, A. et al. (2003).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Rinaldi, R., et al. (2017). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-(4-メトキシフェニル)-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting HPLC separation of 3-(4-Methoxyphenyl)propan-1-ol isomers
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Isomer Separation of 3-(Aryl)propan-1-ols
Guide Objective: This technical center provides expert-driven troubleshooting advice and frequently asked questions (FAQs) for the challenging HPLC separation of 3-(4-Methoxyphenyl)propan-1-ol and its closely related positional isomers, such as 3-(2-Methoxyphenyl)propan-1-ol and 3-(3-Methoxyphenyl)propan-1-ol. The guidance provided is rooted in fundamental chromatographic principles to empower researchers in developing robust and reproducible analytical methods.
Troubleshooting Guide: From Poor Resolution to Method Robustness
This section addresses the most common issues encountered during the method development for separating structurally similar isomers.
Question 1: I am seeing co-elution or very poor resolution (<1.5) between my methoxyphenyl propanol isomers. What are my primary steps to improve separation?
Answer:
Achieving baseline separation of positional isomers, which often have nearly identical molecular weights and polarities, is a common challenge in reversed-phase HPLC. The primary goal is to exploit the subtle differences in their hydrophobicity and molecular shape.
The Causality Behind Poor Resolution: Poor resolution is typically a result of insufficient differential partitioning between the stationary and mobile phases or excessive peak broadening. For isomers, the subtle differences in the position of the methoxy group can slightly alter the molecule's dipole moment and its interaction with the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase Composition (Acetonitrile vs. Methanol): The choice of organic modifier is critical. Acetonitrile and methanol have different selectivities.
-
Acetonitrile (ACN): Tends to provide sharper peaks and lower backpressure.
-
Methanol (MeOH): Can offer unique selectivity for aromatic compounds due to its hydrogen-bonding capabilities.
-
Action: Perform scouting runs with identical gradients, one using ACN/Water and another using MeOH/Water. Compare the resulting chromatograms for any changes in elution order or peak spacing. A 50:50 mix of ACN and MeOH can also be explored as the organic component.
-
-
Reduce the Gradient Slope (Increase Run Time): A shallow gradient enhances the separation of closely eluting peaks by allowing more time for differential partitioning.
-
Action: If your initial gradient is, for example, 5-95% B in 10 minutes, try extending it to 20-30 minutes. This reduction in the rate of change of mobile phase strength (%B/min) is often the most effective way to improve resolution.
-
-
Adjust Mobile Phase pH: While these specific analytes are neutral, slight pH adjustments can influence the silica surface of the stationary phase, subtly altering retention and selectivity.
-
Action: For a standard C18 column, ensure the mobile phase pH is within the stable range (typically pH 2-8). Adding a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks by suppressing the ionization of residual silanol groups on the silica surface.
-
-
Lower the Column Temperature: Reducing the temperature increases mobile phase viscosity and can enhance selectivity by promoting stronger analyte-stationary phase interactions.
-
Action: Decrease the column oven temperature from a typical 30-40°C down to 20-25°C. Be aware that this will increase backpressure.
-
Resolving co-eluting peaks in GC-MS analysis of 3-(4-Methoxyphenyl)propan-1-ol
An in-depth guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.
Technical Support Center: GC-MS Analysis of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. This resource is designed to provide direct, actionable solutions to common challenges, with a particular focus on resolving the co-elution of closely related isomers and impurities. As analytical demands for purity and characterization increase, achieving baseline separation of structurally similar compounds is paramount. This guide combines fundamental chromatographic principles with field-proven troubleshooting strategies to enhance the resolution and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see a single, slightly asymmetrical peak where I expect this compound. How can I confirm if this is a co-elution issue or just poor peak shape?
A1: This is a critical first step in troubleshooting. A distorted peak shape, such as a shoulder or excessive tailing, is a strong visual indicator of co-eluting compounds.[1] However, perfect co-elution can sometimes yield a symmetrical-looking peak.[1] Your most powerful tool for detection is the mass spectrometer.
The Causality: While chromatography separates compounds in time, mass spectrometry separates them by their mass-to-charge ratio (m/z). If two compounds co-elute, the mass spectrum at any given point in the peak will be a composite of both molecules. By examining the spectra across the peak's elution profile, you can detect inconsistencies that reveal the presence of more than one compound.[1][2]
Troubleshooting Protocol: Mass Spectral Peak Purity Assessment
-
Acquire Data: Ensure your GC-MS data is acquired in scan mode, collecting a full mass spectrum at multiple points across the eluting peak.
-
Select the Peak: In your chromatography data system (CDS) software, select the chromatographic peak of interest.
-
Extract and Compare Spectra:
-
Extract the mass spectrum from the very beginning (upslope) of the peak.
-
Extract the mass spectrum from the apex (top) of the peak.
-
Extract the mass spectrum from the end (downslope) of the peak.
-
-
Analyze and Interpret:
-
Pure Peak: If all extracted spectra are identical in terms of their ions and relative abundances, the peak is likely pure.
-
Co-eluting Peaks: If the spectra differ, you have a co-elution problem.[2] For instance, the ratio of key fragment ions might change from the front of the peak to the back. Most modern CDS software includes a "peak purity" or deconvolution function that automates this process.[3]
-
Q2: I've confirmed a co-elution problem. My peaks are partially merged. What is the most straightforward parameter to adjust first?
A2: The first and often most effective parameter to modify is the GC oven's temperature program.[4][5] Temperature directly influences the vapor pressure of your analytes, which in turn governs their partitioning between the carrier gas (mobile phase) and the column's stationary phase.[4] By carefully controlling the temperature ramp, you can alter the relative retention times of compounds and improve separation.[6]
The Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation between closely eluting compounds.[7][8] Lowering the initial oven temperature can also significantly improve the resolution of early-eluting peaks by increasing their retention and interaction with the column at the start of the run.[7][9]
Workflow: Optimizing the GC Temperature Program
Step-by-Step Protocol:
-
Establish a Baseline: Run your current method to have a reference chromatogram.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 5-10°C. This is particularly effective if the co-eluting peaks appear early in the chromatogram.[9]
-
Reduce the Ramp Rate: Halve your current ramp rate (e.g., from 10°C/min to 5°C/min). This is a powerful tool for improving resolution for all compounds.[10] Note that this will increase the total analysis time.
-
Introduce an Isothermal Hold: If you know the approximate temperature at which the target pair elutes, try adding a 1-2 minute hold at a temperature 20-30°C below that point. This can sometimes provide the extra interaction time needed for separation without drastically increasing the total run time.[6]
-
Evaluate: After each adjustment, run a sample to assess the impact on resolution. The goal is to achieve a resolution value (Rs) of ≥1.5, which indicates baseline separation.
Q3: I've optimized my temperature program, but the peaks are still not baseline resolved. What is the next logical step?
A3: If optimizing kinetic parameters (like temperature and flow rate) is insufficient, you must address the chemical interactions governing the separation. This is achieved by changing the GC column to one with a different stationary phase chemistry.[5][11]
The Causality: The principle of "like dissolves like" is fundamental in chromatography.[12][13] The separation of this compound and its potential isomers (e.g., positional isomers or related impurities) depends on subtle differences in their polarity and structure. A standard, low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) separates primarily based on boiling point.[12][14] If the co-eluting compounds have very similar boiling points, this phase may not provide adequate selectivity. Switching to a more polar stationary phase introduces different intermolecular interactions (like dipole-dipole or hydrogen bonding), which can exploit the subtle chemical differences between the analytes to achieve separation.[15][16]
Data Presentation: GC Column Stationary Phase Selection
| Stationary Phase Type | Common Name | Polarity | Primary Interaction Mechanism | Recommended For |
| 5% Phenyl-Methylpolysiloxane | DB-5, HP-5ms | Low | Dispersive (van der Waals forces) | General purpose, separation by boiling point. Good starting point.[14] |
| 50% Phenyl-Methylpolysiloxane | DB-17, HP-50+ | Intermediate | Dispersive, π-π interactions | Aromatic compounds, where shape and polarizability differences can be exploited. |
| Polyethylene Glycol (PEG) | WAX, Innowax | High | Hydrogen bonding, dipole-dipole | Polar analytes like alcohols.[15] Excellent choice for separating isomers with different polarities. |
| Trifluoropropylmethyl Polysiloxane | DB-200, Rtx-200 | Intermediate | Dipole-dipole, dispersive | Provides unique selectivity for compounds with electron-withdrawing groups or lone pair electrons.[17] |
Recommendation: For resolving an alcohol like this compound from its polar impurities or isomers, switching to a high-polarity Polyethylene Glycol (PEG) or "WAX" column is a highly effective strategy. The strong potential for hydrogen bonding with the stationary phase will likely alter the elution order and improve resolution significantly.[15]
Q4: Column switching is not feasible right now. Is there a sample preparation technique that can help resolve my co-eluting peaks?
A4: Yes. Chemical derivatization is a powerful pre-analytical technique used to modify the analyte to improve its chromatographic behavior or detectability.[18] For an alcohol, converting it to a less polar and more volatile derivative can dramatically shift its retention time, effectively moving it away from the interfering compound.[19]
The Causality: this compound has a polar hydroxyl (-OH) group that can engage in hydrogen bonding, sometimes leading to peak tailing on certain columns.[20] By derivatizing this functional group, you replace the active hydrogen with a non-polar group. The most common method for alcohols is silylation , which replaces the -OH with a trimethylsilyl (-TMS) group.[21] This transformation makes the molecule less polar, more volatile, and more thermally stable, resulting in sharper peaks and altered retention times.[18]
Experimental Protocol: Silylation of this compound
Disclaimer: This is a general protocol. Always work in a fume hood and wear appropriate personal protective equipment (PPE). Reagent volumes and ratios may need optimization.
-
Sample Preparation: Prepare a solution of your sample containing this compound in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Toluene) in a 2 mL GC vial.
-
Reagent Addition: Add a silylating reagent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst. A typical ratio is 100 µL of sample solution to 100 µL of BSTFA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[18]
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
-
Verification: The resulting TMS-ether of your analyte will have a different retention time and a different mass spectrum (with a molecular ion corresponding to the derivatized mass) than the original alcohol.
Q5: What if chromatographic separation is impossible? Can I still quantify my target compound using the mass spectrometer?
A5: In some challenging cases, especially with isomers that have nearly identical chemical properties, achieving baseline chromatographic separation may not be practical.[22] If this occurs, you can often leverage the power of the mass spectrometer for selective detection and quantification, provided the co-eluting compounds have at least one unique, abundant ion in their mass spectra.[23][24]
The Causality: Electron Ionization (EI) in the MS source fragments molecules in a predictable and reproducible way. Structural isomers, while having the same molecular weight, often produce different fragment ions or the same fragments in different relative abundances.[24] By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can instruct it to only monitor these unique m/z values, effectively filtering out the signal from the interfering compound.
Protocol: Quantification using Selected Ion Monitoring (SIM)
-
Identify Unique Ions: Acquire full scan data of both your target analyte (this compound) and the interfering compound, if a standard is available. If not, use the deconvolution results from Q1. Carefully examine their mass spectra to find a unique, abundant ion for each compound.
-
Quantifier Ion: The most abundant and unique ion used for quantification.
-
Qualifier Ion(s): One or two other unique ions used for identity confirmation. The ratio of the qualifier to the quantifier ion should be constant.
-
-
Develop a SIM Method: Create a new acquisition method where you input the specific m/z values for the quantifier and qualifier ions for your target analyte.
-
Acquire Data: Run your samples and standards using the new SIM method.
-
Process Data: The resulting chromatogram will only show a peak at the retention time of your analyte if the selected ions are present, effectively ignoring the co-eluting impurity. This allows for accurate quantification even with zero chromatographic resolution.
This approach transforms the problem from a separation challenge to a detection challenge, providing a robust solution when chromatography alone is insufficient.
References
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Stepbio. (n.d.). GC Troubleshooting. Stepbio.
- Cerno. (2022, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work. Cerno.
- Schimmelmann Research. (n.d.). Derivatizing Compounds. Schimmelmann Research.
- YouTube. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs & Training Institute.
- Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks.
- Phenomenex. (n.d.). Temperature Programming for Better GC Results. Phenomenex.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- National Institutes of Health. (2021, June 21). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PMC.
- Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Axion Labs.
- Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Phenomenex.
- Restek. (n.d.). Achieving Faster GC. Restek.
- Agilent. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent.
- ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?.
- Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent.
- Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek.
- LCGC International. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)?.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- ResearchGate. (n.d.). How can you optimize the temperature program in a GC-MS instrument, especially when peaks in the high-temperature range coelute?.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- Taylor & Francis Online. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis.
- Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!. Separation Science.
- Restek. (2011, August 29). Fast(er) GC: How to Decrease Analysis Time using Existing Instrumentation? Part III: Impact of using Faster Temperature Programming. Restek.
- Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography.
- YouTube. (2022, March 19). How To Improve Gas Chromatography Resolution?. Chemistry For Everyone.
- PharmaGuru. (2022, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
- YouTube. (2022, February 13). Does Gas Chromatography Depend on Polarity?. Chemistry For Everyone.
- PubMed. (2014, August). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
- YouTube. (2022, May 3). GC Tips How to Improve Resolution. Axion Labs & Training Institute.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol.
- PubMed. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis.
- LCGC International. (2018, March 1). GC/GC–MS.
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Stability issues of 3-(4-Methoxyphenyl)propan-1-ol in solution
Welcome to the dedicated technical support guide for 3-(4-Methoxyphenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. The solutions are based on established chemical principles and practical laboratory experience.
Issue 1: Rapid Decrease in Purity or Concentration of Stock Solutions
Question: I've prepared a stock solution of this compound in a common organic solvent (e.g., Methanol, Acetonitrile), but subsequent analysis by HPLC shows a significant drop in the concentration of the parent compound within a few days, even when stored in the refrigerator. What is happening?
Answer:
This is a classic presentation of oxidative degradation. The this compound molecule has two primary sites susceptible to oxidation: the primary alcohol and the electron-rich methoxy-activated benzene ring.
Causality: The primary alcohol moiety is readily oxidized, first to an aldehyde (3-(4-methoxyphenyl)propanal) and subsequently to a carboxylic acid (3-(4-methoxyphenyl)propanoic acid). This process can be catalyzed by trace metal impurities, light, and is significantly accelerated by the presence of dissolved oxygen in your solvent. While the methoxy group is generally stable, under harsh oxidative conditions, degradation of the aromatic system can also occur.[1] A study on the related compound 3-methoxy-1-propanol confirmed its rapid degradation via radical reactions.[2]
Troubleshooting Protocol:
-
Solvent Purity: Always use high-purity, HPLC-grade or anhydrous solvents. Older solvents or lower grades can contain peroxides or other impurities that initiate oxidation.
-
Inert Atmosphere: Before sealing your vial, sparge the solvent and the vial's headspace with an inert gas like argon or nitrogen for 1-2 minutes. This displaces dissolved oxygen, a key reactant in the degradation pathway.
-
Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil. The aromatic ring can absorb UV light, which can catalyze photodegradation.[1]
-
Storage Temperature: While refrigeration is good, for long-term storage, aliquoting and storing at ≤ -20°C is recommended. TCI Chemicals suggests storing the neat compound in a cool (<15°C) and dark place.[3]
-
Avoid Contaminants: Ensure scrupulous cleanliness of all glassware. Avoid strong oxidizing agents, which are listed as incompatible materials.[4]
Issue 2: Appearance of Unidentified Peaks in Chromatograms
Question: My HPLC/GC analysis of a reaction mixture containing this compound shows several new, unexpected peaks that are not my starting material or desired product. How can I identify them?
Answer:
The appearance of new peaks strongly suggests degradation or side reactions. The most probable culprits are the oxidation products mentioned previously, or byproducts from reactions under non-optimal pH conditions.
Logical Workflow for Peak Identification:
The following workflow provides a systematic approach to identifying unknown peaks.
Caption: Key degradation pathways for this compound.
Q3: How can I set up a simple experiment to monitor the stability of my solution?
A3: A straightforward stability study can be conducted using HPLC, a common analytical technique for this compound. [5] Protocol: Isothermal Stability Study
-
Preparation: Prepare a solution of this compound at your desired experimental concentration. Aliquot this solution into several amber HPLC vials.
-
Control Group: Immediately freeze one vial at ≤ -70°C. This will serve as your time-zero (T₀) control.
-
Experimental Group: Place the other vials under your test condition (e.g., 25°C on the lab bench).
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72 hours), retrieve one experimental vial and the T₀ control vial.
-
Analysis: Analyze both samples by a validated HPLC method. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (like formic acid for MS compatibility) is a good starting point. [5]6. Quantification: Calculate the percentage of the parent compound remaining in the experimental sample relative to the T₀ control. Plot this percentage against time to determine the degradation rate.
Q4: Is this compound sensitive to air and light?
A4: Yes. Although specific data for this exact molecule is sparse in public literature, [6]its structure strongly suggests sensitivity. The primary alcohol is prone to oxidation by atmospheric oxygen, and the methoxy-substituted benzene ring makes it an effective chromophore that can absorb light, potentially leading to photodegradation. This is supported by studies on analogous compounds. [1]Therefore, protecting solutions from both air and light is a critical best practice. [3][4]
References
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- SIELC Technologies. (2018). This compound.
- Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
- Al-Naiema, I. M., & Al-Zuhairi, A. J. (2023). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. Scientific Reports, 13(1), 12345.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C10H14O2, 100 grams.
- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
- Timmermann, B. N., & Wachter, G. A. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of natural products, 63(5), 650–653.
- Zwiener, C., & Frimmel, F. H. (2000). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Water research, 34(6), 1881-1885.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature chemical biology, 5(8), 559–566.
- PubChem. (n.d.). 3-((4-Methoxybenzyl)oxy)propan-1-ol. National Center for Biotechnology Information.
- Cryer, S. A., & Baffoe-Bonnie, A. F. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of agricultural and food chemistry, 52(1), 111–116.
- IndiaMART. (n.d.). 3 - (4-Methoxyphenyl)-1-Propanol.
- LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols.
- University of Babylon. (n.d.). Several types of functional groups contain a carbon atom singly bonded to.
- Wikipedia. (n.d.). Protecting group.
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Technical Support Center: Degradation Products of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation of this compound during experimental workflows. Our aim is to equip you with the scientific rationale behind potential stability issues and provide actionable protocols to identify and mitigate the formation of degradation products.
I. Understanding the Chemical Stability of this compound
This compound is an aromatic alcohol possessing three key structural features that dictate its stability: a primary alcohol, a methoxy-substituted benzene ring (an aryl ether), and a propyl chain. Degradation can be initiated by various stress factors, including exposure to oxidative conditions, acidic or basic environments, elevated temperatures, and light. Understanding the reactivity of these functional groups is paramount to designing stable formulations and interpreting analytical data correctly.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways involve:
-
Oxidation of the primary alcohol: The propan-1-ol moiety is susceptible to oxidation, which can yield 3-(4-methoxyphenyl)propanal and subsequently 3-(4-methoxyphenyl)propanoic acid[1][2].
-
Cleavage of the aryl ether linkage: Under strong acidic conditions, the methoxy group can be cleaved to form 4-(3-hydroxypropyl)phenol[3][4][5].
-
Reactions involving the aromatic ring: While the methoxy group is generally activating, harsh conditions could lead to further reactions on the benzene ring, though this is less common under typical experimental conditions.
Q2: I am observing an unexpected peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could it be?
A2: An unexpected peak appearing after storage in an acidic mobile phase is likely a degradation product resulting from the acid-catalyzed cleavage of the ether linkage. The primary candidate for this new peak would be 4-(3-hydroxypropyl)phenol . To confirm this, you can compare the retention time with a commercially available standard of this compound or use mass spectrometry to identify the mass of the unknown peak. It is advisable to prepare mobile phases fresh and avoid prolonged storage of samples in acidic conditions.
Q3: My sample of this compound has developed a slight yellow tint after being exposed to air and light. Is this a sign of degradation?
A3: Yes, a color change, particularly the development of a yellow tint, can be an indicator of oxidative degradation. The methoxy group on the benzene ring makes it susceptible to oxidation, potentially forming quinone-like structures which are often colored. Photodegradation of methoxybenzene derivatives can also occur, leading to a variety of products[6][7]. It is recommended to store the compound in a well-sealed, amber-colored vial, and to blanket the container with an inert gas like nitrogen or argon to minimize exposure to air and light.
III. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and analysis of this compound.
Guide 1: Unexpected Peaks in HPLC Chromatograms
Issue: You observe new, unexpected peaks in the chromatogram of your this compound sample.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Oxidative Degradation | Analyze a freshly prepared sample versus an aged sample that has been exposed to air. Look for new peaks in the aged sample. | Store samples under an inert atmosphere (N₂ or Ar). Use antioxidants in your formulation if compatible. Prepare solutions fresh daily. |
| Acid/Base Hydrolysis | Check the pH of your sample and mobile phase. If acidic or basic, this is a likely cause. | Neutralize your sample before analysis if possible. Use a mobile phase with a neutral pH. Avoid prolonged storage in acidic or basic conditions. |
| Thermal Degradation | Review the storage and handling temperatures of your sample. Has it been exposed to high temperatures? | Store the compound at recommended temperatures (cool, dry place). Avoid excessive heating during sample preparation. |
| Photodegradation | Compare a sample stored in the dark to one that has been exposed to light. | Store samples in amber vials or protect them from light with aluminum foil. |
Guide 2: Poor Peak Shape in HPLC Analysis
Issue: The peak for this compound is tailing or fronting.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Secondary Silanol Interactions | Peak tailing is a classic sign of interaction with free silanol groups on the silica-based column packing. | Use a mobile phase with a lower pH (around 2.5-3.5) to suppress silanol ionization. Add a competitive base like triethylamine (0.1%) to the mobile phase. Use a modern, end-capped HPLC column. |
| Column Overload | Inject a dilution of your sample (e.g., 1:10). If the peak shape improves, the column was likely overloaded. | Reduce the injection volume or the concentration of your sample. |
| Mismatch between Sample Solvent and Mobile Phase | The peak may be distorted if the sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to intentionally generate potential degradation products of this compound for analytical method development and validation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat 1 mL of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required based on the specific degradation products observed.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
V. Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Oxidative degradation of the primary alcohol.
Caption: Acid-catalyzed cleavage of the aryl ether linkage.
VI. References
-
Oxidation of primary alcohols to carboxylic acids. Wikipedia. [Link]
-
Oxidation of alcohols. Chemguide. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959. [Link]
-
Li, W., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6791–6795. [Link]
-
Hullar, T., et al. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ResearchGate. [Link]
-
Methods of Preparation of Carboxylic Acids. NCERT. [Link]
-
Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Scholars Junction. [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]
-
Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions. [Link]
-
Giraud, G., et al. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16. [Link]
-
Cleavage of Ethers with Acids. Organic Chemistry Tutor. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Giovanardi, M., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6378. [Link]
-
Giamberini, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(9), 1011. [Link]
-
Lee, S., et al. (2020). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. BMC Chemistry, 14(1), 1-8. [Link]
-
Kalaj, B. N. (2021). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California. [Link]
-
Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Puglisi, C., et al. (1986). Thermal degradation of aromatic-aliphatic polyethers. 1. Direct pyrolysis-mass spectrometry. Macromolecules, 19(4), 870–875. [Link]
-
Popa, G., et al. (2012). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. University Politehnica of Bucharest Scientific Bulletin, Series B: Chemistry and Materials Science, 74(4), 13-22. [Link]
-
Reid, G. L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of pharmaceutical and biomedical analysis, 98, 385-392. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Gossert, A. D., & Jahnke, W. (2016). Screening Protein–Small Molecule Interactions by NMR. In NMR in drug discovery (pp. 235-263). Humana Press, New York, NY. [Link]
-
Al-Mamun, A., et al. (2023). Determination and Quantification of Acetaldehyde, Acetone and Methanol in Hand Sanitizes Using Headspace GC-MS: Effect of Storage Time and Temperature. Preprints.org. [Link]
-
Klasinc, L., et al. (2007). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 54(4), 850-856. [Link]
-
Schiavo, S., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 768. [Link]
-
Sahu, R., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 49-61. [Link]
-
Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
-
GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. [Link]
-
Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Scholars Junction. [Link]
-
Marlow, G. C., et al. (2015). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples—quantifying neonatal exposure. Analytical and bioanalytical chemistry, 407(18), 5349-5357. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
-
Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services. [Link]
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Minimizing by-product formation in 3-(4-Methoxyphenyl)propan-1-ol synthesis
Welcome to our dedicated technical support guide for the synthesis of 3-(4-Methoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthesis. Here, we address common challenges and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes. Our guidance is rooted in established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Minimizing By-product Formation
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.
Question 1: I'm observing significant saturation of the aromatic ring during the catalytic hydrogenation of 4-methoxycinnamaldehyde. How can I prevent this?
Answer:
Over-hydrogenation of the aromatic ring is a common side reaction when using powerful hydrogenation catalysts under harsh conditions. The methoxy group can further activate the ring, making it more susceptible to reduction compared to unsubstituted benzene rings.
Root Cause Analysis:
-
Catalyst Choice: Highly active catalysts like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) can readily reduce the aromatic ring.
-
Reaction Conditions: High hydrogen pressure and elevated temperatures increase the rate of aromatic ring saturation.
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the primary reduction is complete can lead to over-reduction.
Recommended Solutions:
-
Catalyst Selection: Opt for a less active, yet selective catalyst such as Palladium on carbon (Pd/C). Pd/C is generally effective for the reduction of aldehydes and alkenes without aggressively attacking the aromatic ring under controlled conditions.
-
Optimization of Reaction Conditions:
-
Temperature: Start with room temperature. A moderate increase to 40-50°C can be explored if the reaction is sluggish, but avoid high temperatures.
-
Hydrogen Pressure: Use a lower hydrogen pressure, typically in the range of 1-5 bar.
-
Solvent: Use a protic solvent like ethanol or methanol, which can help to moderate catalyst activity.
-
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.
Experimental Protocol: Selective Hydrogenation of 4-Methoxycinnamaldehyde
-
In a hydrogenation vessel, dissolve 4-methoxycinnamaldehyde (1 equivalent) in ethanol.
-
Add 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Purge the vessel with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 3 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC every hour.
-
Once the starting material is consumed, stop the reaction, filter the catalyst through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.
Question 2: My synthesis from 4-methoxycinnamic acid using LiAlH₄ is yielding a significant amount of 4-methoxyphenylpropane (over-reduction of the alcohol) and 3-(4-hydroxyphenyl)propan-1-ol (ether cleavage). What's going wrong?
Answer:
This indicates two distinct side reactions are occurring: hydrogenolysis of the benzylic C-O bond and cleavage of the methyl ether. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, and its reactivity can be difficult to control, especially at elevated temperatures.[1][2]
Root Cause Analysis:
-
Over-reduction (Hydrogenolysis): The intermediate benzylic alcohol is susceptible to further reduction to the corresponding alkane, especially with excess LiAlH₄ or at higher temperatures.
-
Ether Cleavage: The Lewis acidic nature of the aluminum by-products (e.g., AlH₃) formed during the reaction can catalyze the cleavage of the methoxy group, particularly upon acidic workup at elevated temperatures.[3][4]
Recommended Solutions:
-
Control of Stoichiometry and Temperature:
-
Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure complete reduction of the carboxylic acid, but avoid a large excess.
-
Maintain a low temperature throughout the reaction. Add the LiAlH₄ portion-wise to a cooled solution (0 °C) of the carboxylic acid in an ethereal solvent like THF. Allow the reaction to proceed at 0 °C and then slowly warm to room temperature. A recent study on the reduction of 4-methoxycinnamic acid with LiAlH₄ found that lowering the temperature reduced double bond reduction, a related over-reduction issue.[3]
-
-
Alternative Reducing Agents: Consider using a milder reducing agent that is less prone to causing these side reactions. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to alcohols and is less likely to cause hydrogenolysis or ether cleavage.
-
Careful Workup: Perform the workup at low temperatures. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) at 0 °C is recommended to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Avoid a strongly acidic workup, which can promote ether cleavage.[5]
Table 1: Comparison of Reducing Agents for 4-Methoxycinnamic Acid
| Reducing Agent | Typical By-products | Recommended Conditions |
| LiAlH₄ | 4-methoxyphenylpropane, 3-(4-hydroxyphenyl)propan-1-ol | THF, 0 °C to rt, careful workup |
| BH₃·THF | Minimal | THF, 0 °C to rt |
Question 3: I am trying to reduce ethyl 4-methoxycinnamate to this compound, but I'm getting a mixture of the desired product and the saturated ester, ethyl 3-(4-methoxyphenyl)propanoate. How can I achieve complete reduction?
Answer:
The incomplete reduction of the ester group suggests that the reducing agent is not sufficiently reactive or is being consumed by side reactions. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.[1] While LiAlH₄ is effective, incomplete reactions can still occur.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low. Ester reduction with LiAlH₄ requires two equivalents of hydride.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature to go to completion.
Recommended Solutions:
-
Use of a Suitable Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1][6]
-
Ensure Sufficient Stoichiometry: Use at least 2.5-3.0 equivalents of LiAlH₄ to ensure the complete reduction of the ester.
-
Optimize Reaction Conditions:
-
Slowly add the ester solution to a suspension of LiAlH₄ in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours to drive the reaction to completion.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Workflow for Complete Ester Reduction
Caption: Workflow for the complete reduction of ethyl 4-methoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting materials are 4-methoxycinnamaldehyde and 4-methoxycinnamic acid. Ethyl 4-methoxycinnamate is also a viable option. The choice often depends on the availability of reagents and the desired scale of the synthesis.
Q2: Can I use Sodium Borohydride (NaBH₄) to reduce 4-methoxycinnamaldehyde to this compound?
A2: Sodium borohydride will reduce the aldehyde group to an alcohol, but it will not typically reduce the conjugated double bond. This would result in the formation of 4-methoxycinnamyl alcohol. To obtain this compound from 4-methoxycinnamaldehyde, a catalytic hydrogenation is the preferred method to reduce both the aldehyde and the alkene.
Q3: How can I purify the final product, this compound, from non-polar by-products like 4-methoxyphenylpropane?
A3: Purification can be effectively achieved using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3) will allow for the separation of the non-polar by-product (which will elute first) from the more polar desired alcohol.
Q4: Are there any safety precautions I should be aware of when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The workup procedure should be performed with extreme caution by slowly adding the quenching reagents at low temperatures.
Diagram of By-product Formation Pathways
Caption: Potential by-product pathways from 4-methoxycinnamic acid.
References
- Sombunmak, P., & Srisook, E. (2023). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Burapha Science Journal, 28(2), 1081-1097.
- Zhang, Y., et al. (2022). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 144(33), 15107–15114.
- Zhou, Y., et al. (2022). Effects of methyl and methoxy substituents on diaryl ether cleavage... ResearchGate.
- AIP Publishing. (2021). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Conference Proceedings.
- SIELC Technologies. (2018). This compound.
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
- Stenutz. This compound.
- PubChem. 3-(4-Methoxyphenyl)-1-propanol.
- MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(4), M1298.
- Google Patents. (2017). WO2017194663A1 - Selective reduction of esters to alcohols.
- Royal Society of Chemistry. (2015). Iron catalysed selective reduction of esters to alcohols. Organic & Biomolecular Chemistry.
- MDPI. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. Catalysts, 11(2), 232.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.
- PubChem. p-METHOXYCINNAMALDEHYDE.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- NIST WebBook. 4-Methoxycinnamaldehyde.
- PubChem. Ethyl methoxycinnamate.
- WUR eDepot. (2022). Cinnamaldehyde hydrogenation over carbon supported molybdenum and tungsten carbide catalysts.
- Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
- Semantic Scholar. (2016). Cleavage of the lignin β-O-4 ether bond via a dehydroxylation–hydrogenation strategy over a NiMo sulfide catalyst.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- ResearchGate. (2006). Electron-transfer-induced reductive dealkoxylation of alkyl aryl ethers. III. Reductive cleavage of methoxy-substituted N , N -dimethylanilines ( N , N -dimethylanisidines).
- ResearchGate. (2017). How can I selective reduce a ketone in the presence of an acid and alkyne?.
- NIST WebBook. 4-Methoxycinnamaldehyde.
- Royal Society of Chemistry. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- University of Michigan. Two-Step Semi-Microscale Preparation Of A Cinnamate Est.
- ResearchGate. (2019). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst.
- Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
- PubMed. (2015). Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation.
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- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling the Synthesis of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more scalable production. We will explore common synthetic routes, address potential pitfalls through detailed troubleshooting guides, and provide robust, step-by-step protocols. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring your success in scaling this important chemical intermediate.
Section 1: Strategic Overview of Synthetic Routes
The selection of a synthetic route for scaling up is a decision driven by factors such as starting material cost and availability, reaction safety, atom economy, and the ease of purification. For this compound, several viable pathways exist, each with distinct advantages and challenges. We will focus on the two most common and scalable approaches: the reduction of a carboxylic acid derivative and the reduction of a C=C double bond in conjunction with a carbonyl group.
Route A: Reduction of 3-(4-Methoxyphenyl)propanoic Acid or its Esters
This is arguably the most direct and reliable route. The carboxylic acid or its corresponding ester is reduced to the primary alcohol. This transformation requires a powerful reducing agent, as weaker agents will not reduce the carboxylic acid moiety.
Route B: Reductive Hydrogenation of 4-Methoxycinnamic Acid or its Esters
This route starts from a more unsaturated precursor. The challenge here is the need to reduce both the alkene (C=C) double bond and the carboxylic acid/ester. This can be achieved in a single step using catalytic hydrogenation under specific conditions or in a two-step process.
Section 2: Troubleshooting and FAQs: Route A - Reduction of Carboxylic Acid Derivatives
This section addresses common issues encountered when reducing 3-(4-Methoxyphenyl)propanoic acid or its esters (e.g., the ethyl ester) using powerful hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Aluminum Hydride (LiAlH₄) typically preferred over Sodium Borohydride (NaBH₄) for this reaction? A1: The choice of reducing agent is dictated by the reactivity of the functional group. Sodium borohydride (NaBH₄) is a mild reducing agent, highly effective for reducing aldehydes and ketones. However, it is generally not reactive enough to reduce carboxylic acids or esters. Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and non-selective reducing agent, capable of readily reducing these less reactive carbonyl functionalities to the corresponding alcohol.[1] The high reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond.
Q2: My reaction with LiAlH₄ is giving a very low yield. What are the likely causes? A2: Low yields in LiAlH₄ reductions are almost always traced back to two primary issues:
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like alcohols).[2][3][4] Even atmospheric moisture can rapidly quench the reagent, reducing the amount available for your reaction. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: LiAlH₄ is a fine gray powder. If it appears as large, dark gray clumps, it may have degraded due to improper storage and exposure to moisture. Its activity can be qualitatively assessed by carefully adding a very small amount to a drop of anhydrous ethanol; vigorous bubbling (hydrogen evolution) should be observed.
Q3: During the workup, I'm getting a persistent gelatinous precipitate that is difficult to filter. How can I manage this? A3: This is a very common issue during the quenching of LiAlH₄ reactions, caused by the formation of aluminum and lithium salts. The key is a sequential and careful addition of quenching agents. A widely adopted and effective procedure is the Fieser workup. For a reaction using 'X' grams of LiAlH₄, you would sequentially and slowly add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water This procedure is designed to produce a granular, easily filterable solid. Vigorous stirring during the additions is crucial.
Q4: Can I use a different solvent than THF or diethyl ether? A4: Tetrahydrofuran (THF) and diethyl ether are the most common solvents because they are aprotic and can effectively solvate the lithium and aluminum species. Using protic solvents is not possible as they will react with the LiAlH₄.[5] While other aprotic ethers can be used, THF is often preferred for its higher boiling point, allowing for reactions to be run at reflux if necessary to drive them to completion.
Troubleshooting Guide: Route A
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Incomplete (Starting Material Remains) | 1. Insufficient LiAlH₄ (due to quenching or miscalculation).2. Reaction time too short or temperature too low. | 1. Use a larger excess of LiAlH₄ (typically 1.5-2.0 equivalents). Ensure anhydrous conditions.2. Increase reaction time or gently reflux the reaction mixture in THF. Monitor via TLC. |
| Formation of Side Product (Unidentified Ester) | Incomplete reduction, possibly from using an ester starting material and insufficient LiAlH₄. | This is rare with LiAlH₄ but can happen if the reaction is short-stopped. Ensure sufficient reagent and reaction time. |
| Difficult Workup (Emulsion or Gel) | Improper quenching procedure. | Follow the Fieser workup protocol described in Q3. Alternatively, a Rochelle's salt (potassium sodium tartrate) workup can be used to chelate the aluminum salts and keep them in solution. |
| Product is an Oil and Hard to Purify | Presence of residual solvent or impurities. | Ensure all solvent is removed under high vacuum. If impurities persist, purify the crude product via flash column chromatography on silica gel.[6] |
Section 3: Experimental Protocol & Workflow: Route A
This section provides a detailed, scalable protocol for the synthesis of this compound from Ethyl 3-(4-methoxyphenyl)propanoate.
Workflow Diagram
Caption: General workflow for LiAlH₄ reduction.
Detailed Protocol: LiAlH₄ Reduction of Ethyl 3-(4-methoxyphenyl)propanoate
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Ethyl 3-(4-methoxyphenyl)propanoate | 208.25 | 1.0 | 10.0 g (48.0 mmol) |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 | 2.73 g (72.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~250 mL |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | As needed for workup |
| Water (Deionized) | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed for drying |
| Ethyl Acetate & Hexanes | - | - | For chromatography |
Procedure:
-
Preparation: All glassware (a 500 mL three-neck round-bottom flask, condenser, and addition funnel) must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reaction Setup: Equip the flask with a magnetic stirrer, a condenser, a nitrogen inlet, and the addition funnel. Charge the flask with Lithium Aluminum Hydride (2.73 g) and anhydrous THF (100 mL). Cool the resulting slurry to 0 °C in an ice-water bath.
-
Addition of Ester: Dissolve the Ethyl 3-(4-methoxyphenyl)propanoate (10.0 g) in anhydrous THF (50 mL) and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux if TLC analysis shows incomplete conversion.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be at a lower Rf than the starting ester.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. CAUTION: Quenching is highly exothermic and liberates hydrogen gas. Slowly and carefully add the following, allowing the bubbling to subside between additions:
-
2.7 mL of water
-
2.7 mL of 15% NaOH (aq)
-
8.1 mL of water
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, eluting with a gradient of hexanes and ethyl acetate. The pure product is a colorless oil or a low-melting solid.[7][8]
Section 4: Troubleshooting and FAQs: Route B - Catalytic Hydrogenation
This route is attractive for its operational simplicity and avoidance of pyrophoric reagents, making it highly scalable. However, catalyst selection and reaction conditions are critical.
Frequently Asked Questions (FAQs)
Q1: What catalyst is best for reducing both the C=C bond and the carboxylic acid of 4-methoxycinnamic acid? A1: This is a challenging one-step transformation. While Palladium on Carbon (Pd/C) is excellent for hydrogenating C=C double bonds, it is generally ineffective for reducing carboxylic acids.[1] For a one-pot reaction, more aggressive and specialized catalysts like Ruthenium (Ru) or Rhodium (Rh) on a support (e.g., carbon or alumina) under higher pressures and temperatures are often required. A more common and reliable scale-up strategy is a two-step approach: first, hydrogenate the C=C bond using Pd/C, isolate the resulting 3-(4-methoxyphenyl)propanoic acid, and then reduce the acid using a method from Route A.
Q2: I'm trying to hydrogenate ethyl 4-methoxycinnamate. My reaction is very slow or has stalled. What's wrong? A2: Slow or stalled catalytic hydrogenations can be due to several factors:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur or nitrogen-containing compounds in your starting material or solvent are common poisons. Purifying the starting material by recrystallization can help.
-
Inactive Catalyst: The Pd/C may be old or have been improperly handled. Always use a fresh, high-quality catalyst.
-
Insufficient Agitation: The reaction is triphasic (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface.
-
Inadequate Hydrogen Pressure: Ensure your system is leak-free and maintained at the target pressure (typically 50-100 psi for this type of reduction).
Q3: How do I safely handle the Palladium on Carbon (Pd/C) catalyst, especially after the reaction? A3: 10% Pd/C is typically sold wetted with water (~50% by weight) because in its dry state, it is pyrophoric and can ignite upon contact with air, especially when saturated with hydrogen. Never allow the catalyst to dry on the filter paper. After the reaction, the mixture should be filtered through a pad of Celite®. The filter cake (catalyst and Celite®) must be kept wet with water at all times and should be disposed of in a dedicated, sealed, and labeled waste container. Do not mix it with other solvent waste.
Reaction Scheme Diagram
Caption: Reduction of the ester to the primary alcohol.
Section 5: Safety First - Handling Reactive Reagents
Scaling up chemical synthesis magnifies safety risks. The reagents discussed here require strict adherence to safety protocols.
Q: What are the absolute critical safety precautions for handling LiAlH₄? A:
-
Water Reactivity: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas and significant heat, which can ignite the gas or solvent.[3][4][5] All operations must be conducted under strictly anhydrous conditions.
-
Fire Hazard: It is a flammable solid. Do not handle it near ignition sources. In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. NEVER use water, CO₂, or standard ABC extinguishers , as they will intensify the fire.[3]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and heavy-duty, chemical-resistant gloves.[2][9]
-
Handling: Handle in a fume hood or glove box to avoid inhalation of the corrosive dust and to work under an inert atmosphere.[3]
Q: What are the main hazards of Sodium Borohydride (NaBH₄)? A: While less reactive than LiAlH₄, NaBH₄ is not benign.
-
Water Reactivity: It reacts with water and acidic solutions to produce flammable hydrogen gas, though less violently than LiAlH₄.[10][11] Store in a dry, well-ventilated area away from acids.[12]
-
Toxicity & Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[10] Always wear appropriate PPE, including gloves and safety goggles.[10][11]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for any chemical before use. [2][4][9][12]
References
- Material Safety Data Sheet - Lithium Aluminium Hydride. Oxford Lab Fine Chem. Link
- Lithium Aluminum Hydride Safety Information. Princeton University Environmental Health & Safety. Link
- Sodium Borohydride - Safety D
- Lithium Aluminium Hydride - Safety D
- Sodium Borohydride - Standard Operating Procedure.
- Sodium Borohydride - Safety D
- Sodium Borohydride Hazard Summary. New Jersey Department of Health. Link
- Lithium Aluminum Hydride Hazard Summary. New Jersey Department of Health. Link
- Lithium Aluminum Hydride - Safety D
- Sodium Borohydride SOP.
- A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. BenchChem. Link
- 3-(4-Methoxyphenyl)
- 3-(4-Methoxyphenyl)
- This compound Physical Properties. Stenutz. Link
- Synthesis of β-azolyl ketones via Michael Addition. MDPI. Link
- This compound Compound Summary.
- 3-(4-Methoxyphenyl)-1-propanol Product Page. TCI Chemicals. Link
- 3-(4-Methoxyphenyl)-2-propen-1-ol Compound Summary.
- An Improved Synthesis of Dihydroconiferyl Alcohol.
- Synthesis of o-Methoxyphenylacetone. Organic Syntheses. Link
- 3-(4-METHOXYPHENYL)-1-PROPANOL Properties. ChemicalBook. Link
- This compound Product Details. CP Lab Safety. Link
- 3-(4-(MethoxyMethoxy)phenyl)
- Purification by Flash Chrom
- Process for preparing 3-methoxy-1-propanol.
- Isolating 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)
- Reaction Condition Optimization for 3-(4-Hydroxyphenyl)propanol Synthesis. BenchChem. Link
- 3-(4-Methoxyphenyl)-1-propanol SDS. ECHEMI. Link
- 3-(4-Methoxyphenyl)-1-propanol Product Page.
- 3-(4-METHOXYPHENYL)
- Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.
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Technical Support Center: Characterization of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for 3-(4-Methoxyphenyl)propan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this compound. Here, we address common challenges encountered during its characterization, offering not just solutions but also the underlying scientific principles to empower your experimental work. Our protocols are designed to be self-validating, ensuring robust and reliable results.
Section 1: Chromatographic Analysis (HPLC & GC-MS)
High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for assessing the purity and identity of this compound. However, its specific chemical properties can present unique challenges.
Frequently Asked Questions (HPLC)
Question 1: I'm observing significant peak tailing in my reverse-phase HPLC analysis. What is the likely cause and how can I resolve it?
Answer: Peak tailing for this compound is typically caused by secondary interactions between the polar hydroxyl group of the analyte and residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). These interactions slow down a portion of the analyte molecules, causing them to elute later and create a "tail."
Causality Explained: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group can form hydrogen bonds with the acidic protons of the stationary phase's silanol groups (Si-OH). This is a different retention mechanism from the primary hydrophobic interaction, leading to a non-ideal peak shape.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to lower the pH of the aqueous portion of your mobile phase. Adding a small amount of an acid like formic acid or phosphoric acid (typically 0.1% v/v) will protonate the silanol groups (Si-O⁻ → Si-OH), minimizing their ability to interact with your analyte.[1]
-
Use of an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column. End-capping is a process where residual silanol groups are chemically blocked, reducing the potential for secondary interactions.
-
Lower Sample Concentration: Injecting too much sample can overload the column, leading to both peak fronting and tailing. Prepare a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to determine if the issue is concentration-dependent.
-
Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Question 2: I need a reliable, starting HPLC method for purity analysis. What do you recommend?
Answer: Certainly. A robust starting point for analyzing this compound is a standard reverse-phase isocratic method. This method is scalable and can be adapted for mass spectrometry by substituting the acid modifier.[2]
Baseline HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm particle size | Standard column offering good resolution and efficiency for this type of molecule.[1] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | Provides sufficient retention and good peak shape. Phosphoric acid suppresses silanol interactions.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Detection (UV) | 225 nm | This wavelength corresponds to a strong absorbance maximum for the methoxyphenyl chromophore. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring a good signal-to-noise ratio. |
For MS compatibility, replace the non-volatile phosphoric acid with 0.1% formic acid.[2]
Frequently Asked Questions (GC-MS)
Question 1: My GC-MS analysis of this compound shows a very weak or absent molecular ion peak (m/z 166). Is this normal?
Answer: Yes, this is a very common and expected observation. The molecular ion (M⁺) of primary alcohols is often unstable under high-energy Electron Ionization (EI) conditions and undergoes rapid fragmentation.[3] The energy imparted by EI is sufficient to easily break the C-C and C-O bonds.
Expected Fragmentation Pathway: The most prominent peak you will likely observe is at m/z 121 . This corresponds to the highly stable 4-methoxybenzyl cation, formed by cleavage of the bond between the first and second carbon of the propyl chain. Another common, though less intense, fragment is the loss of water (H₂O), resulting in a peak at m/z 148 (M-18).
Pro-Tip: If confirming the molecular weight is critical, consider using a "soft" ionization technique like Chemical Ionization (CI). CI is a lower-energy method that typically produces a strong protonated molecule peak ([M+H]⁺ at m/z 167), with significantly less fragmentation.
Section 2: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structural confirmation.
Question 1: The chemical shift of the hydroxyl (-OH) proton in my ¹H NMR spectrum is variable and the peak is very broad. How can I confirm its identity?
Answer: This is a classic characteristic of exchangeable protons like those in alcohols and amines. The chemical shift and appearance of the -OH proton are highly dependent on sample concentration, temperature, solvent purity (presence of water), and pH. The proton rapidly exchanges with other acidic protons in the sample, leading to a broadening of the signal.
Confirmation Protocol: The D₂O Shake
This simple experiment definitively identifies the alcohol proton.
-
Acquire Standard Spectrum: Dissolve your sample in a standard NMR solvent (e.g., CDCl₃) and acquire a normal ¹H NMR spectrum. Note the chemical shift and integration of the suspected -OH peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube securely and shake it for 20-30 seconds to mix the layers.
-
Analyze: Re-acquire the ¹H NMR spectrum. The original -OH proton will have exchanged with deuterium from the D₂O (R-OH + D₂O ⇌ R-OD + HOD). Since deuterium is not observed in ¹H NMR, the peak corresponding to your hydroxyl proton will disappear or be significantly reduced in intensity. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.
Expected ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.11 | d, J ≈ 8.6 Hz | 2H | 2 Ar-H ortho to -CH₂ |
| Aromatic | 6.84 | d, J ≈ 8.6 Hz | 2H | 2 Ar-H ortho to -OCH₃ |
| Methoxy | 3.79 | s | 3H | -OCH ₃ |
| Methylene | 3.68 | t, J ≈ 6.4 Hz | 2H | -CH₂-CH ₂-OH |
| Methylene | 2.66 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂-CH₂- |
| Methylene | 1.87 | quintet | 2H | -CH ₂-CH₂-CH₂- |
| Hydroxyl | Variable (e.g., 1.5-2.5) | br s | 1H | -OH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | 157.9 | C -OCH₃ |
| Aromatic | 133.9 | Ar-C -CH₂ |
| Aromatic | 129.5 | 2 Ar-C H ortho to -CH₂ |
| Aromatic | 113.8 | 2 Ar-C H ortho to -OCH₃ |
| Methylene | 62.2 | -C H₂-OH |
| Methoxy | 55.2 | -OC H₃ |
| Methylene | 34.2 | Ar-C H₂- |
| Methylene | 31.5 | -C H₂-CH₂-CH₂- |
Note: Spectral data is compiled from typical values and should be used as a reference.[3][4]
Section 3: Sample Stability and Impurity Profile
Question 1: My sample of this compound has developed a yellowish tint over time. What could be the cause?
Answer: The development of a yellow color is often indicative of oxidation. While the methoxy group is relatively stable, the aromatic ring is activated, making it susceptible to slow oxidation over time, especially when exposed to air (oxygen) and light. The primary alcohol moiety can also be oxidized to an aldehyde or carboxylic acid.[5]
Recommended Storage and Handling:
-
Solid Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.[6] For long-term storage, refrigeration (2-8 °C) is recommended.
-
Solution Storage: Solutions are generally less stable than the solid material. If you must store solutions, use an amber vial, purge with an inert gas, and store at low temperatures (-20 °C). Avoid repeated freeze-thaw cycles.
Question 2: What are some common process-related impurities I should look for?
Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of a corresponding ketone or ester.
Potential Impurities:
-
Starting Material: Unreacted starting material, such as 3-(4-methoxyphenyl)propanoic acid or its ethyl ester.
-
Over-oxidation Products: 3-(4-methoxyphenyl)propanal or 3-(4-methoxyphenyl)propanoic acid if the sample has degraded.
-
Dehydration Products: If the compound has been exposed to acidic conditions and heat, it can dehydrate to form isomers of methoxypropenylbenzene (e.g., anethole) or allylbenzene (estragole).[7] These are readily detectable by GC-MS.
A well-developed HPLC or GC-MS method is crucial for monitoring the presence of these potential impurities and ensuring the quality of your material.
References
- SIELC Technologies. (2018). This compound.
- ChemicalBook.3-(4-methoxyphenyl)-1-propanol(5406-18-8) 1 h nmr.
- PubChem.3-(4-Methoxyphenyl)-1-propanol.
- Guidechem.3-(4-methoxyphenyl)-1-propanol 5406-18-8.
- Sigma-Aldrich.3-(4-Methoxyphenyl)-1-propanol 99%.
- BenchChem.Validation of an HPLC method for quantification of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.
- The Good Scents Company.3-(4-methoxyphenyl)-1-propanol.
- ECHEMI.this compound SDS.
- BenchChem.Technical Support Center: Stability and Storage of 3-(4-Hydroxyphenyl)propanol.
- Sciencemadness.org.
Sources
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- 2. This compound | SIELC Technologies [sielc.com]
- 3. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-METHOXYPHENYL)-1-PROPANOL(5406-18-8) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Solvent Residue Removal from 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for handling and purifying 3-(4-Methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of residual solvents from this compound. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized this compound and need to remove a common organic solvent like ethyl acetate or dichloromethane. What is the most efficient primary method?
A1: For volatile organic solvents such as ethyl acetate or dichloromethane, the most efficient and standard laboratory technique is rotary evaporation (often called "rotovaping").[1][2][3] This method is effective because it gently removes the solvent under reduced pressure, which significantly lowers the solvent's boiling point, thus preventing thermal degradation of your product.[1][3][4]
The relatively high boiling point of this compound (164-168 °C at 18 mmHg) compared to common extraction solvents makes rotary evaporation an ideal initial purification step.[5][6][7][8][9]
Troubleshooting Guide: Rotary Evaporation
Issue: The solvent is not evaporating or is evaporating very slowly.
-
Cause & Solution:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum. The pressure should be low enough to reduce the solvent's boiling point to a temperature well below that of the water bath.[1][3]
-
Water Bath Temperature Too Low: The water bath temperature should typically be set 10-20°C higher than the solvent's boiling point at the applied vacuum.[4] For ethyl acetate, a bath temperature of 40°C is a good starting point.
-
Improper Flask Immersion: The flask should be sufficiently immersed in the water bath to ensure efficient heat transfer.
-
Slow Rotation Speed: A rotation speed of 100–200 RPM is generally effective for creating a thin film of the solution, which maximizes the surface area for evaporation.[4]
-
Issue: My sample is "bumping" or boiling too vigorously.
-
Cause & Solution:
-
Vacuum Applied Too Quickly: Gradually apply the vacuum to the rotating flask to allow for controlled boiling.[4]
-
Flask Overfilled: The flask should not be more than half-full to provide ample headspace and prevent bumping.[3][4]
-
Use of a Bump Trap: Always use a bump trap between your flask and the rotary evaporator to prevent your sample from being drawn into the condenser.[2]
-
Q2: After rotary evaporation, I still detect residual high-boiling point solvents like DMSO or DMF in my this compound sample. How can I remove these?
A2: High-boiling point solvents are challenging to remove via standard rotary evaporation. For these, more advanced techniques are necessary.
-
High-Vacuum Drying: Placing the sample in a vacuum oven or using a Schlenk line with a high-vacuum pump is an effective method.[10][11][12] Gently heating the sample while under vacuum will increase the vapor pressure of the residual solvent, facilitating its removal.[10][11]
-
Lyophilization (Freeze-Drying): If your sample contains residual water or a solvent with a relatively high freezing point like DMSO, lyophilization can be an excellent, albeit slower, option.[13][14] The process involves freezing the sample and then sublimating the solvent under a deep vacuum.[13] It is important to note that for organic solvents, the condenser of the lyophilizer must be cold enough to trap the solvent vapors effectively.[15]
-
Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent can facilitate its removal. For example, adding toluene and then performing rotary evaporation can help remove residual water.
Experimental Protocol: High-Vacuum Drying
-
Transfer your this compound, which appears as a viscous liquid or a low-melting solid (melting point ~26-28°C), into a round-bottom flask or a suitable vacuum-rated container.[5][6][7][8][9][16][17]
-
Connect the container to a high-vacuum manifold (e.g., a Schlenk line).
-
Slowly and carefully open the stopcock to the vacuum, ensuring the sample does not bump.
-
Once a stable vacuum is achieved, you can gently warm the sample using a water or oil bath. Do not exceed a temperature that could cause decomposition of your product.
-
Continue drying until no more solvent is observed condensing in the cold trap.
Q3: My this compound has solidified, but I suspect it still contains impurities. Can I use recrystallization?
A3: Yes, recrystallization is a powerful technique for purifying solid compounds.[18][19] Given that this compound has a melting point around 26-28°C, it can be treated as a solid for recrystallization purposes, especially at or below room temperature.[5][6][7][8][9][16][17]
The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.[18]
Troubleshooting Guide: Recrystallization
Issue: I can't find a suitable single solvent for recrystallization.
-
Cause & Solution: A mixed-solvent system is often effective.[20] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
Issue: My compound "oils out" instead of forming crystals.
-
Cause & Solution:
-
Cooling Too Rapidly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[21]
-
Solution Too Concentrated: Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then allow it to cool again.
-
Scratching the Inner Surface: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide a nucleation site for crystal growth.[18]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[18]
-
Q4: Can I use chromatography to remove solvent residues and other impurities?
A4: Absolutely. Column chromatography is a highly effective method for purifying this compound and simultaneously removing non-volatile impurities and residual high-boiling point solvents.[22][23] A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[23] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by your target compound.
Experimental Protocol: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified product.[23]
-
Combine the pure fractions and remove the solvent using rotary evaporation.
Data & Diagrams
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [5][7][24] |
| Molecular Weight | 166.22 g/mol | [7][8][9][24] |
| Melting Point | 26-28 °C | [5][6][7][8][9][16][17] |
| Boiling Point | 164-168 °C @ 18 mmHg | [5][6][7][8][9][16] |
| Appearance | Colorless clear viscous liquid | [16] |
| Refractive Index | n20/D 1.532 | [5][6][7][8][9][16] |
Diagram 1: Decision Workflow for Solvent Removal
Sources
- 1. torontech.com [torontech.com]
- 2. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 3. toptiontech.com [toptiontech.com]
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- 5. Page loading... [wap.guidechem.com]
- 6. 3-(4-METHOXYPHENYL)-1-PROPANOL CAS#: 5406-18-8 [amp.chemicalbook.com]
- 7. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]
- 8. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
- 10. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 11. lacotech.com [lacotech.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. crawfordlab.yale.edu [crawfordlab.yale.edu]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 16. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8 [thegoodscentscompany.com]
- 17. This compound [stenutz.eu]
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Technical Support Center: Enhancing NMR Signal Resolution for 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of NMR signals, with a specific focus on challenges presented by molecules like 3-(4-Methoxyphenyl)propan-1-ol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying principles to empower your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with this compound, a molecule with distinct aromatic and aliphatic regions that can present unique resolution challenges.
Issue 1: Broad, Poorly Resolved Peaks Across the Entire Spectrum
Symptom: All signals in your ¹H NMR spectrum of this compound, from the aromatic protons to the aliphatic chain and the hydroxyl proton, appear broad and poorly defined.
Cause: This is often indicative of poor magnetic field homogeneity across the sample.[1][2][3] To achieve high-resolution spectra, the magnetic field (B₀) must be as uniform as possible.[4] Any variations will cause nuclei in different parts of the sample to resonate at slightly different frequencies, leading to broadened lines.[1][2]
Troubleshooting Workflow: From Sample Preparation to Shimming
This workflow outlines a systematic approach to diagnose and resolve issues with magnetic field homogeneity.
Caption: Systematic workflow for troubleshooting broad NMR signals.
Step-by-Step Resolution:
-
Re-evaluate Sample Preparation :
-
Filtration : Ensure your sample is free of any suspended particulate matter.[5][6][7] Solids in the solution will disrupt the magnetic field homogeneity, and no amount of shimming can correct for this.[5] Filter your sample through a small cotton or glass wool plug in a Pasteur pipette into a clean NMR tube.[7]
-
Concentration : While a higher concentration can improve the signal-to-noise ratio, overly concentrated samples can lead to increased viscosity and peak broadening.[7] For ¹H NMR of small molecules like this compound, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.[7]
-
-
Verify Solvent and Sample Height :
-
Solvent Choice : Use a high-quality deuterated solvent. The choice of solvent can affect chemical shifts and resolution.[8][9][10] For this compound, common choices include CDCl₃ or acetone-d₆.
-
Sample Height : The volume of your sample should be sufficient to cover the receiver coils of the NMR probe, typically a height of 4.5-5.5 cm in a standard 5 mm tube.[5][7] Inconsistent sample heights between runs will require more extensive re-shimming.[11]
-
-
Shimming: The Key to Homogeneity : Shimming is the process of adjusting currents in the shim coils to counteract the magnetic field inhomogeneities.[1][12]
-
Load a Good Starting Shim Set : Begin by loading a recent, high-quality shim set for the probe you are using.[3][13]
-
Locking : Lock the spectrometer on the deuterium signal of your solvent. The lock signal's intensity is a good indicator of the field's homogeneity; a higher, more stable lock level generally corresponds to better shims.[3][14]
-
Manual Shimming : Iteratively adjust the lower-order axial shims, primarily Z1 and Z2, to maximize the lock level.[1][12][14] The shape of an NMR peak can indicate which shim needs adjustment.[1][14] After optimizing Z1 and Z2, you can fine-tune the lower-order horizontal shims like X1 and Y1.[14]
-
Gradient Shimming : For a more automated and often superior result, use gradient shimming.[13][14][15][16] This technique uses magnetic field gradients to map the field inhomogeneity and then automatically calculates and applies the necessary shim currents.[16][17] It is highly effective for Z-shims.[13]
-
| Shim Order | Typical Effect on Peak Shape | Correction Strategy |
| First-Order (Z1, X, Y) | Broadening and asymmetry of the entire peak.[2] | Primary shims to adjust. Maximize lock level by iteratively adjusting Z1 and Z2. |
| Second-Order (Z2, XZ, YZ) | Distortions at the base of the peak, often "humps".[2] | Adjust after optimizing first-order shims. Re-optimize Z1 after adjusting Z2.[14] |
| Higher-Order (Z3, Z4, etc.) | Affects the very bottom "tails" of the lines.[2] | Generally adjusted only when very high resolution is required. |
Issue 2: Overlapping Methylene Signals in the Aliphatic Chain
Symptom: In the ¹H NMR spectrum of this compound, the signals for the three methylene groups (-CH₂-CH₂-CH₂-) are close in chemical shift, leading to overlapping multiplets that are difficult to interpret and integrate accurately.
Cause: The electron-withdrawing and -donating effects of the methoxy and hydroxyl groups are attenuated along the propyl chain, causing the chemical environments of the central methylene protons to be very similar to their neighbors. This results in signal overlap.
Troubleshooting Workflow: Resolving Signal Overlap
Caption: Strategies for resolving overlapping NMR signals.
Step-by-Step Resolution:
-
Instrumental and Sample Adjustments :
-
Use a Higher Field Spectrometer : The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. Moving from a 400 MHz to a 600 MHz spectrometer, for instance, will increase the separation between multiplets, potentially resolving the overlap.
-
Change the NMR Solvent : Intermolecular interactions between the solute and solvent can alter the chemical shifts of nearby protons.[8][18] Acquiring the spectrum in a different solvent, such as benzene-d₆ or DMSO-d₆, may induce differential shifts in the methylene signals, improving their separation.[19]
-
-
Optimize Data Acquisition and Processing :
-
Increase Acquisition Time (AQ) : A longer acquisition time leads to better digital resolution in the resulting spectrum.[20][21] This can help to better define the fine structure of the overlapping multiplets.
-
Apply Window Functions : Before Fourier transformation, multiply the Free Induction Decay (FID) with a window function. While a matched filter (exponential multiplication) can improve the signal-to-noise ratio, a resolution-enhancing function like a Gaussian or sine-bell function can narrow the linewidths at the cost of some signal intensity.[22][23]
-
-
Utilize Advanced NMR Experiments :
-
2D NMR Spectroscopy : Two-dimensional NMR is a powerful tool for resolving overlap.[24][25][26]
-
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment will show cross-peaks between protons that are J-coupled (typically 2-3 bonds apart). This will allow you to trace the connectivity from the well-resolved triplet of the -CH₂- group adjacent to the hydroxyl, through the central methylene, to the benzylic -CH₂- group, even if they overlap in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. Since ¹³C spectra are much more dispersed, the signals for the three distinct methylene carbons will be well-separated, allowing you to resolve the attached proton signals in the second dimension.[26]
-
-
Pure Shift NMR : These advanced 1D experiments use specific pulse sequences to remove the effect of homonuclear coupling, collapsing multiplets into singlets.[27][28] This dramatically simplifies the spectrum and is an excellent method for resolving severe overlap.[28]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the signal-to-noise ratio (S/N) without sacrificing resolution?
A1: The most direct way is to increase the number of scans (NS).[24][29] The signal increases linearly with the number of scans, while the noise increases with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans.[29] Additionally, using a higher field spectrometer or a cryogenic probe can significantly boost sensitivity.[23][30] Optimizing the receiver gain is also crucial, though often automated.[30]
Q2: My hydroxyl (-OH) proton signal is very broad or doesn't appear at all. Why?
A2: The hydroxyl proton is acidic and can undergo chemical exchange with other labile protons, such as trace amounts of water in the solvent. This exchange process can significantly broaden the signal. If the exchange is very rapid, the signal can become so broad that it is lost in the baseline. To confirm this, you can add a drop of D₂O to your NMR tube and shake it. The -OH proton will exchange with deuterium, causing the signal to disappear from the ¹H spectrum.[19]
Q3: What is the purpose of spinning the sample, and should I always do it?
A3: Spinning the sample (typically at ~20 Hz) averages out radial magnetic field inhomogeneities. This can help to narrow the peak widths. However, on modern spectrometers with excellent shimming capabilities, spinning is often not necessary and can even be detrimental, as it can introduce spinning sidebands (small peaks flanking a large signal at intervals of the spinning rate). For most routine 1D experiments, if the non-spinning shims are good, it is often best to acquire the spectrum without spinning. Spinning is essential when trying to optimize off-axis shims.[4]
Q4: Can data processing introduce artifacts into my spectrum?
A4: Yes. While processing is essential, improper application can distort the data. For example, excessive zero-filling or using a very aggressive resolution-enhancement window function can distort peak shapes and reduce the signal-to-noise ratio.[22] Incorrect phase and baseline correction can lead to distorted integrals and inaccurate quantification. Always process the data carefully and compare the results to ensure the integrity of your spectrum.[24]
References
- Shimming - NESG Wiki. (2009, December 9). NESG. [Link]
- NMR | Shimming | Chemical Research Support. (n.d.). Weizmann Institute of Science. [Link]
- Gradient shimming with spectrum optimisation. (2006). Journal of Magnetic Resonance, 182(1), 38–48. [Link]
- Gradient Shimming - NMR Theory. (n.d.). UCSB Chem and Biochem NMR Facility. [Link]
- NMR Sample Preparation 1. (n.d.). University of Alberta. [Link]
- SHIMMING AN NMR MAGNET. (1991, December 17). University of Wisconsin-Madison. [Link]
- Shimming an NMR Magnet. (n.d.). University of Illinois. [Link]
- NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Wiley. [Link]
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. (2024, September 8).
- Sample Preparation. (n.d.).
- Shimming an NMR Magnet. (n.d.). Indian Institute of Science. [Link]
- Improvement of one-dimensional gradient shimming method in nuclear magnetic resonance experiments. (2008).
- NMR sample preparation guidelines. (n.d.). Inoviem Scientific. [Link]
- Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM. [Link]
- Resolution enhancement of NMR by decoupling with the low-rank Hankel model. (2022). Physical Chemistry Chemical Physics, 24(48), 29334–29342. [Link]
- Shimming: Theory and Practice. (n.d.). Bio-NMR Core. [Link]
- Adjusting NMR Gain Settings for Enhanced Signal Interpretation. (2025, September 22).
- High-Resolution NMR for Complex Molecule Analysis. (n.d.).
- Advances in NMR spectroscopy of small molecules in solution. (2023). In Nuclear Magnetic Resonance (Vol. 49). Royal Society of Chemistry. [Link]
- How to make an NMR sample. (n.d.). Durham University. [Link]
- 3-(4-Methoxyphenyl)-1-propanol | C10H14O2. (n.d.). PubChem. [Link]
- Development of resolution-enhanced NMR techniques for improved small-molecules structural analysis. (n.d.). Tesis Doctorals en Xarxa. [Link]
- qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. [Link]
- Optimized Default 1H Parameters. (2020, April 13). University of Delaware NMR Facility. [Link]
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Taylor & Francis Online. [Link]
- Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. (n.d.).
- NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. [Link]
- Computational Analysis of Solvent Effects in NMR Spectroscopy. (2012).
- Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). University of Missouri-St. Louis. [Link]
- Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (1969). Semantic Scholar. [Link]
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Technical Support Center: Storage and Handling of 3-(4-Methoxyphenyl)propan-1-ol
Welcome to the technical support guide for 3-(4-Methoxyphenyl)propan-1-ol (CAS: 5406-18-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Section 1: Compound Identification and Properties
This section provides fundamental data about this compound. Understanding these properties is the first step toward proper handling and storage.
Q: What are the key physical and chemical properties of this compound?
A: The essential properties are summarized in the table below. A notable characteristic is its low melting point, meaning it can exist as either a liquid or a solid at or near standard room temperature[1][2][3].
| Property | Value | Source(s) |
| CAS Number | 5406-18-8 | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][6] |
| Molecular Weight | 166.22 g/mol | [2][7][8] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [2] |
| Melting Point | ~26 °C | [1][2][3] |
| Boiling Point | 164-168 °C @ 18 mm Hg | [1][2] |
| Density | ~1.037 g/cm³ | [2][5] |
| Synonyms | 3-(p-Methoxyphenyl)-1-propanol, 4-Methoxybenzenepropanol | [4][5][6][7] |
Section 2: Safety and Personal Protective Equipment (PPE)
Safe handling is paramount. This compound presents moderate hazards that require appropriate precautions.
Q: What are the primary GHS hazards associated with this compound?
A: According to Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Causes skin irritation (H315)[4].
-
Causes serious eye irritation (H319)[4].
-
May cause respiratory irritation (H335)[4].
-
It is also listed as a combustible liquid [9].
Q: What Personal Protective Equipment (PPE) should I wear when handling it?
A: A comprehensive safety approach is necessary. The diagram below outlines the mandatory PPE. The causality is clear: because the compound is an irritant to the skin, eyes, and respiratory system, barrier protections are essential to prevent direct contact and inhalation[4][5].
Q: What are the first-aid measures in case of accidental exposure?
A: Immediate and correct first aid is crucial. Always consult the product-specific SDS and seek medical attention if symptoms persist[4][9].
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists[4][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][9]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[4][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4]. |
Section 3: Storage and Stability
Proper storage is essential for maintaining the compound's purity and preventing degradation.
Q: What are the optimal conditions for long-term storage?
A: To ensure stability, store the compound in a tightly-closed container in a cool, dry, and well-ventilated area[4][5][9]. It should be kept away from sources of ignition and incompatible materials[4][9][10]. Storing in a dark place is also recommended to prevent potential light-induced degradation.
Q: The compound has a melting point of 26°C. How should I handle it if it has solidified?
A: It is common for this compound to be solid in cooler laboratory environments. If solidified, you can gently warm the container in a water bath set to a temperature slightly above its melting point (e.g., 30-35°C). Do not use a direct, high-temperature heat source like a hot plate, as this can cause localized decomposition. Once melted, ensure the contents are homogenous by gently swirling before use.
Q: What substances are incompatible with this compound?
A: The primary incompatibilities are with strong oxidizing agents and strong bases [4][9]. Contact with these substances can lead to vigorous, potentially hazardous reactions and degradation of the compound. Always segregate it from these chemical classes during storage and in experimental setups.
Q: How can I assess the stability and purity of my stored compound?
A: For a self-validating system, periodic quality control is recommended, especially if the compound has been stored for an extended period or if you suspect degradation.
-
Visual Inspection: Check for significant color change (e.g., darkening to yellow or brown) or the presence of particulates.
-
Analytical Verification: The most reliable method is to analyze a small sample. High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing purity and detecting degradation products[11][12]. Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) (may require derivatization) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities[7][12][13].
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Q: My compound, which was initially colorless, has turned yellow. Is it still usable?
A: A yellow tint often indicates minor oxidation or the presence of impurities. While it may still be suitable for some applications, this change is a warning sign. The methoxy group on the phenyl ring can be susceptible to oxidation over time, especially with exposure to air and light. Before using the discolored material in a critical experiment, it is highly recommended to perform a purity check using HPLC or NMR[7][11][12]. If significant impurities are detected, purification (e.g., column chromatography) or sourcing a new batch is the best course of action.
Q: My reaction yield is lower than expected. Could the this compound be the issue?
A: Yes, the quality of the starting material is a frequent cause of low yields.
-
Purity: As outlined in the workflow above, the first step is to confirm the purity of your starting material. Impurities can interfere with catalysts or participate in side reactions.
-
Water Content: Alcohols are hygroscopic and can absorb atmospheric moisture. If your reaction is sensitive to water (e.g., Grignard or organolithium reactions), the presence of excess water in the alcohol will consume reagents and reduce yield. Consider using an anhydrous grade or drying the material over a suitable agent like molecular sieves before use.
-
Degradation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid. Check for these potential byproducts using analytical methods like IR (looking for a C=O stretch) or NMR spectroscopy[7].
Q: I'm seeing unexpected peaks in my analytical results (e.g., HPLC, NMR) after my reaction. What could they be?
A: Unexpected peaks could originate from several sources related to the starting material:
-
Impurities from Storage: If the compound was stored improperly, you might be seeing peaks from its degradation products (e.g., the corresponding aldehyde or dimerized species).
-
Reaction Byproducts: this compound can undergo side reactions. For instance, under acidic and hot conditions, it can dehydrate to form 1-methoxy-4-(prop-1-en-1-yl)benzene or 1-methoxy-4-(prop-2-en-1-yl)benzene[14]. Always analyze your starting material as a control to differentiate between pre-existing impurities and reaction-generated byproducts.
Section 5: Detailed Protocols
Protocol 1: Safe Handling and Dispensing
-
Preparation: Confirm the fume hood is operational. Don all required PPE (Figure 1).
-
Temperature Equilibration: If the compound is solid, gently warm the sealed container in a water bath (30-35°C) until it fully melts.
-
Dispensing: In the fume hood, open the container. Use a clean glass pipette or syringe to transfer the desired amount to your reaction vessel.
-
Sealing: Tightly close the container immediately after dispensing. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.
-
Cleanup: Clean any external surfaces of the container before returning it to storage. Dispose of used pipettes or other consumables in the appropriate chemical waste container.
Protocol 2: Spill Cleanup Procedure
-
Evacuate: Ensure all non-essential personnel leave the immediate area.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Contain: For a small spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders[4][10]. Avoid using combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbent material into a suitable, labeled container for chemical waste disposal[4].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste container and any contaminated materials according to local, state, and federal regulations[4][10].
References
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- CPAChem. (2025). Safety data sheet: 3-Methoxy-1-propanol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.
- Stenutz. (n.d.). This compound.
- Chemchart. (n.d.). This compound (5406-18-8).
- Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol.
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3-(4-Methoxyphenyl)propan-1-ol Quantification
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and related substances. However, the generation of scientifically sound and defensible data necessitates a rigorous validation of the analytical method to demonstrate its fitness for purpose.[1] This guide provides an in-depth, technically-focused comparison of a validated HPLC method for the quantification of 3-(4-Methoxyphenyl)propan-1-ol against established acceptance criteria, while also briefly contrasting HPLC with alternative analytical techniques. The experimental data and protocols presented herein are illustrative, designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for their own method validation endeavors.
The Imperative of Method Validation
Analytical method validation is a mandatory requirement by regulatory bodies worldwide, ensuring that a method is suitable for its intended use.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which will be the benchmark for this guide.[2][3] An unvalidated method yields results that are scientifically and legally indefensible, posing significant risks to product quality and patient safety.[4]
A Validated HPLC Method for this compound
This section details the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. RP-HPLC is a widely used technique due to its versatility in handling compounds with diverse polarities.[5]
Chromatographic Conditions
A starting point for the chromatographic conditions can be derived from existing methods for similar compounds.[6] The following parameters were optimized for the analysis of this compound:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (50:50, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Core Validation Parameters: A Comparative Analysis
The performance of the HPLC method was assessed against the validation parameters stipulated in the ICH Q2(R1) guideline.[3][7]
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
-
A solution of this compound was prepared.
-
A placebo solution (containing all formulation excipients without the API) was prepared.
-
A spiked solution was prepared by adding a known amount of this compound to the placebo.
-
All three solutions were injected into the HPLC system.
Results and Comparison:
The chromatograms showed no interfering peaks from the placebo at the retention time of this compound. The peak for the analyte in the spiked solution was well-resolved, demonstrating the method's specificity.
Diagram: Specificity Assessment Workflow
Caption: Interrelation of core HPLC method validation parameters.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [9]The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [9] Experimental Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Results and Comparison:
| Parameter | Result | Significance |
| LOD | 0.1 µg/mL | The method can detect the analyte at very low concentrations. |
| LOQ | 0.3 µg/mL | The method can reliably quantify the analyte at low concentrations. |
These results indicate high sensitivity, which is crucial for the analysis of impurities or for applications in pharmacokinetics. [6]
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of this compound.
| Technique | Advantages | Disadvantages |
| HPLC-UV | High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds. [10] | Can be time-consuming and requires significant solvent consumption. [10] |
| UHPLC | Faster analysis times and higher resolution compared to HPLC. [10] | Higher initial instrument cost. [10] |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. [10] | Not suitable for non-volatile or thermally labile compounds without derivatization. [10] |
| LC-MS/MS | High sensitivity and selectivity, ideal for complex matrices. [11] | Higher instrument and operational costs. |
Conclusion
The comprehensive validation of this HPLC method demonstrates its suitability for the intended purpose of quantifying this compound. The method exhibits excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines. While alternative techniques exist, the validated HPLC-UV method provides a reliable, robust, and cost-effective solution for routine quality control and research applications. The adoption of such a rigorously validated method is a cornerstone of ensuring data integrity and product quality in the pharmaceutical industry.
References
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- AMSbiopharma. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Fernandes, A. C. S., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (2018). Analytical Method Validation: Back to Basics, Part II.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- International Journal for Pharmaceutical Research Scholars. (2016). A Review on Method Development and Validation by Using HPLC.
- IntechOpen. (2018). Validation of Analytical Methods.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SciSpace. (2019). Hplc method development and validation: an overview.
- ResearchGate. (2021). Linearity, accuracy and precision results of HPLC method.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- The Good Scents Company. (n.d.). 3-(4-methoxyphenyl)-1-propanol.
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A Comparative Analysis of 3-(4-Methoxyphenyl)propan-1-ol and Other Key Phenylpropanoids for Drug Development
A Senior Application Scientist's Guide to Structure, Bioactivity, and Experimental Evaluation
Phenylpropanoids are a large and diverse class of natural products derived from the amino acid phenylalanine, characterized by a C6-C3 skeleton.[1] They exhibit a wide array of biological activities, making them a fertile ground for drug discovery and development. This guide provides an in-depth comparison of 3-(4-Methoxyphenyl)propan-1-ol against other structurally significant phenylpropanoids: anethole, eugenol, and cinnamaldehyde. We will explore their structure-activity relationships, compare their performance in key biological assays, and provide detailed, field-tested protocols for their evaluation.
The Phenylpropanoid Family: An Overview
The journey of all phenylpropanoids begins with the deamination of phenylalanine to form cinnamic acid.[2] Subsequent enzymatic modifications like hydroxylation, methylation, and side-chain alterations give rise to a vast structural diversity.[2] This diversity is the foundation of their varied pharmacological effects, which include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[3][4][5] Understanding these structural nuances is critical for selecting and optimizing lead compounds in a drug development pipeline.
Profile of the Target Compound: this compound
Chemical Structure and Properties: this compound is a methoxybenzene derivative with a simple, yet intriguing, structure.[6] It features a p-methoxyphenyl group attached to a propanol chain. The presence of the hydroxyl group (-OH) and the methoxy group (-OCH3) are key determinants of its polarity, solubility, and potential for hydrogen bonding, which in turn influences its interaction with biological targets.
-
Molecular Formula: C₁₀H₁₄O₂[6]
-
Molecular Weight: 166.22 g/mol [6]
-
Appearance: Colorless clear viscous liquid[7]
-
Key Features: A hydroxylated propyl chain and a methoxy group on the benzene ring at the para-position.
While less studied than some of its counterparts, its structural similarity to anethole suggests potential for antioxidant and anti-inflammatory activities.[8]
Comparative Phenylpropanoids: A Rationale for Selection
To provide a robust comparison, we have selected three widely studied phenylpropanoids that differ in the functional groups on their C3 side chain and benzene ring.
-
Anethole: Structurally very similar to our target compound, but with a propenyl side chain instead of a propanol chain. This comparison will highlight the role of the side chain's saturation and the terminal hydroxyl group. Anethole is known for its anti-inflammatory and gastroprotective activities.[5][9]
-
Eugenol: Features a hydroxyl group and a methoxy group on the benzene ring, and an allyl side chain. It is a potent antioxidant and antimicrobial agent.[3][10] The comparison with eugenol will shed light on the influence of the position of the methoxy group and the presence of a free phenolic hydroxyl group.
-
Cinnamaldehyde: This phenylpropanoid is an α,β-unsaturated aldehyde. Its electrophilic nature, due to the aldehyde group, is largely responsible for its potent antimicrobial mechanism.[11] Comparing it with a saturated alcohol like this compound will demonstrate how the oxidation state of the side chain dramatically alters biological activity.
| Compound | Structure | Key Functional Groups |
| This compound | p-Methoxy, Terminal Alcohol | |
| Anethole | p-Methoxy, Propenyl | |
| Eugenol | o-Methoxy, p-Hydroxyl, Allyl | |
| Cinnamaldehyde | α,β-Unsaturated Aldehyde |
Head-to-Head Comparison: A Multi-Parameter Analysis
To objectively compare these compounds, we will evaluate them based on three common, yet critical, parameters in early-stage drug discovery: antioxidant activity, antimicrobial efficacy, and cytotoxicity.
Antioxidant Activity
Causality of Experimental Choice: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is selected for its simplicity, speed, and reliability in measuring the radical scavenging capacity of compounds.[12] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[12] A lower IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) indicates higher antioxidant activity.[12]
Comparative Data (Hypothetical Literature Values):
| Compound | DPPH Radical Scavenging (IC₅₀ in µg/mL) |
| This compound | 150 |
| Anethole | 120 |
| Eugenol | 25 |
| Cinnamaldehyde | 200 |
| Trolox (Positive Control) | 8 |
Interpretation: Eugenol's free phenolic hydroxyl group makes it a superior hydrogen donor, resulting in potent antioxidant activity.[10][13] Anethole and this compound show moderate activity, likely through mechanisms involving the methoxy-activated benzene ring. Cinnamaldehyde's activity is comparatively weak, as its aldehyde group does not directly participate in radical scavenging.
Experimental Workflow: DPPH Assay
Caption: Standard workflow for the DPPH antioxidant assay.
Antimicrobial Efficacy
Causality of Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] It provides a quantitative measure of potency by identifying the lowest compound concentration that prevents visible microbial growth.[14][16] This method is highly reproducible and suitable for screening multiple compounds against various pathogens.[14]
Comparative Data (Hypothetical Literature Values):
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| This compound | >1000 | 800 |
| Anethole | 1000 | 600 |
| Eugenol | 500 | 250 |
| Cinnamaldehyde | 200 | 100 |
| Ampicillin (Positive Control) | 5 | 1 |
Interpretation: Cinnamaldehyde is the most potent antimicrobial.[17] Its α,β-unsaturated aldehyde group can act as a Michael acceptor, reacting with nucleophiles like cysteine residues in bacterial proteins and disrupting cellular function.[11] Eugenol also shows broad-spectrum activity, attributed to its ability to disrupt the cytoplasmic membrane.[18] this compound and anethole exhibit significantly weaker activity, indicating that the saturated alcohol and propenyl groups are less effective at inhibiting bacterial growth compared to the aldehyde and phenolic groups.
Cytotoxicity Profile
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[19] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.
Comparative Data (Hypothetical Literature Values):
| Compound | Cytotoxicity against HeLa (IC₅₀ in µM) | Cytotoxicity against Fibroblasts (IC₅₀ in µM) | Selectivity Index (Fibroblast/HeLa) |
| This compound | 250 | >500 | >2.0 |
| Anethole | 150 | 400 | 2.7 |
| Eugenol | 100 | 300 | 3.0 |
| Cinnamaldehyde | 50 | 90 | 1.8 |
| Doxorubicin (Positive Control) | 0.5 | 5 | 10 |
Interpretation: Cinnamaldehyde, the most potent antimicrobial, is also the most cytotoxic to both cancer (HeLa) and normal (Fibroblast) cells, suggesting a lower therapeutic window for systemic applications. Eugenol and anethole show moderate cytotoxicity with better selectivity towards the cancer cell line.[21] this compound is the least cytotoxic, which could be an advantage for applications where low toxicity is paramount. The structure-activity relationship suggests that the reactive aldehyde group of cinnamaldehyde contributes significantly to its general cytotoxicity.[22]
Experimental Workflow: MTT Cytotoxicity Assay
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A Comparative Guide to the Biological Activities of 3-(4-Methoxyphenyl)propan-1-ol and Anethole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of natural product chemistry and pharmacology, the exploration of structurally related compounds often unveils nuanced differences in biological activity. This guide provides a detailed comparative analysis of two such molecules: 3-(4-methoxyphenyl)propan-1-ol and its well-known structural relative, anethole. Both are phenylpropanoids, a class of organic compounds of plant origin characterized by a C6-C3 skeleton. Anethole, a major constituent of essential oils from anise and fennel, has been extensively studied for its diverse pharmacological effects. In contrast, this compound, which can be considered a saturated derivative of anethole's side chain, is a less-investigated compound. This guide will synthesize the available experimental data to offer an objective comparison of their biological activities, highlighting areas of established efficacy and identifying knowledge gaps to guide future research.
Chemical Structures at a Glance
The key structural difference between anethole and this compound lies in the three-carbon side chain attached to the methoxyphenyl ring. Anethole possesses a propenyl group (a C=C double bond), whereas this compound has a saturated propanol group. This seemingly minor variation has significant implications for the molecule's stereochemistry, lipophilicity, and ultimately, its interaction with biological targets.
Anethole: A Multi-Target Bioactive Compound
Anethole is a well-documented bioactive compound with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and insecticidal activities.
Anti-inflammatory Activity
Anethole has demonstrated potent anti-inflammatory effects in various preclinical models. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] Tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, typically triggers the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Anethole has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[1] This blockade of a central inflammatory pathway explains its ability to reduce the production of downstream inflammatory mediators.
NF-κB Signaling Pathway Inhibition by Anethole
Caption: Anethole's anti-inflammatory mechanism via inhibition of IκB Kinase.
Antimicrobial Activity
Anethole exhibits broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and fungi.[3] Its mechanism is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. This activity is crucial for its potential applications as a natural preservative and antimicrobial agent.
Antioxidant Activity
While possessing antioxidant properties, the activity of anethole is generally considered moderate. It can scavenge free radicals, but its efficacy is often reported to be lower than that of standard antioxidants like ascorbic acid or Trolox.
Insecticidal Activity
Anethole has been investigated as a natural insecticide. It exhibits both contact and fumigant toxicity against various insect pests. Its neurotoxic effects are believed to be mediated through the octopamine receptor, a key neurotransmitter receptor in invertebrates.
This compound: An Underexplored Derivative
In stark contrast to anethole, the biological activities of this compound are not well-characterized in the scientific literature. The available information is sparse, and there is a notable absence of comprehensive studies on its antimicrobial and insecticidal properties.
Antioxidant and Anti-inflammatory Potential
Some studies on related methoxyphenolic compounds suggest that molecules with this structural motif possess antioxidant and anti-inflammatory activities.[4][5] However, direct, quantitative data for this compound is limited. One comparative analysis of 3-(4-hydroxyphenyl)propanol (a closely related compound) and tyrosol highlighted the general lack of extensive research on this specific class of phenylpropanoids.[6] While the phenolic ether structure suggests a potential for radical scavenging, further experimental validation is necessary to quantify its antioxidant capacity relative to anethole. Similarly, while anti-inflammatory effects have been noted for other methoxyphenols, dedicated studies on this compound are needed to elucidate its efficacy and mechanism of action.
Comparative Summary and Future Perspectives
| Biological Activity | Anethole | This compound |
| Anti-inflammatory | Well-documented, potent inhibitor of NF-κB signaling.[1][7] | Limited data; potential activity suggested by related compounds.[4] |
| Antimicrobial | Broad-spectrum activity against bacteria, yeasts, and fungi.[3] | No significant data available. |
| Antioxidant | Moderate activity demonstrated in various assays. | Limited data; potential suggested by its chemical structure.[6] |
| Insecticidal | Effective as a contact and fumigant insecticide. | No significant data available. |
The saturation of the propenyl side chain in anethole to form the propanol side chain in this compound is expected to alter its physicochemical properties, such as polarity and steric hindrance. These changes could significantly impact its biological activity. For instance, the double bond in anethole is a key feature for certain biological interactions, and its absence in this compound may lead to a different pharmacological profile.
The considerable body of research on anethole provides a solid foundation for its potential therapeutic and industrial applications. However, the significant data gap for this compound represents a compelling area for future investigation. Researchers are encouraged to explore the antimicrobial and insecticidal properties of this compound and to conduct direct comparative studies with anethole to quantify its antioxidant and anti-inflammatory effects. Such research would provide a more complete understanding of the structure-activity relationships within this class of phenylpropanoids.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for key experiments relevant to the biological activities discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of a compound.
Workflow for DPPH Antioxidant Assay
Caption: A standardized workflow for determining antioxidant activity using the DPPH assay.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
Create a series of dilutions of the test compound and the standard in a 96-well microplate.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[8][9][10][11]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16]
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microplate containing sterile broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[17][18][19][20][21]
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Divide the animals into groups: control, standard drug (e.g., indomethacin), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the test compound and the standard drug orally or via intraperitoneal injection at a predetermined time before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
References
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- Chainy, G. B. N., Manna, S. K., Chaturvedi, M. M., & Aggarwal, B. B. (2000). Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: Effect on NF-κB, AP-1, JNK, MAPKK and apoptosis.
- Yu, J., Wu, S., Tang, C., Wang, J., Zhang, Y., & Wang, Z. (2022). Trans-anethole ameliorates lipopolysaccharide-induced acute liver inflammation in broilers via inhibiting NF-κB signaling pathway. Poultry Science, 101(8), 101962. [Link]
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A Comparative Guide to the Structural Analogs of 3-(4-Methoxyphenyl)propan-1-ol: Properties and Applications
This guide provides an in-depth comparative analysis of key structural analogs of 3-(4-methoxyphenyl)propan-1-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document explores how subtle molecular modifications influence physicochemical properties and biological activities. We will delve into the rationale behind these structural changes, present supporting experimental data, and provide validated protocols for synthesis and evaluation, grounding our discussion in established scientific principles.
Introduction: The this compound Scaffold
This compound is an aromatic alcohol characterized by a methoxy-substituted benzene ring connected to a propanol side chain.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its hydroxyl and methoxy groups. Its derivatives have been explored for a range of biological activities, including antioxidant and anticancer properties.[3][4] The core structure serves as a valuable starting point for developing new chemical entities with optimized pharmacological profiles.
The primary motivation for synthesizing structural analogs is to systematically probe the structure-activity relationship (SAR). Key objectives include:
-
Enhancing Potency and Selectivity: Modifying functional groups to improve interaction with biological targets.
-
Optimizing Pharmacokinetic (ADME) Properties: Altering features like lipophilicity and metabolic stability to improve drug-likeness. For instance, the methoxy group is often a target for metabolic oxidation by cytochrome P450 enzymes; replacing it with more stable bioisosteres can enhance a compound's half-life.[5][6]
-
Reducing Off-Target Effects and Toxicity: Fine-tuning the molecular structure to minimize adverse interactions.
Comparative Analysis of Key Structural Analogs
The following sections compare this compound with three primary classes of analogs: those with modifications to the para-substituent on the phenyl ring, those with alterations to the alkyl side chain, and those with more complex derivatizations.
Phenyl Ring Modifications: The Role of the Para-Substituent
The electronic and steric nature of the substituent at the para-position of the phenyl ring is a critical determinant of a molecule's properties. Here, we compare the parent methoxy compound with its hydroxyl and chloro-analogs.
-
3-(4-Hydroxyphenyl)propan-1-ol (Dihydro-p-coumaryl alcohol): This analog is the demethylated form of the parent compound. The primary structural change is the conversion of a methyl ether (a hydrogen bond acceptor) to a phenolic hydroxyl group (both a hydrogen bond donor and acceptor). This modification significantly impacts its biological activity. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), conferring potent antioxidant properties.[7] This compound has also been investigated for neuroprotective effects as an NMDA receptor antagonist and its derivatives have shown potential anticancer and antimicrobial activities.[7][8]
-
3-(4-Chlorophenyl)propan-1-ol: In this analog, the methoxy group is replaced by a chlorine atom. This bioisosteric replacement alters the molecule's electronics and lipophilicity. Chlorine is an electron-withdrawing group and increases the overall lipophilicity of the compound. This analog serves as a key intermediate in the synthesis of 2-Oxo-2H-chromene-3-carboxylic acid amide derivatives, which act as aldo-keto reductase inhibitors.[9][10]
The structural relationship between these core analogs is visualized below.
Caption: Structural derivation of key analogs from the core phenylpropanol scaffold.
Side Chain Modifications
Alterations to the three-carbon chain can influence conformational flexibility and introduce new functionalities.
-
Anethole [1-methoxy-4-(1-propenyl)-benzene]: Anethole is a closely related natural product featuring a propenyl group instead of the propanol chain.[11] The double bond introduces rigidity and planarity. Anethole itself displays significant antioxidant, anti-inflammatory, and gastroprotective activities.[11][12] Its derivatives, formed by reactions at the double bond, often show enhanced biological effects compared to the parent anethole.[11]
Physicochemical Data Summary
The table below summarizes key physicochemical properties of the parent compound and its selected analogs. These properties are crucial for predicting absorption, distribution, and overall bioavailability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₄O₂ | 166.22[1] | 26[13] | 164 (18 torr)[13] |
| 3-(4-Hydroxyphenyl)propan-1-ol | C₉H₁₂O₂ | 152.19[14] | 55[14] | Not available |
| 3-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64[10] | Not available | 104 (0.1 mm)[10] |
| Anethole | C₁₀H₁₂O | 148.20 | 20-21 | 234-237 |
Biological and Pharmacological Properties Summary
This table provides a comparative overview of the documented biological activities of each analog.
| Compound | Key Biological Activities | Mechanism of Action / Notes |
| This compound & Derivatives | Antioxidant, Anticancer[3][4] | Serves as a scaffold for various pharmacologically active molecules.[3][15][16] |
| 3-(4-Hydroxyphenyl)propan-1-ol | Antioxidant, Neuroprotective, Anticancer, Antimicrobial[7][8] | Acts as an NMDA receptor antagonist; phenolic OH scavenges free radicals.[7] |
| 3-(4-Chlorophenyl)propan-1-ol | Aldo-keto reductase inhibition (as a synthetic precursor)[9][10] | Used in the preparation of enzyme inhibitors.[9] |
| Anethole | Antioxidant, Anti-inflammatory, Gastroprotective[11][12] | Hydroxylated derivatives show enhanced antioxidant and anti-inflammatory activity.[11] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity, all described protocols must be self-validating. The following methodologies include critical steps for synthesis, purification, and characterization, providing a robust framework for researchers.
Protocol: Synthesis of 3-(4-Chlorophenyl)propan-1-ol
This protocol describes the synthesis via the reduction of a substituted acrylic acid, a common and effective method for producing such alcohols. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is due to its high efficacy in reducing carboxylic acids to primary alcohols.
Materials:
-
3-(4-Chlorophenyl)acrylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: n-hexane/ethyl acetate (4:1, v/v)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere and in an ice bath, slowly add a solution of 3-(4-chlorophenyl)acrylic acid (15 mmol) in THF (30 mL) to a suspension of LiAlH₄ (45 mmol) in THF (30 mL). The addition should be controlled to take approximately 30 minutes.[9][10]
-
Expertise & Experience: The slow addition and cooling are critical to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid, preventing dangerous temperature spikes and side reactions. The nitrogen atmosphere prevents LiAlH₄ from reacting with atmospheric moisture.
-
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours to ensure the reaction goes to completion.[9][10]
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water, while cooling in an ice bath.
-
Extraction: Extract the crude product with ethyl acetate (3 x 30 mL). Combine the organic layers.[9][10]
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain a yellow oil.[9][10]
-
Purification & Validation: Purify the resulting oil using silica gel column chromatography with a 4:1 n-hexane/ethyl acetate eluent.[9][10] The structure and purity of the final product, 3-(4-chlorophenyl)propan-1-ol, must be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[9] This characterization step is essential for validating the outcome of the synthesis.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard and reliable method for evaluating the antioxidant potential of chemical compounds. It measures the ability of the test compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (dissolved in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the test compound solution at various concentrations. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Trustworthiness: The dark incubation is crucial as DPPH is light-sensitive. A 30-minute incubation period is standard to allow the reaction to reach a stable endpoint.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound.
-
Validation: Run a parallel assay with ascorbic acid as a positive control to validate the experimental setup and provide a benchmark for antioxidant activity.[3][4]
The general workflow for synthesizing and evaluating these analogs is depicted below.
Caption: General experimental workflow from synthesis to biological evaluation.
Conclusion and Future Directions
The comparative analysis of structural analogs of this compound reveals critical structure-activity relationships. Modifying the para-substituent on the phenyl ring is a powerful strategy to modulate biological activity; for example, demethylation to a phenol enhances antioxidant properties, while halogenation provides a route to enzyme inhibitors. These insights, supported by robust experimental data and protocols, provide a valuable resource for medicinal chemists.
Future research should focus on exploring a wider range of bioisosteric replacements for the methoxy group, such as trifluoromethyl or difluoroethyl groups, which can offer superior metabolic stability.[5][17] Furthermore, expanding the diversity of the side chain could lead to the discovery of novel compounds with unique pharmacological profiles, targeting a broader array of biological pathways.
References
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- Rawling, M. J., et al. (2015). What are good methoxy isosteres in medicinal chemistry?
- Fujimoto, T. T., et al. (2015). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]
- ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Sci-Hub. (n.d.).
- Taylor, J. B., et al. (2019).
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A Comparative Guide to the Antioxidant Activity of Methoxylated Phenylpropanoids
This guide provides a comparative analysis of the antioxidant properties of methoxylated phenylpropanoids, a class of naturally occurring phenolic compounds. Synthesizing data from established experimental models, we delve into the structure-activity relationships that govern their efficacy as free radical scavengers and reducing agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the antioxidant potential of these versatile molecules.
Introduction: Phenylpropanoids and the Significance of Methoxylation
Phenylpropanoids are a large family of secondary metabolites produced by plants, playing a crucial role in defense against various biotic and abiotic stresses, such as UV irradiation and infections.[1][2] Their fundamental structure consists of a phenyl ring attached to a three-carbon propane side chain. The antioxidant and free radical scavenging properties of these compounds are the molecular basis for their protective action in plants and their potential health benefits for humans.[1] Consequently, phenylpropanoids are of great interest for medicinal, cosmetic, and food industry applications as natural antioxidants, anti-inflammatory agents, and UV screens.[1][3]
A key structural feature influencing the biological activity of phenylpropanoids is the substitution pattern on the phenyl ring, particularly the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups. While the phenolic hydroxyl group is the primary functional group responsible for antioxidant activity, methoxylation can significantly modulate this property. It can alter the electron density of the aromatic ring and the bond dissociation energy of the hydroxyl groups, thereby affecting the stability of the resulting phenoxyl radical.[4][5] This guide will explore these nuances through a comparative study, elucidating how methoxylation impacts antioxidant efficacy.
Core Mechanisms of Phenylpropanoid Antioxidant Action
The ability of methoxylated phenylpropanoids to counteract oxidative stress is primarily attributed to their capacity to neutralize reactive oxygen species (ROS) through several key mechanisms. The choice of mechanism is dictated by the specific antioxidant, the radical it is reacting with, and the reaction environment.
-
Hydrogen Atom Transfer (HAT): This is a primary mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The efficiency of this process is inversely related to the bond dissociation enthalpy (BDE) of the O-H bond.
-
Single Electron Transfer - Proton Transfer (SET-PT): In this two-step mechanism, the phenylpropanoid first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. This pathway is particularly relevant for antioxidants reacting with high-electron-affinity radicals.[6][7]
-
Transition Metal Chelation: Some phenylpropanoids can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS via Fenton-type reactions.[5][8] By binding these metals, phenylpropanoids prevent them from participating in oxidative reactions.
Caption: Key antioxidant mechanisms of phenylpropanoids.
Structure-Activity Relationships (SAR)
The antioxidant potency of a methoxylated phenylpropanoid is not arbitrary; it is intrinsically linked to its molecular architecture. Understanding these structure-activity relationships is paramount for predicting and designing effective antioxidant compounds.
-
Hydroxyl Groups: The number and position of -OH groups are the most critical determinants of antioxidant activity. An ortho-dihydroxy (catechol) or para-dihydroxy arrangement on the B-ring significantly enhances activity due to increased stability of the resulting radical through electron delocalization and potential intramolecular hydrogen bonding.[9][10]
-
Methoxy Groups: The presence of a methoxy group generally reduces antioxidant activity compared to a hydroxyl group at the same position, as it cannot donate a hydrogen atom.[4][5] However, its electron-donating nature can increase the stability of a neighboring phenoxyl radical, thus modulating the overall activity. For instance, methylation of one hydroxyl group in a catechol moiety results in lower activity than the original catechol but often higher than a single hydroxyl group.[4]
-
Propane Side Chain: The structure of the C3 side chain is also influential. A C2=C3 double bond conjugated with the aromatic ring, as seen in isoeugenol, enhances radical scavenging activity by facilitating delocalization of the unpaired electron across the entire molecule.[11][12] This extended conjugation provides greater stability to the phenoxyl radical compared to structures where the double bond is not conjugated with the ring, such as in eugenol.[11]
Caption: Factors influencing phenylpropanoid antioxidant activity.
Comparative Analysis: Eugenol vs. Isoeugenol
To illustrate the principles of SAR, we will compare two well-known methoxylated phenylpropanoid isomers: eugenol and isoeugenol. They share the same molecular formula but differ in the position of the double bond in their propane side chain. This subtle structural difference leads to significant variations in their antioxidant potential.
| Compound | Structure | DPPH Scavenging EC₅₀ (µg/mL) | ABTS Scavenging EC₅₀ (µg/mL) |
| Eugenol | 4-allyl-2-methoxyphenol | 22.6 | 146.5 |
| Isoeugenol | 4-propenyl-2-methoxyphenol | 17.1 | 87.9 |
| Trolox (Reference) | 13.5 | 84.34 | |
| Data sourced from a comparative study by Wei et al.[11][12] |
Analysis of Experimental Data:
The experimental data consistently demonstrates that isoeugenol exhibits higher antioxidant activity than eugenol .[11]
-
In the DPPH assay , which measures hydrogen-donating ability, isoeugenol has a lower EC₅₀ value (17.1 µg/mL) compared to eugenol (22.6 µg/mL), indicating greater potency.[11][12]
-
This trend is even more pronounced in the ABTS assay , where the scavenging activity of isoeugenol (EC₅₀ of 87.9 µg/mL) was significantly higher than that of eugenol (EC₅₀ of 146.5 µg/mL).[11][12] In this assay, isoeugenol's activity is comparable to the standard antioxidant, Trolox.[11]
The superior performance of isoeugenol is directly attributable to its chemical structure. The double bond in isoeugenol's propenyl side chain is conjugated with the aromatic ring. This extended π-system allows for more effective delocalization and stabilization of the phenoxyl radical formed after hydrogen donation, making isoeugenol a more willing and efficient radical scavenger. In contrast, the allyl group in eugenol lacks this conjugation, resulting in a less stable radical intermediate and consequently, lower antioxidant activity.[11]
Furthermore, both eugenol and isoeugenol have demonstrated the ability to protect DNA from oxidative damage, with isoeugenol again showing a stronger protective effect in a dose-dependent manner.[11][12]
Standardized Experimental Protocols
To ensure the generation of reliable and comparable data, standardized protocols are essential. Below are detailed methodologies for three widely accepted antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[13][14] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[13][15] The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[13]
Caption: Experimental workflow for the DPPH assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Just before use, dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[15]
-
Sample Preparation: Dissolve the test compounds (methoxylated phenylpropanoids) and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations.[13]
-
Assay Procedure (96-well plate format): a. Add 20 µL of each sample dilution, control, or blank (solvent) to separate wells. b. Add 200 µL of the freshly prepared DPPH working solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15] d. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13] Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance with the test compound. b. Plot the % Inhibition against the sample concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ indicates higher antioxidant activity.[13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate.[17][18] The radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]
Caption: Experimental workflow for the ABTS assay.
Methodology:
-
Reagent Preparation: a. Prepare an aqueous stock solution of ABTS and a separate stock solution of potassium persulfate. b. To generate the ABTS•+ radical, mix the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18] c. Prior to the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Assay Procedure (96-well plate format): a. Add 5 µL of each sample dilution, standard, or blank to separate wells. b. Add 200 µL of the diluted ABTS•+ solution to each well. c. Mix and incubate for 5 minutes at room temperature. d. Read the absorbance at 734 nm.
-
Data Analysis: a. Calculate the % Inhibition as described for the DPPH assay. b. Results can be expressed as EC₅₀ or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH (3.6).[19] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[19]
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A Comparative Guide to the Structural Confirmation of Synthetic 3-(4-Methoxyphenyl)propan-1-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of standard analytical techniques to confirm the structure of a synthetic batch of 3-(4-methoxyphenyl)propan-1-ol. We will move beyond a simple checklist of methods to a nuanced discussion of how each technique provides a unique piece of the structural puzzle, and how, in concert, they create a self-validating system of confirmation.
The Importance of Structural Verification
In the synthesis of any compound, the possibility of isomeric impurities, unreacted starting materials, or byproducts is ever-present. For this compound, a seemingly simple aromatic alcohol, potential isomers such as 1-(4-methoxyphenyl)propan-1-ol and 3-(3-methoxyphenyl)propan-1-ol, or a precursor like 4-methoxypropiophenone, could arise. Each of these possesses distinct physical and biological properties, making their definitive identification crucial. This guide will use these potential alternatives as points of comparison to demonstrate the power of a multi-technique approach to structural elucidation.
Analytical Arsenal for Structural Confirmation
The primary tools in our arsenal for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques interrogates the molecule in a different way, providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will focus on ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR-based structural confirmation.
The expected ¹H and ¹³C NMR spectral data for this compound are summarized below and compared with potential alternatives.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂-O- (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂- (middle) (δ, ppm) | -OH (δ, ppm) |
| This compound (Target) | ~7.11 (d), 6.83 (d) | ~3.79 (s) | ~3.67 (t) | ~2.64 (t) | ~1.85 (quintet) | Variable |
| 1-(4-Methoxyphenyl)propan-1-ol | ~7.25 (d), 6.87 (d) | ~3.80 (s) | ~4.55 (t) | - | ~1.75 (m) | Variable |
| 3-(3-Methoxyphenyl)propan-1-ol | ~6.7-7.2 (m) | ~3.80 (s) | ~3.68 (t) | ~2.66 (t) | ~1.87 (quintet) | Variable |
| 4-Methoxypropiophenone | ~7.93 (d), 6.93 (d) | ~3.87 (s) | - | ~2.96 (q) | - | - |
Analysis:
-
Aromatic Region: The target molecule shows two doublets, characteristic of a 1,4-disubstituted benzene ring. In contrast, 3-(3-methoxyphenyl)propan-1-ol would exhibit a more complex multiplet pattern. 4-Methoxypropiophenone shows a significant downfield shift for the protons ortho to the carbonyl group.
-
Aliphatic Region: The key differentiator for this compound is the presence of three distinct aliphatic signals: a triplet for the benzylic protons (~2.64 ppm), a quintet for the central methylene group (~1.85 ppm), and a triplet for the methylene group attached to the hydroxyl (~3.67 ppm). This clearly distinguishes it from 1-(4-methoxyphenyl)propan-1-ol, which has a methine proton (~4.55 ppm) and a different splitting pattern for the other aliphatic protons.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂-O- (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂- (middle) (δ, ppm) | C=O (δ, ppm) |
| This compound (Target) | ~157.9, 133.8, 129.8, 113.8 | ~55.2 | ~62.3 | ~31.5 | ~34.1 | - |
| 1-(4-Methoxyphenyl)propan-1-ol | ~158.8, 136.2, 127.2, 113.8 | ~55.2 | ~75.9 (CH-O) | - | ~31.8 | - |
| 3-(3-Methoxyphenyl)propan-1-ol | ~159.7, 143.3, 129.4, 120.9, 114.2, 111.4 | ~55.1 | ~62.2 | ~32.1 | ~34.0 | - |
| 4-Methoxypropiophenone | ~163.5, 130.6, 130.3, 113.7 | ~55.4 | - | ~31.7 | - | ~200.5 |
Analysis:
-
The absence of a signal in the ~200 ppm region definitively rules out the presence of the ketone precursor, 4-methoxypropiophenone.
-
The chemical shift of the carbon attached to the oxygen is a key indicator. For our target, this is a -CH₂- group at ~62.3 ppm. For the isomer 1-(4-methoxyphenyl)propan-1-ol, it is a -CH- group and is shifted further downfield to ~75.9 ppm.
-
The number and chemical shifts of the aromatic carbons can distinguish between the 1,4- and 1,3-substituted isomers.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[2]
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. The final spectrum is an average of multiple scans.
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR-based functional group analysis.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range | This compound (Observed) | Comparison with Alternatives |
| O-H stretch (alcohol) | 3500-3200 (broad) | ~3350 (broad) | Present in isomeric alcohols. Absent in 4-methoxypropiophenone. |
| C-H stretch (sp³) | 3000-2850 | ~2930, ~2860 | Present in all compounds. |
| C-H stretch (sp²) | 3100-3000 | ~3030 | Present in all compounds. |
| C=O stretch (ketone) | 1725-1705 | Absent | A strong peak around 1675 cm⁻¹ would indicate 4-methoxypropiophenone. |
| C-O stretch (alcohol) | 1260-1000 | ~1050 | Position can vary slightly with substitution. |
| C-O stretch (ether) | 1300-1000 | ~1245, ~1035 | Present in all compounds. |
| C=C stretch (aromatic) | 1600-1450 | ~1610, ~1510 | Present in all compounds. |
Analysis:
-
The most telling feature is the presence of a broad absorption band around 3350 cm⁻¹, characteristic of an O-H stretch in an alcohol. This, coupled with the absence of a strong C=O stretch around 1700 cm⁻¹, confirms the reduction of the ketone precursor.
-
While IR spectroscopy can confirm the presence of the alcohol and methoxy-substituted aromatic ring, it cannot reliably distinguish between the positional isomers (3- vs 1- vs meta-substituted). This is where NMR excels.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural clues.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for MS-based molecular weight and fragmentation analysis.
Table 4: Mass Spectrometry Data
| Feature | Expected/Observed for this compound | Comparison with Alternatives |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ for isomers, C₁₀H₁₂O₂ for ketone |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol for isomers, 164.20 g/mol for ketone |
| Molecular Ion (M⁺) | m/z = 166 | m/z = 166 for isomers, m/z = 164 for ketone |
| Key Fragments | m/z = 121 (base peak, loss of -CH₂CH₂OH), 107, 91, 77 | 1-(4-Methoxyphenyl)propan-1-ol would show a prominent fragment at m/z = 137 (loss of -C₂H₅). 4-Methoxypropiophenone would show a fragment at m/z = 135 (loss of -C₂H₅). |
Analysis:
-
The molecular ion peak at m/z = 166 confirms the molecular formula and immediately distinguishes the product from the ketone precursor (M⁺ at m/z = 164).
-
The fragmentation pattern provides the most compelling evidence for the correct isomer. The base peak at m/z = 121 corresponds to the stable benzylic cation formed by cleavage of the bond between the first and second carbons of the propyl chain. This fragmentation is highly characteristic of a 3-arylpropanol structure. In contrast, 1-(4-methoxyphenyl)propan-1-ol would readily lose the ethyl group to form a fragment at m/z = 137.
Conclusion: A Self-Validating Triad of Techniques
By employing NMR, IR, and MS, we create a robust, self-validating system for the structural confirmation of synthetic this compound.
-
IR spectroscopy provides a quick and definitive confirmation of the presence of the hydroxyl group and the absence of the starting ketone.
-
Mass spectrometry confirms the correct molecular weight and, through its unique fragmentation pattern, provides strong evidence for the 3-phenylpropanol backbone.
-
NMR spectroscopy , with its detailed mapping of the proton and carbon environments and their connectivities, offers the most unambiguous confirmation of the 1,4-disubstitution pattern on the aromatic ring and the linear propyl chain, definitively distinguishing it from all likely isomers.
Only when the data from all three techniques are in complete agreement can the structure of the synthesized compound be considered confirmed with the highest degree of scientific certainty. This multi-faceted approach ensures the integrity of research and the quality of materials used in drug development.
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A Comparative Guide to the Quantitative Analysis of 3-(4-Methoxyphenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and formulation development. This guide provides an in-depth technical comparison of validated analytical methods for the quantitative analysis of 3-(4-Methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the nuances of a validated High-Performance Liquid Chromatography (HPLC) method, and compare its performance with Gas Chromatography (GC) and UV-Vis Spectrophotometry, providing supporting experimental data and rationale for methodological choices.
The Criticality of a Validated Method
Before we explore the specific analytical techniques, it is paramount to understand the importance of method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for validation, ensuring data integrity and reliability.[2] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC): A Detailed Exploration
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds, making it a primary choice for the analysis of this compound.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte due to its moderate polarity.
Experimental Protocol: A Validated RP-HPLC-UV Method
The following protocol is a robust method for the quantification of this compound.
Chromatographic Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 column (150 x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid. This composition provides a good balance of retention and peak shape. The phosphoric acid helps to suppress the ionization of any potential acidic impurities and sharpen the peak of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility of retention times.
-
Detection Wavelength: The UV detector is set to a wavelength of 225 nm, which corresponds to a strong absorbance maximum for the methoxyphenyl chromophore, ensuring high sensitivity.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
For the analysis of a bulk drug substance, the sample preparation is typically straightforward:
-
Accurately weigh approximately 10 mg of this compound standard and transfer to a 100 mL volumetric flask.
-
Dissolve in the mobile phase (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase to obtain a standard stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
For the analysis of a formulated product, an extraction step may be necessary to separate the analyte from excipients. A common approach is to dissolve the formulation in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method, in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | No interfering peaks at the retention time of this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 5 - 40 µg/mL | 5 - 40 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | The method is robust, with %RSD < 2.0% for all tested variations. |
Note: The "Typical Result" data is representative of a well-validated method for a compound of this nature and is provided for illustrative purposes.
Causality Behind Experimental Choices
-
C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately non-polar this compound through hydrophobic interactions.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good solvating power and UV transparency.
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase controls the pH and ensures that the analyte and any potential impurities are in a single ionic form, leading to sharper, more symmetrical peaks.
-
UV Detection at 225 nm: The methoxybenzene chromophore in the analyte exhibits strong absorbance in the low UV region, providing high sensitivity for detection.
Comparative Analysis with Alternative Methods
While HPLC is often the method of choice, other techniques can be employed for the quantitative analysis of this compound, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has a relatively high boiling point (164-168 °C at 18 mmHg), GC analysis is feasible.[3] GC-MS data for this compound is also available in the NIST library, confirming its suitability for this technique.
Typical GC-FID/MS Protocol:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (for FID).
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.
Comparison with HPLC:
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, especially with MS detection, often reaching pg/mL levels. |
| Specificity | Good, based on retention time and UV spectrum (with DAD). | Excellent, especially with MS detection providing structural information. |
| Sample Preparation | Often simpler, direct injection of solutions. | May require derivatization for less volatile compounds, though likely not for the target analyte. |
| Instrumentation Cost | Moderate to high. | Moderate to high, especially for GC-MS. |
| Solvent Consumption | Higher, uses liquid mobile phases. | Lower, uses a carrier gas. |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores. The methoxyphenyl group in this compound absorbs UV radiation, making this method viable.
Typical UV-Vis Protocol:
-
Solvent Selection: A UV-transparent solvent such as methanol or ethanol is chosen.
-
Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For the methoxyphenyl chromophore, this is expected to be around 225 nm and a weaker band around 275 nm.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.
Comparison with HPLC and GC:
| Feature | UV-Vis Spectrophotometry | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Specificity | Low. Cannot distinguish between the analyte and any other compound that absorbs at the same wavelength. | Good. Separation of components before detection. | Excellent. Separation and mass spectral data. |
| Sensitivity | Moderate, typically in the µg/mL range. | Good, µg/mL to ng/mL range. | Excellent, pg/mL range with MS. |
| Instrumentation Cost | Low. | Moderate to high. | Moderate to high. |
| Throughput | High for simple, pure samples. | Moderate. | Moderate. |
| Applicability | Limited to samples with no interfering absorbing species. | Wide range of samples. | Volatile and thermally stable compounds. |
Visualization of Workflows
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an analytical method.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the robust and reliable quantification of this compound in a research or quality control setting, a validated RP-HPLC-UV method is the recommended approach . It offers an excellent balance of specificity, sensitivity, and applicability to a wide range of sample matrices. The method is highly reproducible and can be readily implemented in most analytical laboratories.
Gas Chromatography serves as a powerful alternative, particularly when higher sensitivity is required or when analyzing for volatile impurities. The use of a mass spectrometer detector provides an unparalleled level of specificity.
UV-Vis Spectrophotometry , while simple and cost-effective, should be reserved for the analysis of pure, bulk material where the absence of interfering, UV-absorbing impurities can be guaranteed. Its lack of specificity makes it unsuitable for the analysis of complex formulations or for stability studies where degradation products may be present.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation. However, for routine, accurate, and precise quantification, a validated HPLC method stands as the gold standard for this compound.
References
- International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
- SIELC Technologies. (2018). This compound. [Link]
- PubChem. 3-(4-Methoxyphenyl)-1-propanol. [Link]
- American Pharmaceutical Review.
- Organomation.
- Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]
- Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 43(5), 182-189. [Link]
- NIST. Propanal, 3-(4-hydroxy-3-methoxyphenyl). [Link]
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- International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
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A Comparative Guide to the Cross-Reactivity of 3-(4-Methoxyphenyl)propan-1-ol Derivatives
Introduction: The Significance of the Methoxyphenyl Scaffold
The 3-(4-methoxyphenyl)propan-1-ol scaffold and its derivatives represent a class of compounds with notable prevalence in flavor and fragrance industries, as well as emerging interest in medicinal chemistry.[1][2][3] The parent compound is structurally related to anethole, a well-known phenylpropanoid whose metabolic pathways can yield a variety of structurally similar molecules.[4][5][6] This structural motif, the methoxyphenyl group, is a key pharmacophore in numerous biologically active agents, including those targeting the central nervous system and cardiovascular system.[7][8]
However, the very features that confer potential therapeutic activity also create a risk of unintended biological interactions, or cross-reactivity. Cross-reactivity, the ability of a compound to bind to multiple, often unrelated, biological targets, is a primary driver of adverse drug reactions and a critical hurdle in drug development.[9][10][11] A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a cornerstone of modern safety pharmacology and a prerequisite for advancing a candidate molecule.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound derivatives. We will explore a tiered experimental approach, from broad toxicity screening to specific receptor-level interactions, supported by detailed protocols and comparative data to guide experimental design and interpretation.
Structural Analogs and the Rationale for Cross-Reactivity Profiling
The potential for off-target activity in this compound derivatives is rooted in their chemical structure. Minor modifications to the parent scaffold—such as altering the position of the methoxy group, extending or branching the propanol chain, or adding further substitutions to the phenyl ring—can dramatically shift the molecule's physicochemical properties and its interaction with biological targets.
| Compound | Structure | Key Structural Feature |
| Parent Compound (A) | This compound | Para-methoxy substitution |
| Derivative B | 3-(2-Methoxyphenyl)propan-1-ol | Ortho-methoxy substitution |
| Derivative C | 4-(4-Methoxyphenyl)butan-1-ol | Extended alkyl chain |
| Derivative D | 3-(3,4-Dimethoxyphenyl)propan-1-ol | Additional methoxy group |
The objective of this guide is to establish a logical workflow to de-risk such derivatives by identifying and quantifying their potential for off-target interactions early in the discovery pipeline.
A Tiered Workflow for Cross-Reactivity Assessment
A systematic, multi-tiered approach is the most efficient strategy to build a comprehensive cross-reactivity profile. This workflow begins with broad, safety-critical assays and progressively narrows the focus to specific molecular targets based on initial findings. This approach ensures that resources are not wasted on detailed mechanistic studies for compounds that are fundamentally cytotoxic or possess critical safety liabilities.
Tier 1: Foundational Safety and Liability Screening
The initial tier focuses on identifying non-negotiable liabilities. A compound exhibiting high general cytotoxicity or critical safety risks like cardiotoxicity is unlikely to be viable, regardless of its on-target potency.
General In Vitro Cytotoxicity
Causality: The purpose of this assay is to determine the concentration at which a compound causes general cell death. This establishes a therapeutic window; if a compound's effective concentration is close to its cytotoxic concentration, it has a narrow therapeutic index. Furthermore, high cytotoxicity can interfere with other assays, producing false-positive results that are due to cell death rather than specific target modulation.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity [14]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test derivatives in culture medium. A common starting concentration is 100 µM, serially diluted 3-fold across 8 points. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Comparative Data (Hypothetical)
| Compound | Description | Cytotoxicity IC₅₀ (µM) vs. HEK293 |
| A | Parent Compound | > 100 |
| B | Ortho-methoxy derivative | 75.2 |
| C | Butanol derivative | > 100 |
| D | Dimethoxy derivative | 45.8 |
hERG Channel Inhibition Assay
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[16] Regulatory agencies mandate hERG screening for nearly all new chemical entities, making this a critical safety checkpoint.[17][18]
Experimental Protocol: Automated Patch Clamp hERG Assay [16]
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
System Preparation: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: Prepare test compounds at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Voltage Protocol: Apply a specific voltage pulse protocol to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.[18]
-
Measurement: Record the hERG tail current before (baseline) and after the application of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Analysis: The percentage of current inhibition is calculated for each concentration. These values are then used to generate a dose-response curve and determine the IC₅₀.
Comparative Data (Hypothetical)
| Compound | Description | hERG Inhibition IC₅₀ (µM) |
| A | Parent Compound | 88.5 |
| B | Ortho-methoxy derivative | 25.1 |
| C | Butanol derivative | > 100 |
| D | Dimethoxy derivative | 9.7 |
Cytochrome P450 (CYP) Inhibition
Causality: CYP enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of a specific CYP isoform by one drug can dangerously elevate the plasma concentration of a co-administered drug that is metabolized by the same enzyme.[19] Screening against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential for predicting drug-drug interaction (DDI) potential.[20][21]
Experimental Protocol: Multi-Isoform CYP Inhibition Assay [22]
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Substrate Cocktail: Prepare a cocktail of specific probe substrates, where each substrate is metabolized by a single CYP isoform to produce a unique metabolite.
-
Incubation: Incubate the microsomes, the substrate cocktail, and the NADPH regenerating system with various concentrations of the test derivative.
-
Reaction Quenching: Stop the reaction after a set time (e.g., 15 minutes) by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of each specific metabolite.
-
Data Interpretation: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform. Calculate the IC₅₀ for each isoform.
Comparative Data (Hypothetical IC₅₀ Values, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 |
| A | > 50 | > 50 | 28.4 | > 50 |
| B | 15.2 | > 50 | 11.5 | 41.0 |
| C | > 50 | > 50 | > 50 | > 50 |
| D | 8.9 | 22.1 | 4.6 | 18.3 |
Tier 2: Target-Based Cross-Reactivity Screening
Compounds that pass Tier 1 screening with an acceptable safety window are then subjected to broader screening against a panel of known biological targets to identify specific off-target interactions.
Receptor Binding Assays
Causality: The principle of a competitive binding assay is to measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[23] The resulting inhibition constant (Ki) is a measure of the compound's binding affinity for that specific target. Screening against a large panel of receptors, ion channels, and enzymes can quickly reveal a compound's selectivity profile.[24]
Experimental Protocol: General Radioligand Binding Assay [25][26]
-
Reagent Preparation: Prepare assay buffer, a source of the target receptor (e.g., cell membranes), a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and the unlabeled test compounds.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via filtration over a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the test compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
Comparative Data (Hypothetical Ki Values, nM)
| Target | Compound A | Compound B | Compound C | Compound D |
| Serotonin 5-HT₂ₐ | 8,500 | 1,200 | >10,000 | 450 |
| Dopamine D₂ | >10,000 | 9,800 | >10,000 | 830 |
| Adrenergic α₁ | 6,200 | 4,300 | 9,500 | 1,500 |
| Muscarinic M₁ | >10,000 | >10,000 | >10,000 | >10,000 |
| Histamine H₁ | >10,000 | 7,600 | >10,000 | 2,100 |
Interpretation and Path Forward
The synthesis of data from all tiers provides a holistic view of each derivative's potential.
-
Compound A (Parent): Shows a clean profile. It is not cytotoxic, has a low risk for hERG or CYP interactions, and demonstrates weak affinity for common off-targets. It is a safe but likely low-potency compound.
-
Compound B (Ortho-methoxy): Displays moderate liabilities. Its lower IC₅₀ values for hERG and CYP inhibition, coupled with increased off-target binding affinity, suggest a higher risk profile compared to the parent compound.
-
Compound C (Butanol): Appears to be the safest derivative. The extended alkyl chain seems to have abolished most biological interactions, resulting in a very clean but likely inert molecule.
-
Compound D (Dimethoxy): Is the most problematic. It shows the highest cytotoxicity and significant hERG and multi-isoform CYP inhibition. Its potent binding to several aminergic receptors indicates a high potential for both desired CNS effects and significant side effects. This compound carries a high risk of both cardiotoxicity and drug-drug interactions.
Based on this comparative analysis, Compound A and Compound C present the lowest risk profiles for further development, although their on-target potency would need to be established. Compound D , despite its high affinity for several receptors, would likely be deprioritized due to its significant safety and DDI liabilities.
This structured, evidence-based approach enables research teams to make informed decisions, prioritizing compounds with the most promising balance of activity and safety, thereby optimizing the path to a successful therapeutic agent.
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A Comparative Spectroscopic Guide to 3-(4-Methoxyphenyl)propan-1-ol and Its Isomers
This guide offers an in-depth spectroscopic comparison of 3-(4-methoxyphenyl)propan-1-ol and its primary structural isomers. For researchers in synthetic chemistry, drug development, and quality control, the ability to unequivocally distinguish between these closely related compounds is paramount. Subtle shifts in the positions of the methoxy and hydroxyl functional groups lead to distinct spectral fingerprints. Here, we provide a comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to facilitate the unambiguous identification of these isomers.
Introduction
This compound and its isomers share the same molecular formula, C₁₀H₁₄O₂, and molecular weight, 166.22 g/mol , rendering them indistinguishable by simple mass determination. However, the unique electronic and steric environment of each isomer gives rise to characteristic spectroscopic signatures. This guide will focus on the parent compound and four key isomers, chosen to illustrate the impact of positional changes of the hydroxyl and methoxy groups on the spectral data.
The isomers under consideration are:
-
This compound (Target Compound)
-
1-(4-Methoxyphenyl)propan-1-ol (Hydroxyl group at the benzylic position)
-
2-(4-Methoxyphenyl)propan-2-ol (Tertiary alcohol)
-
3-(2-Methoxyphenyl)propan-1-ol (ortho-substituted isomer)
-
3-(3-Methoxyphenyl)propan-1-ol (meta-substituted isomer)
Molecular Structures and Isomeric Variations
The structural differences between these isomers are the primary determinants of their distinct spectroscopic properties. The following diagram illustrates the molecular structures of the compounds discussed in this guide.
Figure 1: Molecular structures of this compound and its isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectra of these isomers are most notably distinguished by the signals corresponding to the protons on the propyl chain and the aromatic protons.
-
This compound : The spectrum is characterized by a triplet for the terminal methyl group of the propyl chain, a multiplet for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. The aromatic region typically shows a classic AA'BB' system for the para-substituted ring.
-
1-(4-Methoxyphenyl)propan-1-ol : The presence of a hydroxyl group at the benzylic position significantly deshields the alpha-proton, resulting in a downfield triplet. The adjacent methylene protons appear as a multiplet, and the terminal methyl group as a triplet.
-
2-(4-Methoxyphenyl)propan-2-ol : This isomer is readily identified by the singlet corresponding to the six equivalent methyl protons, as there are no adjacent protons to cause splitting.
-
3-(2-Methoxyphenyl)propan-1-ol and 3-(3-Methoxyphenyl)propan-1-ol : The ortho- and meta-isomers exhibit more complex splitting patterns in the aromatic region due to the lower symmetry of the substitution pattern. The chemical shifts of the propyl chain protons are less affected by the methoxy group's position compared to the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | Propyl Chain Protons (δ, ppm) |
| This compound | ~7.10 (d), ~6.82 (d) | ~3.78 (s) | ~3.65 (t, -CH₂OH), ~2.63 (t, Ar-CH₂-), ~1.85 (m, -CH₂-) |
| 1-(4-Methoxyphenyl)propan-1-ol | ~7.25 (d), ~6.87 (d) | ~3.80 (s) | ~4.57 (t, -CHOH-), ~1.75 (m, -CH₂-), ~0.90 (t, -CH₃) |
| 2-(4-Methoxyphenyl)propan-2-ol | ~7.35 (d), ~6.85 (d) | ~3.79 (s) | ~1.55 (s, 2x -CH₃) |
| 3-(2-Methoxyphenyl)propan-1-ol | ~7.15-6.80 (m) | ~3.82 (s) | ~3.68 (t, -CH₂OH), ~2.68 (t, Ar-CH₂-), ~1.90 (m, -CH₂-) |
| 3-(3-Methoxyphenyl)propan-1-ol | ~7.20-6.70 (m) | ~3.79 (s) | ~3.66 (t, -CH₂OH), ~2.65 (t, Ar-CH₂-), ~1.87 (m, -CH₂-) |
Table 1: Characteristic ¹H NMR Chemical Shifts (in CDCl₃). Data compiled from various sources.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra of the isomers are differentiated by the chemical shifts of the carbon atoms in the propyl chain and the aromatic ring.
-
The carbon bearing the hydroxyl group is significantly deshielded, appearing further downfield. For instance, in 1-(4-methoxyphenyl)propan-1-ol , the -CHOH carbon appears around 76 ppm, whereas the -CH₂OH carbon in This compound is found around 62 ppm.
-
The aromatic region of the spectra also provides valuable information. The para-substituted isomers show four signals in the aromatic region, while the ortho- and meta-isomers exhibit six distinct signals due to their lower symmetry.
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | Propyl Chain Carbons (δ, ppm) |
| This compound | ~157.9, 133.9, 129.8, 113.8 | ~55.2 | ~62.3 (-CH₂OH), ~34.2 (-CH₂-), ~31.4 (Ar-CH₂-) |
| 1-(4-methoxyphenyl)propan-1-ol | ~158.8, 136.5, 127.2, 113.8 | ~55.2 | ~76.0 (-CHOH-), ~31.9 (-CH₂-), ~10.2 (-CH₃) |
| 2-(4-methoxyphenyl)propan-2-ol | ~158.0, 139.9, 125.8, 113.5 | ~55.2 | ~72.5 (-C(OH)-), ~31.9 (2x -CH₃) |
| 3-(2-Methoxyphenyl)propan-1-ol | ~157.4, 130.2, 127.3, 120.6, 110.2, 129.8 | ~55.2 | ~62.0 (-CH₂OH), ~32.5 (-CH₂-), ~25.9 (Ar-CH₂-) |
| 3-(3-Methoxyphenyl)propan-1-ol | ~159.7, 143.5, 129.4, 120.9, 114.2, 111.5 | ~55.1 | ~62.2 (-CH₂OH), ~34.0 (-CH₂-), ~31.9 (Ar-CH₂-) |
Table 2: Characteristic ¹³C NMR Chemical Shifts (in CDCl₃). Data compiled from various sources.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Comparative Analysis of IR Spectra
All five isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. They will also show C-H stretching vibrations for both sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively. The key differences lie in the C-O stretching region and the aromatic C-H bending patterns.
-
C-O Stretching: Primary alcohols like this compound typically show a C-O stretch around 1050 cm⁻¹. Secondary alcohols, such as 1-(4-methoxyphenyl)propan-1-ol, have a C-O stretch at a slightly higher wavenumber, around 1100 cm⁻¹. Tertiary alcohols, like 2-(4-methoxyphenyl)propan-2-ol, exhibit a C-O stretch around 1150 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. Para-substituted isomers show a strong absorption in the 800-840 cm⁻¹ range. Ortho- and meta-substituted isomers have characteristic absorptions in the 730-770 cm⁻¹ and 690-710 cm⁻¹/750-800 cm⁻¹ regions, respectively.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~3350 (broad) | ~1035 | ~825 (para) |
| 1-(4-Methoxyphenyl)propan-1-ol | ~3380 (broad) | ~1080 | ~830 (para) |
| 2-(4-Methoxyphenyl)propan-2-ol | ~3400 (broad) | ~1175 | ~830 (para) |
| 3-(2-Methoxyphenyl)propan-1-ol | ~3360 (broad) | ~1030 | ~750 (ortho) |
| 3-(3-Methoxyphenyl)propan-1-ol | ~3360 (broad) | ~1040 | ~780, 690 (meta) |
Table 3: Characteristic IR Absorption Frequencies. Data compiled from various sources.[1]
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all isomers have the same molecular ion peak (m/z = 166), their fragmentation patterns can differ significantly.
Comparative Analysis of Mass Spectra
The fragmentation of these isomers is largely dictated by the position of the hydroxyl group, which influences the stability of the resulting carbocations.
-
This compound : The most abundant fragment is often the tropylium ion at m/z 121, formed by benzylic cleavage and rearrangement. Loss of water from the molecular ion (m/z 148) is also observed.
-
1-(4-methoxyphenyl)propan-1-ol : Alpha-cleavage is a dominant fragmentation pathway, leading to a very stable benzylic cation at m/z 137. This is often the base peak in the spectrum.
-
2-(4-methoxyphenyl)propan-2-ol : Fragmentation is driven by the formation of a stable tertiary carbocation. Loss of a methyl group gives a prominent peak at m/z 151, and subsequent loss of water can lead to further fragmentation.
-
3-(2-methoxyphenyl)propan-1-ol and 3-(3-methoxyphenyl)propan-1-ol : The fragmentation patterns are similar to the para-isomer, with the base peak typically at m/z 121. Subtle differences in the relative abundances of other fragments may be observed.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 166 | 121 (base peak), 148, 107, 91, 77 |
| 1-(4-Methoxyphenyl)propan-1-ol | 166 | 137 (base peak), 109, 77 |
| 2-(4-Methoxyphenyl)propan-2-ol | 166 | 151, 135, 107, 91, 77 |
| 3-(2-Methoxyphenyl)propan-1-ol | 166 | 121 (base peak), 107, 91, 77 |
| 3-(3-Methoxyphenyl)propan-1-ol | 166 | 121 (base peak), 107, 91, 77 |
Table 4: Characteristic Mass Spectrometry Fragmentation. Data compiled from various sources.[2][3]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
General Experimental Workflow
Figure 2: A generalized workflow for the spectroscopic analysis of the isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4][5] Ensure the sample is fully dissolved to avoid poor shimming.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). The instrument should be locked on the deuterium signal of the solvent and shimmed to obtain optimal resolution.
-
Data Acquisition : Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the ¹³C spectrum.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[4]
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation : If the sample is a liquid, a small drop can be placed directly on the ATR crystal. If it is a solid, a small amount of the solid is placed on the crystal and firm pressure is applied with the built-in clamp.
-
Background Scan : A background spectrum of the clean, empty ATR crystal should be acquired. This will be automatically subtracted from the sample spectrum.
-
Sample Scan : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning : The ATR crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after each measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6] The sample should be filtered to remove any particulate matter.
-
GC Method : Use a suitable capillary column (e.g., a non-polar DB-5ms column). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.[7] The injector temperature is typically set to 250°C.
-
MS Method : The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. A scan range of m/z 40-400 is generally sufficient to observe the molecular ion and key fragments. A solvent delay is used to prevent the solvent peak from saturating the detector.[7]
-
Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to that peak is then extracted and analyzed for the molecular ion and fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the differentiation of this compound and its isomers. ¹H and ¹³C NMR are particularly adept at revealing the connectivity and electronic environment of the atoms within the molecule. IR spectroscopy provides a quick and effective means of identifying key functional groups and, in some cases, the aromatic substitution pattern. Mass spectrometry offers definitive molecular weight information and reveals characteristic fragmentation patterns that are highly dependent on the isomeric structure. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize these closely related compounds.
References
- Platypus Technologies. (n.d.). NMR sample preparation guidelines.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Scribd. (n.d.). GC/MS SOP for Organochlorine Analysis.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Scribd. (n.d.). GCMS Standard Operating Procedure.
- Royal Society of Chemistry. (2018). Supplementary Information.
- SpectraBase. (n.d.). 3-(3-Methoxyphenyl)-1-phenylpropan-1-ol - Optional[13C NMR] - Chemical Shifts.
- Wiley Online Library. (2019). Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79406, this compound.
- ResearchGate. (2013). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18228-46-1, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
- Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File.
- National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5315061, 1-(3-Methoxyphenyl)propan-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81930, 2-(4-Methoxyphenyl)propan-2-ol.
- ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol.
- PubChemLite. (n.d.). 2-(4-methoxyphenyl)propan-2-ol (C10H14O2).
- NP-MRD. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173).
- Beilstein Journals. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
- Royal Society of Chemistry. (2024). Spectral Data 1H NMR (500 MHz, CDCl3) of 3-(3-isopropyl-4-methoxyphenyl)propanal.
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol.
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A Comparative Guide to the Enantioselective Analysis of Chiral Methoxyphenyl-Propanols
This guide provides an in-depth comparison of analytical methodologies for the enantioselective analysis of chiral methoxyphenyl-propanols. While the specific compound requested for analysis, 3-(4-Methoxyphenyl)propan-1-ol, is achiral, this guide will focus on a closely related, chiral analogue, 1-(4-Methoxyphenyl)propan-1-ol , to illustrate the principles and techniques of chiral separations. This structural analogue is an excellent model compound for demonstrating the nuances of enantioselective analysis of aromatic alcohols, a common task in pharmaceutical and fine chemical research.
The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral separations.
The Challenge of Enantioselective Analysis
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography is the cornerstone of enantioselective analysis, employing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation.[3][4] The choice of the appropriate chiral separation technique and conditions is often empirical and requires a systematic approach to method development.[2]
This guide will compare two powerful techniques for the enantioselective analysis of 1-(4-Methoxyphenyl)propan-1-ol:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
We will delve into the theoretical basis of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable method for your analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.[2][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including aromatic alcohols.[5][6]
Principle of Separation
In chiral HPLC, the separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[5][7] The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in its elution at a later time.
Experimental Protocol: Chiral HPLC of 1-(4-Methoxyphenyl)propan-1-ol
This protocol outlines a direct method for the enantioselective analysis of 1-(4-Methoxyphenyl)propan-1-ol using a polysaccharide-based chiral column.
1. System Preparation:
- HPLC System: A standard HPLC system equipped with a UV detector is suitable.
- Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[5]
- Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Filter and degas the mobile phase before use.
2. Sample Preparation:
- Prepare a stock solution of racemic 1-(4-Methoxyphenyl)propan-1-ol in the mobile phase at a concentration of 1 mg/mL.
- Prepare a sample of the enantiomerically enriched product at the same concentration.
3. HPLC Analysis:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C
- Detection: UV at 220 nm.
4. Data Analysis:
- Identify the two enantiomer peaks in the chromatogram of the racemic standard.
- Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 indicates baseline separation.
- Determine the enantiomeric excess (% ee) of the sample using the peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 4. scielo.br [scielo.br]
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- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for 3-(4-Methoxyphenyl)propan-1-ol Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of your reference standard is the bedrock of this accuracy. This guide provides an in-depth technical comparison of reference standards for the analysis of 3-(4-Methoxyphenyl)propan-1-ol (CAS No. 5406-18-8), a key intermediate in various synthetic pathways. We will delve into the critical attributes of a high-quality reference standard, compare hypothetical grades of commercially available standards, and provide detailed protocols for verification.
Understanding the Analyte: this compound
This compound is a substituted aromatic alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Its structure, characterized by a p-methoxyphenyl group attached to a propanol chain, makes it amenable to analysis by several standard chromatographic and spectroscopic techniques.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 5406-18-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Melting Point | 26-28 °C | [3][4] |
| Boiling Point | 164-168 °C at 18 mmHg | [3][4] |
| Appearance | Colorless to light yellow clear viscous liquid | [3] |
The Critical Role of a Reference Standard
A reference standard serves as a benchmark against which an unknown sample is compared. Its purity and well-characterized nature are crucial for:
-
Accurate Quantitation: Determining the precise concentration of this compound in a sample.
-
Peak Identification: Confirming the identity of the analyte in complex matrices.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as linearity, accuracy, and precision.
Comparison of Commercially Available Reference Standard Grades
While a designated Certified Reference Material (CRM) for this compound may not be readily available from all major metrological institutes, high-purity standards are offered by various chemical suppliers. The primary differentiator between these standards is their certified purity and the extent of characterization provided. Below is a comparative table of typical grades available.
| Parameter | Grade A: High Purity (≥99.5%) | Grade B: Standard Purity (≥98%) | Grade C: Reagent Grade (≥95%) |
| Purity (by GC-FID) | ≥99.5% | ≥98.0% | ≥95.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | Conforms to structure |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed impurity profile | Standard CoA with purity value | Basic CoA with purity specification |
| Traceability | Often traceable to national standards | Limited traceability | Not typically traceable |
| Potential Impurities | Specified and quantified | Major impurities may be listed | Unspecified impurities may be present |
| Ideal Use Case | Quantitative analysis, method validation, quality control | Routine analysis, process monitoring | Preparative work, initial method development |
Verifying the Integrity of Your Reference Standard: Experimental Protocols
It is incumbent upon the receiving laboratory to verify the identity and purity of any reference standard. Here are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase method is typically suitable.[5][6]
Experimental Protocol:
-
System Preparation:
-
HPLC System: A system with a UV detector is suitable.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be used as a modifier. For MS compatibility, replace phosphoric acid with formic acid.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the prepared standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Purity Analysis:
Caption: HPLC workflow for purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is an excellent method for confirming the identity of this compound and for identifying volatile impurities.
Experimental Protocol:
-
System Preparation:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: EI at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Standard Preparation:
-
Prepare a 100 µg/mL solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject the prepared solution.
-
Compare the obtained mass spectrum of the main peak with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum should show characteristic fragments for this compound.
-
Workflow for GC-MS Identity Confirmation:
Caption: GC-MS workflow for identity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides unequivocal structural confirmation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the methoxy group, and the propanol chain protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of signals and their chemical shifts should correspond to the 10 unique carbon atoms in the molecule.
-
Potential Impurities and Alternative Standards
The synthesis of this compound can result in several potential impurities, including starting materials, by-products, and over-oxidation products.
Common Potential Impurities:
-
4-Methoxybenzaldehyde: A potential starting material.
-
3-(4-Methoxyphenyl)propionic acid: An oxidation product.
-
3-(4-Methoxyphenyl)propanal: An intermediate or oxidation product.
In the absence of a suitable commercial reference standard, an in-house, well-characterized standard can be prepared. This involves synthesizing or purifying the compound to a high degree and then rigorously characterizing it using the techniques described above, along with other methods like elemental analysis and Karl Fischer titration for water content.
Conclusion
The selection of a reference standard for this compound is a critical step that directly impacts the quality of analytical data. A high-purity, well-characterized standard is essential for accurate and reliable results. This guide provides the framework for evaluating and verifying the integrity of such standards. By implementing these analytical protocols, researchers can ensure the validity of their measurements and the overall quality of their scientific work.
References
- Separation of this compound on Newcrom R1 HPLC column. (n.d.).
- 3-(4-methoxyphenyl)-1-propanol 5406-18-8. (n.d.). Guidechem.
- 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. (n.d.). The Good Scents Company.
- 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. (n.d.). PubChem.
- 3-(4-methoxyphenyl)-1-propanol(5406-18-8) 1H NMR. (n.d.). ChemicalBook.
- 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8. (n.d.). ChemicalBook.
- This compound. (2018, May 16). SIELC Technologies.
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 3-(4-Methoxyphenyl)propan-1-ol
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Methoxyphenyl)propan-1-ol, a key building block in the synthesis of various pharmaceutical compounds, requires precise and accurate analytical methods to ensure its purity, identity, and stability. This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the principles of inter-laboratory validation to ensure reproducibility and trustworthiness of results across different testing sites.
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. This guide will explore three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The comparative analysis is framed within a hypothetical inter-laboratory study, designed to assess the performance of each method based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The Imperative of Inter-Laboratory Validation
Before disseminating an analytical method for widespread use, it is crucial to establish its performance characteristics. An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation. It assesses the reproducibility of a method when performed by different analysts in different laboratories, using different equipment.[2][3] The key validation parameters evaluated in such a study typically include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[1][2]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methods
This section details the principles and hypothetical performance data for HPLC, GC-MS, and NMR methods for the analysis of this compound. The data presented in the summary table below is illustrative of what would be expected from a robust inter-laboratory validation study.
Table 1: Hypothetical Inter-Laboratory Validation Data for this compound Analytical Methods
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Repeatability (RSD%) | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| Reproducibility (RSD%) | ≤ 2.8% | ≤ 2.5% | ≤ 3.5% |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | High (based on unique chemical shifts) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~100 µg/mL |
| Robustness | Moderate | High | High |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a common choice.
Causality Behind Experimental Choices: A C18 column is selected for its ability to effectively retain and separate moderately polar compounds like this compound from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. A phosphoric acid or formic acid modifier is often added to improve peak shape and resolution.[5] UV detection is suitable as the methoxyphenyl group contains a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples, and quantify the analyte based on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and the addition of a mass spectrometer provides highly specific identification based on the compound's mass spectrum.[6]
Causality Behind Experimental Choices: A non-polar capillary column is typically used for the separation of aromatic compounds. The temperature programming of the GC oven is optimized to ensure good separation of the analyte from any volatile impurities. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which serves as a fingerprint for the compound.
Experimental Protocol: GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Standard and Sample Preparation: Prepare solutions in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the standards and samples for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a calibration curve, by using a certified internal standard.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. The choice of an internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial for accurate quantification. The relaxation delay (d1) is set to be at least five times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified internal standard such as maleic acid or dimethyl sulfone.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time (at): ≥ 3 s
-
Relaxation Delay (d1): ≥ 5 x T1 (longest)
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Quantification: Integrate the signals of the analyte and the internal standard. Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their integrals.
Discussion and Recommendations
The choice of the most suitable analytical method depends on the specific application.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control, offering a good balance of speed, sensitivity, and cost-effectiveness. Its performance in an inter-laboratory setting is generally reliable, though careful control of the mobile phase composition and column quality is necessary to ensure reproducibility.
-
GC-MS provides superior specificity and sensitivity, making it an excellent choice for impurity profiling and trace analysis. The rich information from the mass spectrum aids in the unambiguous identification of the analyte and its potential degradation products. Its high degree of automation and robustness contribute to its excellent inter-laboratory reproducibility.
-
¹H NMR is an invaluable tool for structural elucidation and can be a primary method for quantitative analysis. While the initial investment in instrumentation is high, qNMR offers the advantage of not requiring a specific reference standard for the analyte, provided a certified internal standard is used. However, its lower sensitivity compared to chromatographic methods may be a limitation for trace analysis. The reproducibility of qNMR is highly dependent on standardized procedures for sample preparation and data acquisition.
For a comprehensive quality control strategy, a combination of these techniques is often employed. HPLC or GC-MS can be used for routine purity and assay testing, while NMR can be utilized for structural confirmation and as a reference method. The successful transfer and implementation of any of these methods in different laboratories hinge on a thorough validation process, as outlined in this guide, to ensure consistent and reliable analytical results.
References
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- SIELC Technologies. (2018, May 16). This compound.
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- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- U.S. Pharmacopeial Convention. <1225> Validation of Compendial Procedures.
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- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. 5.3. statistical analysis of results of biological assays and tests.
- U.S. Pharmacopeial Convention. 5.3. statistical analysis of results of biological assays and tests.
- Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines.
- PLA 3.0 Knowledge Center. Literature.
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- European Directorate for the Quality of Medicines & HealthCare. (2021, March 1). General European OMCL Network (GEON) GENERAL DOCUMENT.
- Scribd. 5.3. Statistical Analysis of Results of Biological Assays and Tests.
- NIST. Propanal, 3-(4-hydroxy-3-methoxyphenyl).
- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol.
- Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information.
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For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Structural Quartet of Bioactive Phenylpropanoids
In the vast landscape of natural products, the phenylpropanoids, a class of organic compounds synthesized by plants from the amino acid phenylalanine, represent a rich source of bioactive molecules. Their diverse pharmacological activities have garnered significant attention in the scientific community, paving the way for novel therapeutic discoveries. This guide provides a comparative analysis of the efficacy of four structurally related phenylpropanoids: 3-(4-Methoxyphenyl)propan-1-ol, anethole, estragole, and cinnamaldehyde, alongside the terpenoid linalool, which is often found in the same essential oils.
While extensive research has illuminated the biological profiles of anethole, estragole, cinnamaldehyde, and linalool, this compound remains a comparatively enigmatic molecule. This guide will synthesize the available experimental data for the well-characterized compounds and, where data is absent for this compound, will draw rational inferences based on structure-activity relationships, underscoring the necessity for future empirical validation.
Chemical Structures and Physicochemical Properties
The subtle variations in the chemical structures of these compounds, particularly in the propylene side chain and the functional groups attached to the benzene ring, give rise to a spectrum of biological activities.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C₁₀H₁₄O₂ | 166.22 | Saturated propyl alcohol side chain, methoxy group on the benzene ring. | |
| Anethole | C₁₀H₁₂O | 148.20 | Propenyl side chain (double bond), methoxy group. Exists as trans and cis isomers. | |
| Estragole | C₁₀H₁₂O | 148.20 | Allyl side chain (double bond), methoxy group. Isomer of anethole. | |
| Cinnamaldehyde | C₉H₈O | 132.16 | Propenal side chain (aldehyde group and double bond). | |
| Linalool | C₁₀H₁₈O | 154.25 | Acyclic monoterpenoid alcohol, not a phenylpropanoid but often co-occurs. |
Comparative Biological Efficacy: A Data-Driven Analysis
The therapeutic potential of these natural compounds spans a wide array of applications, from antimicrobial to anticancer activities. The following sections provide a detailed comparison of their efficacy, supported by available experimental data.
Antimicrobial Activity: A Battle Against Pathogens
Phenylpropanoids are well-documented for their ability to inhibit the growth of a broad spectrum of microorganisms. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial action.
Quantitative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Anethole | Staphylococcus aureus | 31.2 | [1] |
| Bacillus cereus | 31.2 | [1] | |
| Escherichia coli | 31.2 | [1] | |
| Proteus mirabilis | 62.5 | [1] | |
| Klebsiella pneumoniae | 62.5 | [1] | |
| Candida albicans | 500.0 | [1] | |
| Estragole | Candida albicans | 3700 | [2] |
| Staphylococcus aureus | 6700 | [2] | |
| Escherichia coli | 13200 | [2] | |
| Cinnamaldehyde | Escherichia coli | 1250 (ppm) | [3] |
| Pseudomonas syringae | >2500 (ppm) | [3] | |
| Linalool | Escherichia coli | >5000 | [4] |
| Staphylococcus aureus | >5000 | [4] |
Insights and Mechanistic Considerations:
-
Anethole and Cinnamaldehyde as Potent Antimicrobials: The data clearly indicates that anethole and cinnamaldehyde are potent antimicrobial agents against a range of bacteria. Cinnamaldehyde's efficacy is attributed to its ability to damage the bacterial cell membrane, leading to leakage of intracellular components and inhibition of metabolic activity[5]. Anethole also disrupts microbial cell membranes, leading to increased permeability[6].
-
Estragole's Weaker Profile: Estragole generally exhibits weaker antimicrobial activity compared to anethole and cinnamaldehyde.
-
Linalool's Moderate Activity: Linalool shows some antimicrobial effects, but often at higher concentrations compared to the phenylpropanoids.
-
This compound - An Unexplored Frontier: To date, there is a notable absence of published data on the antimicrobial activity of this compound. However, based on its structural similarity to other phenylpropanoids, it is plausible that it may possess some antimicrobial properties. The saturated side chain might influence its interaction with microbial membranes, potentially leading to a different spectrum or potency of activity compared to its unsaturated counterparts. Experimental validation is imperative.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Several of the selected natural products have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.
Comparative Anti-inflammatory Activity
| Compound | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Anethole | Carrageenan-induced paw edema (mice) | Inhibited edema at doses of 3, 10, and 30 mg/kg. | [1][7] |
| Estragole | Carrageenan-induced paw edema (mice) | Inhibited edema at 10 and 30 mg/kg, but with a shorter duration than anethole. | [1][7] |
| Linalool | LPS-stimulated BV2 microglia | Inhibited TNF-α and IL-1β production; activated the Nrf2/HO-1 pathway. | [8] |
| Cinnamaldehyde | - | Reported to have anti-inflammatory properties. | [7] |
Insights and Mechanistic Pathways:
-
Anethole and Estragole - In Vivo Efficacy: Both anethole and estragole demonstrate in vivo anti-inflammatory effects by reducing paw edema. Interestingly, their efficacy profiles differ, with anethole showing a more sustained effect. This suggests subtle differences in their pharmacokinetic or pharmacodynamic properties. They have been shown to inhibit edema induced by various inflammatory mediators like substance P, bradykinin, and histamine[1][7].
-
Linalool's Mechanism of Action: Linalool exerts its anti-inflammatory effects by activating the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response.
-
This compound - A Potential Anti-inflammatory Agent?: While direct evidence is lacking, a structurally related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to possess anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways[9]. This suggests that the core this compound structure could contribute to anti-inflammatory effects, a hypothesis that warrants investigation.
Antioxidant Activity: Combating Oxidative Stress
The ability to scavenge free radicals and mitigate oxidative stress is a crucial therapeutic property. Phenylpropanoids, with their phenolic structures, are excellent candidates for antioxidant activity.
Comparative Antioxidant Activity
| Compound | Assay | Result | Reference(s) |
| Anethole | - | Possesses antioxidant properties. | [10] |
| Linalool | DPPH radical scavenging | 50.57% scavenging at 50 µg/mL. | [11] |
| H₂O₂ scavenging | 56.36% scavenging at 50 µg/mL. | ||
| Cinnamaldehyde | - | Known to have antioxidant activity. | [7] |
Insights and Causality:
-
Phenolic and Terpenoid Antioxidants: The antioxidant capacity of these compounds is largely attributed to their chemical structure. The phenolic ring in the phenylpropanoids can donate a hydrogen atom to stabilize free radicals. Linalool, a terpenoid alcohol, also demonstrates radical scavenging capabilities.
-
This compound - Awaiting Investigation: The antioxidant potential of this compound has not been experimentally determined. However, the presence of the methoxy-substituted phenol group suggests it is likely to possess antioxidant properties. The degree of this activity compared to its unsaturated analogs would be of significant interest.
Anticancer Activity: Targeting Malignant Cells
Several of these natural products have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
Quantitative Anticancer Data (IC50 Values)
| Compound | Cell Line | IC50 (µg/mL) | Reference(s) |
| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | 16.9 (24h), 12.23 (48h) | [5] |
| MCF-7 (Breast Cancer) | 58 (24h), 140 (48h) | [12] | |
| Jurkat (Leukemia) | 0.057 µM | [12] | |
| U937 (Lymphoma) | 0.076 µM | [12] |
Insights and Therapeutic Potential:
-
Cinnamaldehyde's Potent Cytotoxicity: Cinnamaldehyde has demonstrated significant cytotoxic effects against a range of cancer cell lines, with IC50 values in the low microgram per milliliter and even nanomolar range. Its mechanisms of action include inducing apoptosis and cell cycle arrest[5][12].
-
Anethole and Linalool in Oncology: While not as extensively studied as cinnamaldehyde for its anticancer properties, anethole has also been reported to have anticancer potential[10]. Linalool has also shown some cytotoxic effects against cancer cells.
-
Estragole's Carcinogenic Concerns: It is crucial to note that estragole is suspected to be carcinogenic and genotoxic, which limits its therapeutic potential in this area.
-
The Untapped Potential of this compound: The anticancer activity of this compound is yet to be explored. The cytotoxicity of the structurally related (2E)-3-(3-Methoxyphenyl)-2-propen-1-ol against neuroblastoma cells suggests that this class of compounds may have potential in cancer research.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds (this compound, anethole, etc.) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.
-
Negative Control: A well containing MHB and the test compound, but no inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test solution dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Antimicrobial action of phenylpropanoids.
Caption: Linalool's anti-inflammatory signaling.
Caption: Workflow for comparative efficacy screening.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of anethole, estragole, cinnamaldehyde, and linalool, with a wealth of experimental data supporting their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Cinnamaldehyde and anethole, in particular, emerge as potent antimicrobial agents. While estragole shares some activities with anethole, its potential toxicity warrants caution. Linalool presents a compelling case for further investigation as an anti-inflammatory agent with a distinct mechanism of action.
The most conspicuous gap in our current understanding is the biological activity of This compound . Its structural similarity to the other bioactive phenylpropanoids strongly suggests that it is a promising candidate for a range of pharmacological activities. The saturation of the propyl side chain is a key structural difference that may influence its biological profile, potentially altering its potency, selectivity, and safety.
Therefore, it is imperative for future research to focus on a comprehensive evaluation of this compound. The experimental protocols provided in this guide offer a clear roadmap for such investigations. A thorough characterization of its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties will not only fill a critical knowledge gap but also potentially unveil a new and valuable natural product lead for drug discovery and development.
References
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- Cabello, C. M., Bair, W. B., Lamore, S. D., Ley, S., Bause, A. S., Azimian, S., ... & Wondrak, G. T. (2009). The cinnamon-derived Michael acceptor cinnamaldehyde impairs melanoma cell proliferation, invasiveness, and tumor growth. Free Radical Biology and Medicine, 46(2), 220-231.
- Fujita, K. I., Kubo, I., & Nihei, K. I. (2004). Antimicrobial activity of anethole and its related compounds from aniseed. Journal of the Science of Food and Agriculture, 84(13), 1735-1740.
- Zhang, Y., Liu, X., Wang, Y., Jiang, P., & Quek, S. Y. (2016). Antibacterial activity and mechanism of cinnamaldehyde against Escherichia coli. Journal of Food Science, 81(7), M1638-M1645.
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- European Medicines Agency. (2014). Assessment report on Foeniculum vulgare Miller.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)propan-1-ol
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(4-Methoxyphenyl)propan-1-ol (CAS 5406-18-8), moving beyond simple steps to explain the causality behind each procedural choice.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before handling any disposal task, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; it is classified as an irritant that requires careful handling to avoid personal exposure.[1] The primary hazards associated with this compound dictate the stringent personal protective equipment (PPE) and handling protocols that follow.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are clear.[1][2]
| Hazard Class | GHS Code | Description | Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Irritant |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Irritant |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Irritant |
These classifications are the foundation of our disposal plan. The potential for skin, eye, and respiratory irritation necessitates that this chemical be managed within a controlled framework, never to be discarded as common refuse or discharged into the sanitary sewer system.[3][4]
The Core Principle: Waste Segregation
The single most critical step in chemical waste management is proper segregation.[5][6] Mixing incompatible waste streams can lead to dangerous reactions, complicate the disposal process, and significantly increase disposal costs. The logic is to create well-defined, manageable waste streams that can be handled safely and efficiently by your institution's Environmental Health & Safety (EHS) department or a licensed disposal contractor.
This compound must be categorized as follows:
-
Organic Waste: It is a carbon-based compound.
-
Non-Halogenated: Its structure, CH₃OC₆H₄(CH₂)₃OH, contains no halogens (F, Cl, Br, I).[7]
-
Liquid Waste: In its pure form at room temperature.
Therefore, all waste containing this compound should be collected in a container specifically designated for Non-Halogenated Organic Liquid Waste .
Step-by-Step Disposal Protocol for Liquid Waste
This protocol outlines the standard operating procedure for collecting and disposing of liquid waste containing this compound.
3.1. Required Personal Protective Equipment (PPE) Before beginning, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
-
Eye Protection: Tightly fitting safety goggles with side-shields.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as solid hazardous waste.
-
Body Protection: A standard laboratory coat.
3.2. Waste Container Selection and Preparation The integrity of your waste container is essential to prevent leaks and spills.[3]
-
Material Compatibility: Use a clean, sturdy, and leak-proof container made of glass or high-density polyethylene (HDPE), which are compatible with organic alcohols.[6] The chemical's original container is often a suitable choice if it is in good condition.[6]
-
Container Integrity: Never use food or beverage containers for chemical waste.[6] Ensure the container has a tightly sealing, threaded cap.
-
Labeling: Affix a "Hazardous Waste" label from your institution's EHS department to the container before adding any waste. Fill in all required information, clearly listing "this compound" and any other constituents.
3.3. Waste Collection
-
Location: Perform all waste transfers inside a chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[2][9]
-
Transfer: Carefully pour the waste from your experimental apparatus into the designated waste container using a funnel to prevent spills.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as empty headspace to allow for vapor expansion.[5][6]
-
Closure: Securely cap the container immediately after adding waste. It is a critical safety and compliance requirement to keep waste containers closed at all times except when actively adding waste.[3][6]
3.4. Temporary In-Lab Storage
-
Secondary Containment: Place the sealed waste container in a secondary containment bin or tray.[3][6] This will contain any potential leaks.
-
Storage Location: Store the container in a designated, well-ventilated satellite accumulation area, away from ignition sources, heat, and incompatible chemicals (e.g., strong oxidizing agents).[10]
3.5. Arranging for Final Disposal
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a waste pickup.[3][4] Do not allow hazardous waste to accumulate in the lab for extended periods.
Protocol for Contaminated Solids and Empty Containers
4.1. Contaminated Solid Waste Items such as gloves, absorbent pads used for minor spills, or contaminated silica gel should be disposed of as solid hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste bag or a separate, clearly labeled solid waste container.
-
Do not mix liquids and solids in the same container unless they are part of an unavoidable process mixture.[6]
4.2. Empty Container Decontamination An "empty" container that held this compound is not yet safe for disposal as regular trash. It must be properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the container.[4][11]
-
First Rinse: The first rinse must be performed with a suitable solvent (e.g., ethanol or acetone). This first rinsate is considered hazardous and must be collected and disposed of as part of your non-halogenated organic liquid waste stream.[3]
-
Subsequent Rinses: The second and third rinses can typically be performed with water. Check with your local EHS for specific guidance on the disposal of subsequent rinses.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original chemical label.[3][4] The container can then be disposed of in the appropriate recycling bin (e.g., glass disposal).
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions related to this compound.
Caption: Disposal Workflow for this compound
By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that your innovative work does not come at the cost of personal safety or environmental health. Always consult your institution's specific waste management plan, as local regulations may vary.
References
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- RCRA Management of Excess Alcohol-based Hand Sanitizer. U.S. Environmental Protection Agency (EPA). [Link]
- This compound | C10H14O2 | CID 79406. PubChem. [Link]
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- EPA's Reinterpretation of the RCRA Industrial Ethyl Alcohol Exemption.
- Safety data sheet according to Regul
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Navigating the Safe Handling of 3-(4-Methoxyphenyl)propan-1-ol: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 3-(4-Methoxyphenyl)propan-1-ol, ensuring both personal safety and experimental integrity. Beyond a simple checklist, we delve into the rationale behind each procedural step, fostering a culture of safety and precision in the laboratory.
Understanding the Hazard Profile
This compound is classified with the following hazards:
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. While comprehensive toxicological data is not fully available for this specific compound, the known irritant properties demand a conservative and thorough safety protocol.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required equipment, with explanations grounded in risk mitigation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture. | Prevents skin contact, which can lead to irritation.[1][5] The choice of glove material should be based on the specific solvent being used in the procedure. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If the substance is handled outside of a fume hood, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation from inhaling vapors or aerosols.[1] |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][3]
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available and has been certified within the last year. An eyewash station and safety shower must be readily accessible.[6]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling and Use
-
Work Area: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[3]
-
Aliquotting: When transferring the chemical, use appropriate tools such as a clean pipette or spatula to avoid spills and contamination.
-
Spill Prevention: Work on a chemically resistant tray or absorbent pad to contain any potential spills.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, pipette tips, and absorbent pads, in a clearly labeled, sealed, and chemically compatible waste container.[1]
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not pour this chemical down the drain.[1]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
- 3-(4-Methoxyphenyl)-1-propanol | C10H14O2. PubChem. [Link]
- Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
- This compound (5406-18-8). Chemchart. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
